Sulfo-nhs-LC-LC-biotin
描述
属性
InChI |
InChI=1S/C26H41N5O10S2.Na/c32-20(27-14-8-2-4-12-23(35)41-31-22(34)15-19(25(31)36)43(38,39)40)10-3-1-7-13-28-21(33)11-6-5-9-18-24-17(16-42-18)29-26(37)30-24;/h17-19,24H,1-16H2,(H,27,32)(H,28,33)(H2,29,30,37)(H,38,39,40);/t17-,18-,19?,24-;/m0./s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNPTJCDHAXLGI-BJPAGVOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)NC(=O)N2.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N5NaO10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194041-66-2 | |
| Record name | Sulfo-NHS-LC-LC-Biotin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194041-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to Sulfo-NHS-LC-LC-Biotin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo-NHS-LC-LC-biotin, a long-chain, amine-reactive biotinylation reagent. It is designed to furnish researchers, scientists, and drug development professionals with the essential technical information and protocols required for the successful application of this versatile molecule in their work.
Introduction
This compound (Sulfosuccinimidyl-6-(biotinamido)-6-hexanamido hexanoate) is a chemical probe used to covalently attach a biotin (B1667282) label to proteins and other molecules containing primary amines.[1] Its key features include a water-soluble sulfo-NHS ester group, a long spacer arm, and the biotin moiety, which exhibits an exceptionally high affinity for avidin (B1170675) and streptavidin.[1][2]
The water solubility of this reagent, conferred by the sulfonate group on the N-hydroxysuccinimide (NHS) ring, allows for biotinylation reactions to be conducted in aqueous solutions without the need for organic solvents like DMSO or DMF.[1][3][4] This characteristic is particularly advantageous for preserving the native conformation and activity of proteins. Furthermore, the negative charge of the sulfo-NHS group renders the molecule membrane-impermeable, making it an ideal tool for specifically labeling cell surface proteins.[3][5][6][7]
The extended spacer arm of the "LC-LC" (Long Chain-Long Chain) variant is a distinguishing feature, designed to minimize steric hindrance and provide greater accessibility for the biotin to bind to avidin or streptavidin, especially when the target amine is located in a sterically crowded environment.[8]
Chemical Properties and Specifications
A clear understanding of the physicochemical properties of this compound is crucial for its effective use. The table below summarizes its key quantitative data.
| Property | Value | Reference |
| Full Chemical Name | Sulfosuccinimidyl-6-(biotinamido)-6-hexanamido hexanoate | [1] |
| Molecular Weight | 556.59 g/mol (as Sulfo-NHS-LC-Biotin) | [9] |
| Spacer Arm Length | 30.5 Å | [10] |
| CAS Number | 194041-66-2 | [8] |
| Reactive Group | N-Hydroxysulfosuccinimide (sulfo-NHS) ester | [4][7] |
| Target Moiety | Primary amines (-NH₂) | [4][7] |
| Solubility | Water soluble | [3][4][11] |
| Cell Permeability | Impermeable | [3][6][7] |
| Cleavability | Non-cleavable | [6][7] |
Mechanism of Action
The biotinylation reaction with this compound is a straightforward and efficient process. The sulfo-NHS ester reacts with primary amines, such as the N-terminus of a polypeptide chain or the epsilon-amino group of lysine (B10760008) residues, to form a stable amide bond.[1][4][12] This reaction is most efficient at a pH range of 7 to 9.[4][11] During the reaction, the sulfo-N-hydroxysuccinimide group is released as a byproduct.
Figure 1: Reaction of this compound with a primary amine.
Applications in Research and Drug Development
The unique properties of this compound lend it to a wide array of applications:
-
Cell Surface Protein Labeling: Its water solubility and membrane impermeability make it the reagent of choice for specifically biotinylating proteins on the exterior of living cells.[3][7][13] This is invaluable for studying receptor-ligand interactions, protein trafficking, and the composition of the cell surface proteome.[2][3]
-
Antibody and Protein Biotinylation: Antibodies and other proteins can be efficiently labeled with biotin for use in a variety of immunoassays, including ELISA, Western blotting, and immunohistochemistry.[3][6][7] Biotinylated antibodies are also crucial for immobilization onto streptavidin-coated surfaces for purification or sensor-based assays.[6][7]
-
Drug Delivery Systems: The long spacer arm can be advantageous in drug delivery systems where a biotinylated component needs to interact with an avidin-based target without steric hindrance.
-
Proteomics: In conjunction with mass spectrometry, cell surface biotinylation can be used to identify and quantify cell surface proteins under different physiological conditions.
Experimental Protocols
The following are detailed protocols for the biotinylation of proteins in solution and on the cell surface. It is crucial to avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the target molecule for reaction with the sulfo-NHS ester.[3][9]
Protein Biotinylation in Solution
This protocol is designed for labeling purified proteins in an amine-free buffer.
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Desalting column or dialysis cassette for removal of excess biotin
-
Ultrapure water
Procedure:
-
Equilibrate Reagents: Remove the vial of this compound from -20°C storage and allow it to warm to room temperature before opening to prevent moisture condensation.[3][14]
-
Prepare Protein Sample: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[14][15] If the buffer contains primary amines, exchange it for PBS using dialysis or a desalting column.[3][14]
-
Calculate Reagent Amount: The optimal molar ratio of biotin reagent to protein depends on the protein and the desired degree of labeling. A common starting point is a 20- to 50-fold molar excess of biotin to protein.[3][14] For an antibody of 150,000 Da at 2 mg/mL, a 20-fold molar excess is a good starting point.[5][14]
-
Prepare Biotin Solution: Immediately before use, dissolve the required amount of this compound in ultrapure water to create a fresh 10 mM solution.[3][14] Do not prepare stock solutions for storage as the NHS-ester is susceptible to hydrolysis.[4][9]
-
Reaction Incubation: Add the calculated volume of the 10 mM biotin solution to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9][14]
-
Remove Excess Biotin: After incubation, remove non-reacted and hydrolyzed biotin reagent using a desalting column or by dialysis against PBS.[9] This step is critical for downstream applications where free biotin could interfere.
Cell Surface Biotinylation
This protocol is for labeling proteins on the surface of living cells in suspension or adherent cultures.
Materials:
-
This compound
-
Cells to be labeled
-
Ice-cold PBS, pH 8.0
-
Quenching buffer (PBS containing 100 mM glycine)
Procedure:
-
Cell Preparation: Wash the cells (either in suspension or adherent) three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[2][3][5]
-
Cell Resuspension: For cells in suspension, resuspend them in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.[2][3][5] For adherent cells, add the PBS directly to the culture plate.
-
Biotinylation Reaction: Add this compound to a final concentration of 2-5 mM.[3][5] This can be achieved by adding a pre-weighed amount or from a freshly prepared concentrated solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature.[2][3][5] To minimize internalization of the biotinylated proteins, the incubation can be performed at 4°C.[2][3]
-
Quench Reaction: To stop the labeling reaction, wash the cells three times with the quenching buffer (PBS + 100 mM glycine).[3] The primary amines in glycine will react with and quench any excess this compound.
-
Final Wash: Wash the cells once more with ice-cold PBS to remove excess quenching buffer. The cells are now ready for lysis and subsequent analysis.
Figure 2: A typical experimental workflow for protein biotinylation.
Important Considerations
-
Moisture Sensitivity: this compound is sensitive to moisture.[3][9] It should be stored at -20°C with a desiccant and warmed to room temperature before opening.[3][5][9]
-
Hydrolysis: The sulfo-NHS ester is prone to hydrolysis in aqueous solutions. Therefore, solutions of the reagent should be prepared immediately before use and any unused portion discarded.[4][9]
-
Buffer Compatibility: Ensure that all buffers used during the labeling reaction are free of primary amines.[3][9]
-
Optimization: The degree of biotinylation can be controlled by adjusting the molar ratio of the biotin reagent to the target molecule.[3][14] It is often necessary to empirically determine the optimal ratio for a specific application to avoid compromising the biological activity of the protein.
Conclusion
This compound is a powerful and versatile tool for the biotinylation of proteins and other primary amine-containing molecules. Its water solubility, membrane impermeability, and long spacer arm make it particularly well-suited for a wide range of applications in biological research and drug development, from the specific labeling of cell surface proteins to the preparation of reagents for immunoassays and affinity purification. By following the detailed protocols and considering the key handling requirements outlined in this guide, researchers can effectively utilize this reagent to advance their scientific objectives.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. store.sangon.com [store.sangon.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Sulfo-NHS-LC-Biotin (8 rxn) | BroadPharm [broadpharm.com]
- 7. EZ-Link Sulfo-NHS-LC-Biotin | LabX.com [labx.com]
- 8. This compound I CAS#: 194041-66-2 I biotin reagent I InvivoChem [invivochem.com]
- 9. apexbt.com [apexbt.com]
- 10. cephamls.com [cephamls.com]
- 11. Sulfo-NHS-LC-Biotin | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 12. researchgate.net [researchgate.net]
- 13. selectscience.net [selectscience.net]
- 14. apexbt.com [apexbt.com]
- 15. lsom.uthscsa.edu [lsom.uthscsa.edu]
An In-depth Technical Guide to Sulfo-NHS-LC-LC-Biotin: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for Sulfo-NHS-LC-LC-Biotin, a key reagent for targeted biotinylation. The information is intended to enable researchers, scientists, and drug development professionals to effectively utilize this versatile tool in their studies.
Core Chemical Properties
This compound (Sulfosuccinimidyl-6-(biotinamido)-6-hexanamidohexanoate) is a long-chain, amine-reactive biotinylation reagent. Its key features include a water-soluble sulfo-NHS ester, a long spacer arm, and a terminal biotin (B1667282) moiety.[1] The sulfonate group on the N-hydroxysuccinimide (NHS) ring renders the molecule water-soluble, allowing for biotinylation reactions in aqueous solutions without the need for organic solvents like DMSO or DMF.[2][3][4] This property is particularly advantageous for labeling cell surface proteins, as the charged nature of the reagent prevents it from permeating the cell membrane.[2][3]
The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amino groups (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[2][5][6] This reaction is most efficient in the pH range of 7 to 9.[2][6][7] It is crucial to avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the target molecule for reaction with the NHS ester.[2][3][8]
A defining characteristic of this compound is its extended spacer arm, which is 30.5 Angstroms in length.[1][3][4] This long spacer arm helps to minimize steric hindrance when the biotinylated molecule interacts with avidin (B1170675) or streptavidin, which is particularly beneficial when targeting molecules within complex biological structures.[4] The biotin group itself is a small vitamin (244 Da) that exhibits a very high affinity for avidin and streptavidin proteins, forming the basis for subsequent detection or purification.[2][5][6]
Quantitative Data Summary
| Property | Value | References |
| Molecular Weight | 670.8 g/mol | [9] |
| Spacer Arm Length | 30.5 Å | [1][3][4] |
| Solubility | Soluble in water and other polar solutions | [2][3][10] |
| Reactivity | Reacts with primary amines at pH 7-9 | [2][6][10] |
| Storage | Store desiccated at -20°C | [2][8][11] |
| Stability | Moisture-sensitive; NHS-ester moiety readily hydrolyzes in aqueous solutions. Reagent should be dissolved immediately before use, and stock solutions should not be prepared for storage. | [2][3][8] |
Experimental Protocols
A. Protein Biotinylation in Solution
This protocol outlines the general steps for biotinylating proteins in a solution. The molar excess of the biotin reagent may need to be optimized depending on the protein concentration and desired degree of labeling.[3][5]
Materials:
-
Protein solution in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at pH 7.2-8.0.
-
This compound.
-
Ultrapure water.
-
Desalting column or dialysis unit for removal of excess biotin.
Methodology:
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.[2][8]
-
Reagent Preparation: Immediately before use, bring the vial of this compound to room temperature to prevent moisture condensation.[2][8] Prepare a 10 mM solution of the biotin reagent by dissolving it in ultrapure water.[8] For example, dissolve 2.0 mg of the reagent in 300 µL of water.[8]
-
Biotinylation Reaction: Add the calculated volume of the 10 mM biotin reagent solution to the protein solution. A common starting point is a 20- to 50-fold molar excess of biotin to protein.[5]
-
Incubation: Incubate the reaction mixture. Incubation can be performed on ice for two hours or at room temperature for 30 minutes.[2][8] Longer incubation times are generally not harmful to the reaction itself but may affect protein stability.[5][8]
-
Removal of Excess Biotin: After incubation, remove non-reacted and hydrolyzed biotin reagent using a desalting column or dialysis.[2][8] This step is crucial to prevent interference in downstream applications.
B. Cell Surface Protein Biotinylation
This protocol is designed for labeling proteins on the surface of intact cells. The membrane-impermeable nature of this compound ensures that only extracellularly exposed primary amines are biotinylated.[2][3]
Materials:
-
Cell suspension or adherent cells.
-
Ice-cold Phosphate Buffered Saline (PBS), pH 8.0.
-
This compound.
-
Quenching buffer (e.g., PBS containing 100 mM glycine or Tris).[2]
Methodology:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media and proteins.[8] Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in PBS (pH 8.0).[2][8]
-
Reagent Addition: Add this compound to the cell suspension. A final concentration of 1-2 mM is typically effective.[2][8] This can be achieved by adding 1.0 mg of the reagent per mL of cell suspension.[8]
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes.[2][8] Performing the incubation at 4°C may reduce the internalization of the biotin reagent.[2][8]
-
Quenching: Quench the reaction and remove excess biotin reagent by washing the cells three times with a quenching buffer (e.g., PBS + 100 mM glycine).[2]
Visualizations
Biotinylation Reaction and Workflow
References
- 1. cephamls.com [cephamls.com]
- 2. store.sangon.com [store.sangon.com]
- 3. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]
- 4. EZ-Link™ this compound - FAQs [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. selectscience.net [selectscience.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. This compound | C26H41N5NaO10S2 | CID 131850569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sulfo-NHS-LC-Biotin | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 11. Sulfo-NHS-LC-Biotin, biotinylating reagent (CAS 127062-22-0) | Abcam [abcam.com]
An In-depth Technical Guide to Sulfo-NHS-LC-LC-Biotin: Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo-NHS-LC-LC-Biotin, a key reagent for the biotinylation of proteins and other biomolecules. We will delve into its core mechanism of action, provide detailed experimental protocols, and present quantitative data in a clear, comparative format.
Core Mechanism of Action
This compound (Sulfosuccinimidyl-6-(biotinamido)-6-hexanamido hexanoate) is an amine-reactive biotinylation reagent that enables the simple and efficient labeling of antibodies, proteins, and any other primary amine-containing molecules.[1] The core of its functionality lies in the N-Hydroxysuccinimide (NHS) ester group.
The reaction proceeds via nucleophilic attack of a primary amine (e.g., the epsilon-amino group of a lysine (B10760008) residue or the N-terminal amine of a polypeptide chain) on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.[2] This reaction is most efficient in a pH range of 7-9.[1][3]
The "Sulfo" prefix indicates the presence of a sulfonate group on the NHS ring. This imparts water solubility to the reagent, allowing for biotinylation reactions to be performed in aqueous buffers without the need for organic solvents like DMSO or DMF.[1][3][4][5] This property is particularly advantageous for labeling proteins that may be sensitive to organic solvents. Furthermore, the negative charge of the sulfonate group renders the molecule membrane-impermeable, making it an ideal tool for specifically labeling cell surface proteins.[1][3][5]
The "LC-LC" (Long Chain) designation refers to the extended spacer arm between the biotin (B1667282) molecule and the NHS ester. This spacer arm, with a length of 30.5 Å, helps to minimize steric hindrance, allowing for more efficient binding of the biotinylated protein to avidin (B1170675) or streptavidin.[6][7]
Signaling Pathway Diagram
Caption: Reaction mechanism of this compound with a primary amine.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound and provide general guidelines for its use in labeling reactions.
| Property | Value | Reference |
| Molecular Weight | 669.75 g/mol | [6] |
| Molecular Formula | C₂₆H₄₀N₅O₁₀S₂Na | [6][8] |
| Spacer Arm Length | 30.5 Å | [6] |
| CAS Number | 194041-66-2 | [8] |
| Solubility | Soluble in water | [1][3][9] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [6] |
| Target Moiety | Primary amines (-NH₂) | [1][2][3] |
| Optimal Reaction pH | 7.0 - 9.0 | [1][3][6][9] |
| Parameter | Recommendation | Reference |
| Molar Excess (Protein in Solution) | 20-fold for 1-10 mg Ab (0.5-2 mL) results in 4-6 biotins/Ab | [3][10] |
| 50-fold for 50-200 µg Ab (200-700 µL) results in 1-3 biotins/Ab | [3][10][11] | |
| Reaction Time (Protein in Solution) | 30 minutes at room temperature or 2 hours on ice | [3][10] |
| Reaction Time (Cell Surface) | 30 minutes at room temperature or on ice | [1] |
| Final Reagent Concentration (Cell Surface) | 2-5 mM | [3][12] |
| Storage | Store desiccated at -20°C | [1] |
Experimental Protocols
Below are detailed methodologies for common biotinylation experiments using this compound.
Biotinylation of Proteins in Solution
This protocol is suitable for labeling antibodies or other purified proteins.
Materials:
-
This compound
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 8.0
-
Quenching Buffer: 1M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette
-
Ultrapure water
Procedure:
-
Equilibrate Reagents: Remove the vial of this compound from the -20°C freezer and allow it to equilibrate to room temperature before opening to prevent moisture condensation.[3][10]
-
Prepare Protein Sample: Ensure the protein is in an amine-free buffer (e.g., PBS). If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into a suitable buffer like PBS.[3][10][11]
-
Calculate Reagent Amount: Determine the volume of this compound solution needed based on the desired molar excess. For a 20-fold molar excess for 1 mg of a 150 kDa protein (IgG) in 1 mL:
-
Moles of Protein = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol
-
Moles of Biotin = 20 * 6.67 x 10⁻⁹ mol = 1.33 x 10⁻⁷ mol
-
-
Prepare Biotin Reagent Stock Solution: Immediately before use, prepare a 10 mM solution of this compound. For example, add a calculated volume of ultrapure water to a pre-weighed amount of the reagent. Do not store the reconstituted reagent as the NHS ester readily hydrolyzes.[3][10][11]
-
Reaction: Add the calculated volume of the 10 mM this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[3][10]
-
Quenching (Optional but Recommended): Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 15 minutes.
-
Purification: Remove excess, non-reacted biotin reagent and the N-hydroxysulfosuccinimide by-product using a desalting column or dialysis against PBS.[11]
Biotinylation of Cell Surface Proteins
This protocol is designed for labeling proteins on the surface of living cells.
Materials:
-
This compound
-
Cells in suspension or adherent cells
-
Ice-cold PBS, pH 8.0
-
Quenching Buffer: PBS containing 100 mM glycine (B1666218) or 1M Tris-HCl, pH 7.5
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing culture media.[1][3][12]
-
Resuspend Cells: Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).[1][3][12]
-
Prepare Biotin Reagent: Immediately before use, dissolve this compound in PBS (pH 8.0) to a final concentration of 2-5 mM. For example, adding 1.0 mg of the reagent per mL of cell suspension results in approximately a 2 mM solution.[1][3][12]
-
Reaction: Add the freshly prepared this compound solution to the cell suspension.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature. To minimize internalization of the labeled proteins, the incubation can be performed at 4°C.[1]
-
Quenching: Pellet the cells by centrifugation and wash them twice with Quenching Buffer to stop the reaction and remove any excess biotin reagent.[5]
-
Final Washes: Wash the cells two more times with ice-cold PBS. The biotinylated cells are now ready for subsequent applications such as cell lysis and affinity purification.
Experimental Workflow and Logical Relationships
Experimental Workflow Diagram
Caption: A generalized workflow for a biotinylation experiment.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. store.sangon.com [store.sangon.com]
- 4. Sulfo-NHS-LC-Biotin | CAS:127062-22-0 | Amine-reactive biotinylation agent | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. apexbt.com [apexbt.com]
- 6. cephamls.com [cephamls.com]
- 7. This compound I CAS#: 194041-66-2 I biotin reagent I InvivoChem [invivochem.com]
- 8. This compound | C26H41N5NaO10S2 | CID 131850569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sulfo-NHS-LC-Biotin | General Laboratory Research Reagent: R&D Systems [rndsystems.com]
- 10. apexbt.com [apexbt.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Sulfo-NHS-LC-LC-Biotin: A Comprehensive Technical Guide for Labeling Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the application of Sulfo-NHS-LC-LC-Biotin for the efficient and specific labeling of primary amines on proteins and other macromolecules. We will delve into the core principles of this biotinylation reagent, provide detailed experimental protocols, and present key quantitative data in a clear, comparative format.
Introduction to this compound
This compound (Sulfosuccinimidyl-6-(biotinamido)-6-hexanamidohexanoate) is a water-soluble, amine-reactive biotinylation reagent widely used in life sciences research.[1][2][3] Its unique properties make it an invaluable tool for labeling antibodies, cell surface proteins, and other molecules containing primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of polypeptides.[1][3][4]
The key features of this compound include:
-
Amine Reactivity: The N-hydroxysulfosuccinimide (Sulfo-NHS) ester moiety reacts efficiently with primary amines in a pH range of 7-9 to form stable, covalent amide bonds.[1][3][5]
-
Water Solubility: The negatively charged sulfonate group on the NHS ring renders the molecule water-soluble, allowing for biotinylation reactions in aqueous buffers without the need for organic solvents like DMSO or DMF.[1][3][6]
-
Membrane Impermeability: Due to its charge, this compound does not permeate cell membranes, making it the reagent of choice for specifically labeling cell surface proteins on intact cells.[1][2][3]
-
Long Spacer Arm: The "LC-LC" (Long Chain) designation refers to its extended spacer arm (22.4 angstroms), which helps to minimize steric hindrance between the biotin (B1667282) molecule and the labeled protein. This ensures greater accessibility of the biotin for binding to avidin (B1170675) or streptavidin.[2][6]
Reaction Mechanism
The labeling reaction involves the nucleophilic attack of a primary amine on the Sulfo-NHS ester of the biotin reagent. This results in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide as a byproduct.[7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for successful biotinylation using this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 556.58 g/mol | |
| Spacer Arm Length | 22.4 Å | [2] |
| Solubility | 10 mg/mL in water | [8] |
| CAS Number | 191671-46-2 |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes | Reference |
| pH | 7.0 - 9.0 | Optimal for efficient reaction with primary amines. | [1][3] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 30-60 minutes; 4°C for 2 hours to overnight. | [9] |
| Buffer Composition | Amine-free buffers (e.g., PBS) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for labeling and should be avoided. | [1][10] |
Table 3: Molar Excess Recommendations for Protein Labeling
| Protein Concentration | Recommended Molar Excess of Biotin Reagent | Reference |
| 2-10 mg/mL | ≥ 12-fold | [1] |
| ≤ 2 mg/mL | ≥ 20-fold | [1] |
| 50-200 µg in 200-700 µL | 50-fold | [11][12] |
Note: The extent of biotinylation depends on the protein's concentration and the number of available primary amines. It is often necessary to optimize the molar ratio to achieve the desired degree of labeling.[1][11]
Experimental Protocols
This section provides detailed methodologies for the biotinylation of proteins in solution and on the cell surface.
Protocol 1: Biotinylation of Proteins in Solution
This protocol is designed for labeling purified proteins, such as antibodies, in an aqueous solution.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Ultrapure water
-
Desalting column or dialysis unit for removing excess biotin
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[1][10]
-
Prepare Protein Sample: Ensure the protein is in an amine-free buffer at the desired concentration. If the buffer contains primary amines, exchange it with a suitable buffer like PBS.[1][11]
-
Prepare Biotin Reagent Solution: Immediately before use, dissolve the this compound in ultrapure water to a concentration of 10 mM (e.g., dissolve 2.0 mg in 300 µL of water).[1] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[1][10]
-
Calculate Reagent Volume: Determine the volume of the 10 mM biotin reagent solution needed to achieve the desired molar excess (refer to Table 3).
-
Reaction Incubation: Add the calculated volume of the biotin reagent solution to the protein solution. Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[1][11]
-
Removal of Excess Biotin: After incubation, remove non-reacted and hydrolyzed biotin reagent using a desalting column or dialysis.[1][9]
Protocol 2: Biotinylation of Cell Surface Proteins
This protocol is for labeling proteins on the surface of intact, live cells in suspension or adherent cultures.
Materials:
-
Cells in suspension or adherent in culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
This compound
-
Quenching buffer (e.g., 50 mM glycine (B1666218) or Tris in PBS)
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media and proteins.[1][13]
-
Cell Suspension (for suspension cells): Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[1]
-
Prepare Biotin Reagent: Immediately before use, prepare a solution of this compound in ice-cold PBS. A final concentration of 2-5 mM is generally effective.[1][3] For example, add 1.0 mg of the reagent per mL of cell suspension to achieve approximately 2 mM.[1][5]
-
Labeling Reaction: Add the biotin reagent solution to the cells. Incubate for 30 minutes at room temperature. For temperature-sensitive experiments or to reduce potential internalization of the labeled proteins, the incubation can be performed at 4°C.[1][5][13] A rocking platform is recommended for even labeling.[13]
-
Quench Reaction: After incubation, quench the reaction and remove excess biotin by washing the cells with a quenching buffer (e.g., 50 mM glycine in ice-cold PBS) for about 10 minutes at 4°C.[13]
-
Final Washes: Wash the cells three more times with ice-cold PBS to remove any residual quenching buffer and non-reacted biotin.[13] The cells are now ready for downstream applications.
Important Considerations
-
Moisture Sensitivity: this compound is moisture-sensitive. Store the reagent at -20°C with a desiccant and always allow it to equilibrate to room temperature before opening.[1][10]
-
Hydrolysis: The Sulfo-NHS ester is susceptible to hydrolysis in aqueous solutions. Therefore, always prepare the biotin reagent solution immediately before use and discard any unused portion.[1][10]
-
Buffer Choice: The presence of primary amines in the reaction buffer will significantly reduce labeling efficiency. Always use amine-free buffers like PBS for the biotinylation reaction.[1][10]
Applications in Research and Drug Development
The ability to specifically label proteins with biotin opens up a vast array of downstream applications, including:
-
Protein Purification: Biotinylated proteins can be easily purified from complex mixtures using streptavidin or avidin-coated affinity resins.[1]
-
Immunoassays: In techniques like ELISA and Western blotting, biotinylated antibodies allow for highly sensitive detection using enzyme-conjugated streptavidin.[14]
-
Cell Surface Protein Studies: The specific labeling of cell surface proteins is crucial for studying receptor expression and trafficking, as well as the distribution of membrane proteins.[1][3]
-
Drug Delivery: Biotinylation can be used to target drugs to specific cells or tissues through the high-affinity biotin-avidin interaction.[15]
By understanding the principles and following the detailed protocols outlined in this guide, researchers can effectively utilize this compound for their specific labeling needs, paving the way for new discoveries in their respective fields.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Sulfo-NHS-LC-Biotin Kit (8 rxn kit) | BroadPharm [broadpharm.com]
- 3. store.sangon.com [store.sangon.com]
- 4. EZ-Link™ Sulfo-NHS-LC-Biotinylation Kit - FAQs [thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. EZ-Link Sulfo-NHS-LC-Biotin | LabX.com [labx.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Sulfo-NHS-LC-Biotin | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 9. proteochem.com [proteochem.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. apexbt.com [apexbt.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Surface protein biotinylation [protocols.io]
- 14. nbinno.com [nbinno.com]
- 15. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
An In-depth Technical Guide to the Membrane Impermeability of Sulfo-NHS-LC-LC-Biotin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the membrane impermeability of Sulfo-NHS-LC-LC-biotin, a critical feature for the specific labeling of cell surface proteins. We will delve into the chemical basis of its impermeability, present available quantitative data, provide detailed experimental protocols for its use, and illustrate key concepts with diagrams.
Core Principle: Why this compound Stays Outside the Cell
The defining characteristic of this compound that prevents it from crossing the cell membrane is the presence of a sulfonate group (-SO3-) on its N-hydroxysuccinimide (NHS) ring.[1][2][3] This chemical modification imparts a negative charge and significantly increases the water solubility of the molecule.[1][2][3] The highly polar nature of the sulfonate group makes it energetically unfavorable for the molecule to partition into the hydrophobic lipid bilayer of the cell membrane.[1][2] As a result, when used on intact cells, this compound selectively reacts with primary amines (such as the N-terminus of proteins and the epsilon-amino group of lysine (B10760008) residues) that are exposed on the extracellular surface.[3][4]
This property is in stark contrast to its non-sulfonated counterpart, NHS-LC-LC-biotin, which lacks the charged sulfonate group and is therefore membrane-permeable, allowing it to label both intracellular and extracellular proteins.[5] The specific labeling of cell surface proteins is a crucial technique in various research areas, including the study of receptor trafficking, the identification of cell surface markers, and the characterization of the surface proteome.[6][7][8][9][10][11][12][13][14][15]
Quantitative Data on Membrane Impermeability
| Biotinylation Reagent | Half-life of Biotin (B1667282) on Cell Surface | Membrane Permeability |
| Sulfo-NHS-LC-biotin | 10.8 hours[16] | Impermeable [16] |
| NHS-LC-biotin | 38.0 hours[16] | Permeable [16] |
Table 1: Comparison of the half-life of biotin on the cell surface of bovine aortic endothelial cells after labeling with membrane-impermeable Sulfo-NHS-LC-biotin and membrane-permeable NHS-LC-biotin.[16]
Furthermore, a study on a novel, triply charged biotinylation reagent described it as having "reduced membrane permeability" compared to sulfo-NHS-LC-biotin, implying that the latter is a benchmark for low permeability.[17]
Experimental Protocols
Here are detailed methodologies for key experiments utilizing the membrane impermeability of this compound.
Protocol 1: Cell Surface Protein Biotinylation for Western Blot Analysis
This protocol describes the general procedure for labeling cell surface proteins on adherent or suspension cells, followed by lysis and analysis by Western blotting.
Materials:
-
Cells of interest (adherent or in suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold, pH 8.0
-
This compound
-
Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS or Tris-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Streptavidin-agarose beads
-
SDS-PAGE gels and Western blotting apparatus
-
Primary and secondary antibodies
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.[3][4][18]
-
For suspension cells, pellet the cells by centrifugation and wash three times with ice-cold PBS (pH 8.0). Resuspend the cells at a concentration of approximately 1-25 x 10^7 cells/mL in ice-cold PBS (pH 8.0).[3]
-
-
Biotinylation Reaction:
-
Immediately before use, prepare a 10 mM stock solution of this compound in water or PBS.[4]
-
Add the this compound solution to the cells to a final concentration of 0.5-1.0 mg/ml.[4]
-
Incubate the reaction for 30 minutes at 4°C with gentle agitation.[4][18] Performing the incubation at a low temperature is crucial to minimize endocytosis of the labeled proteins.[4]
-
-
Quenching:
-
To stop the reaction, wash the cells three times with ice-cold quenching buffer.[3] Incubate the cells with the quenching buffer for 5-15 minutes during the final wash.
-
-
Cell Lysis:
-
Lyse the cells by adding ice-cold lysis buffer.
-
For adherent cells, use a cell scraper to collect the lysate.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Isolation of Biotinylated Proteins:
-
Transfer the supernatant to a new tube and incubate with streptavidin-agarose beads for 2-4 hours or overnight at 4°C with gentle rotation.
-
Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific to the protein of interest.
-
Protocol 2: Control Experiment to Verify Membrane Impermeability
To experimentally validate the membrane impermeability of this compound, a control experiment can be performed by comparing the biotinylation of an exclusively intracellular protein with that of a known cell surface protein.
Procedure:
-
Follow the "Cell Surface Protein Biotinylation for Western Blot Analysis" protocol as described above.
-
In the final Western blot analysis step, probe the membrane with two different primary antibodies:
-
An antibody against a known cell surface protein (e.g., EGFR, Transferrin Receptor). A strong band should be detected in the streptavidin pulldown fraction.
-
An antibody against a known, abundant intracellular protein (e.g., GAPDH, Tubulin). No or a very faint band should be detected in the streptavidin pulldown fraction, indicating that the biotinylation reagent did not access the intracellular compartment.
-
-
Load a sample of the total cell lysate (before streptavidin pulldown) as a positive control for the expression of both the cell surface and intracellular proteins.
Visualizations
Chemical Basis of Membrane Impermeability
Caption: The negatively charged sulfonate group (SO3-) on this compound prevents its passage through the hydrophobic cell membrane.
Experimental Workflow for Cell Surface Proteomics
Caption: A typical workflow for the selective isolation and analysis of cell surface proteins using this compound.
Signaling Pathway Investigation: Receptor Endocytosis
References
- 1. store.sangon.com [store.sangon.com]
- 2. apexbt.com [apexbt.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell surface biotinylation of receptor tyrosine kinases to investigate intracellular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method [mdpi.com]
- 10. Cell Surface Biotinylation of Receptor Tyrosine Kinases to Investigate Intracellular Trafficking | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 12. Cell Surface Protein Biotinylation and Analysis [en.bio-protocol.org]
- 13. Detection of biotinylated cell surface receptors and MHC molecules in a capture ELISA: a rapid assay to measure endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative comparison of a human cancer cell surface proteome between interphase and mitosis | The EMBO Journal [link.springer.com]
- 15. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 17. A novel reactive ester derivative of biotin with reduced membrane permeability for in vivo biotinylation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Sulfo-NHS-LC-LC-biotin molecular weight and formula
Technical Guide: Sulfo-NHS-LC-LC-Biotin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of this compound, a critical reagent for the biotinylation of proteins and other primary amine-containing molecules. This document outlines its chemical properties, detailed experimental protocols, and a visual representation of a typical workflow.
Core Properties of this compound
This compound (Sulfosuccinimidyl-6-(biotinamido)-6-hexanamido hexanoate) is a long-chain, amine-reactive biotinylation reagent. Its key features include a hydrophilic sulfonyl group, which imparts water solubility, and a long spacer arm, which minimizes steric hindrance during binding of the biotin (B1667282) moiety to avidin (B1170675) or streptavidin. The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines (-NH2) at a pH range of 7-9 to form stable amide bonds. Due to its negative charge, this compound is membrane-impermeable, making it an ideal choice for labeling cell surface proteins.
| Property | Value | Reference |
| Molecular Weight | 669.74 g/mol | [1] |
| Chemical Formula | C₂₆H₄₀N₅NaO₁₀S₂ | [2] |
| Spacer Arm Length | 30.5 Å | [3][4] |
| Reactivity | Primary amines (-NH₂) | [5] |
| Solubility | Water soluble | [3] |
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
Biotinylation of Proteins in Solution
This protocol describes the general procedure for labeling proteins, such as antibodies, with this compound.
Materials:
-
Protein sample in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.2-8.0.
-
This compound.
-
Reaction buffer (e.g., PBS, pH 8.0).
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5).
-
Desalting columns or dialysis equipment for removal of excess biotin.
Procedure:
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in water or reaction buffer. For example, dissolve 1 mg of the reagent in the appropriate volume of water to achieve a 1 mg/mL concentration.[2]
-
Reaction Setup: Add the this compound solution to the protein sample. The molar ratio of biotin to protein will determine the degree of labeling and should be optimized for the specific application. A common starting point is a 20-fold molar excess of the biotin reagent.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: To stop the reaction, add quenching buffer to the mixture. The final concentration of the quenching agent (e.g., Tris) should be sufficient to consume any unreacted this compound.
-
Purification: Remove excess, non-reacted biotin using a desalting column or through dialysis against an appropriate buffer.
Biotinylation of Cell Surface Proteins
This protocol outlines the steps for labeling proteins on the surface of intact cells.
Materials:
-
Cells in suspension or adherent culture.
-
Ice-cold, amine-free buffer (e.g., PBS, pH 8.0).
-
This compound.
-
Quenching solution (e.g., PBS containing 100 mM glycine).
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media. Resuspend the cells in ice-cold PBS at a concentration of approximately 25 x 10⁶ cells/mL.[6]
-
Biotinylation Reaction: Add this compound to the cell suspension. A final concentration of 10 mM is often used for labeling exosomes.[7]
-
Incubation: Incubate the cells with the biotin reagent for 30 minutes at room temperature. To minimize internalization of the labeled proteins, this step can be performed at 4°C.[6]
-
Quenching and Washing: To quench the reaction and remove excess biotin, wash the cells twice with a quenching solution (e.g., PBS with 100 mM glycine), followed by two washes with PBS alone.
Workflow and Pathway Visualizations
The following diagrams illustrate key processes involving this compound.
Caption: Workflow for the biotinylation of proteins using this compound.
Caption: Experimental workflow for labeling cell surface proteins.
References
- 1. apexbt.com [apexbt.com]
- 2. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 3. EZ-Link™ this compound - FAQs [thermofisher.com]
- 4. cephamls.com [cephamls.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. This compound I CAS#: 194041-66-2 I biotin reagent I InvivoChem [invivochem.com]
The Cornerstone of Proteomic Exploration: A Technical Guide to Biotinylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of proteomics, the ability to selectively label, isolate, and identify proteins is paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a protein or other molecule, has emerged as a cornerstone technique, enabling researchers to unravel complex protein-protein interactions, map subcellular proteomes, and identify novel drug targets. This in-depth technical guide explores the core principles, diverse applications, and detailed methodologies of biotinylation in proteomics, providing a comprehensive resource for scientists at the forefront of biological research and drug discovery.
The remarkable utility of biotinylation stems from the extraordinarily strong and specific non-covalent interaction between biotin (vitamin B7) and the proteins avidin (B1170675) and streptavidin.[1][2][3] This high-affinity bond (dissociation constant, Kd ≈ 10⁻¹⁴ M) allows for the efficient capture and purification of biotinylated molecules even under harsh conditions, a critical advantage in complex biological samples.[4] This guide will delve into the various chemical and enzymatic biotinylation strategies, with a particular focus on their applications in modern proteomics workflows.
Core Biotinylation Strategies
The choice of biotinylation strategy is dictated by the specific research question, the nature of the target protein, and the desired level of specificity. Two primary approaches are employed: chemical biotinylation and enzymatic biotinylation.
Chemical Biotinylation
Chemical biotinylation utilizes reactive biotin derivatives that target specific functional groups on proteins.[1][5] The most common targets are primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues), sulfhydryls (cysteine residues), and carboxyl groups (aspartic and glutamic acid residues).[2][5]
-
Amine-reactive Biotinylation: N-hydroxysuccinimide (NHS) esters of biotin are widely used to label primary amines.[6][7] These reagents are versatile due to the abundance of lysine residues on the surface of most proteins.
-
Sulfhydryl-reactive Biotinylation: Maleimide-activated biotin derivatives specifically target the thiol groups of cysteine residues, offering a more targeted labeling approach.
-
Carboxyl-reactive Biotinylation: Carbodiimide chemistry can be used to label carboxyl groups, though it is less common than amine or sulfhydryl targeting.
-
Glycoprotein Biotinylation: The carbohydrate moieties of glycoproteins can be oxidized to create aldehydes, which are then targeted by hydrazide- or aminooxy-containing biotin reagents.
Enzymatic Biotinylation
Enzymatic biotinylation offers site-specific labeling, providing a high degree of control and minimizing potential disruption of protein function.[1][5][7] This method relies on biotin ligases, such as the E. coli biotin holoenzyme synthetase (BirA), which recognize and attach biotin to a specific 15-amino acid peptide sequence known as the AviTag.[7] By genetically fusing the AviTag to a protein of interest, precise biotinylation can be achieved.
Applications of Biotinylation in Proteomics
Biotinylation has a broad spectrum of applications in proteomics, each leveraging the high-affinity biotin-streptavidin interaction for the selective enrichment and analysis of target proteins.
Cell Surface Proteomics
The plasma membrane is a critical interface for cell signaling and a major source of drug targets.[8] Biotinylation provides a powerful tool for selectively labeling and identifying cell surface proteins.[9][10][11] By using membrane-impermeable biotinylation reagents, only proteins exposed on the cell surface are labeled.[12] Subsequent cell lysis, streptavidin-affinity purification, and mass spectrometry analysis allow for the comprehensive profiling of the cell surface proteome.[9][10] This approach is invaluable for discovering biomarkers and understanding changes in the surface proteome in response to stimuli or disease.[8][10]
Proximity-Dependent Biotinylation for Interactome Mapping
Understanding protein-protein interactions is fundamental to deciphering cellular function.[13] Proximity-dependent biotinylation (PDB) techniques, such as BioID and APEX, have revolutionized the study of protein interactomes by enabling the labeling of proteins in the immediate vicinity of a protein of interest (the "bait") within living cells.[4][14][15][16][17][18]
-
BioID (Biotin Identification): This method utilizes a promiscuous biotin ligase (BirA) fused to a bait protein.[15][19][20][21] When supplied with excess biotin, BirA releases reactive biotinoyl-5'-AMP, which covalently labels proximal proteins on accessible lysine residues.[19]
-
APEX (Ascorbate Peroxidase): APEX is an engineered peroxidase that, in the presence of hydrogen peroxide, catalyzes the formation of short-lived, highly reactive biotin-phenoxyl radicals.[14][17][19] These radicals can label nearby proteins, primarily on tyrosine residues.[19]
These PDB methods allow for the capture of both stable and transient protein interactions within their native cellular context.[4][15] The biotinylated proteins are then purified and identified by mass spectrometry.[15]
Organelle and Subcellular Proteome Profiling
By targeting the PDB enzymes to specific subcellular locations (e.g., mitochondria, endoplasmic reticulum, or lipid droplets), researchers can map the proteomic composition of these compartments with high spatial resolution.[4][16][18][22] This approach overcomes the limitations of traditional biochemical fractionation methods, which can be prone to contamination and disruption of organellar integrity.
Drug Target Identification and Validation
Biotinylation plays a crucial role in drug discovery and development.[1][23][] For instance, a small molecule drug can be derivatized with biotin to create a "bait" for affinity purification experiments. By incubating this biotinylated drug with a cell lysate, researchers can identify the proteins that bind to it, thus revealing potential drug targets. Furthermore, biotinylation is employed in various assay formats, such as enzyme-linked immunosorbent assays (ELISAs) and surface plasmon resonance (SPR), to study drug-target interactions and screen for inhibitors.[3][23] Biotin-based drug delivery systems are also being explored for targeted cancer therapies.[][25][26]
Quantitative Data Presentation
The following tables summarize key quantitative parameters and comparisons of different biotinylation-based proteomics techniques.
| Parameter | BioID (BirA*) | TurboID/miniTurbo | APEX2 |
| Enzyme | Mutant E. coli biotin ligase | Engineered biotin ligase | Engineered ascorbate (B8700270) peroxidase |
| Substrate | Biotin | Biotin | Biotin-phenol, H₂O₂ |
| Labeling Time | 18-24 hours | 10 minutes | 1 minute |
| Labeled Residues | Lysine | Lysine | Tyrosine and other electron-rich residues |
| Labeling Radius | ~10 nm | ~10 nm | ~20 nm |
| Cellular Environment | Active in various compartments | Active in various compartments | Active in various compartments, including reducing environments |
| Toxicity | Generally low | Generally low | H₂O₂ can be toxic |
Table 1: Comparison of Proximity-Dependent Biotinylation Enzymes. This table highlights the key characteristics of the most commonly used enzymes in proximity labeling experiments.
| Cell Line | Number of Starting Cells | Number of Identified Cell Surface Proteins | Reference |
| HeLa | ~3 x 10⁶ | ~600 | [9] |
| BT474 and MCF7 | Not specified | Differentially expressed surface proteins identified | [10] |
| Various | Not specified | Over 90% of purified proteins associated with the plasma membrane | [8] |
Table 2: Representative Data from Cell Surface Proteomics Studies. This table provides examples of the number of cell surface proteins identified in different studies using biotinylation-based methods.
Key Experimental Protocols
Detailed and reproducible protocols are essential for successful biotinylation experiments. The following sections provide methodologies for key applications.
Protocol 1: General Workflow for Cell Surface Protein Biotinylation
This protocol outlines the key steps for labeling and enriching cell surface proteins.
-
Cell Culture: Grow cells to a confluent monolayer in appropriate culture dishes.
-
Washing: Gently wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any contaminating proteins from the culture medium.
-
Biotinylation: Incubate the cells with a solution of a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes at 4°C with gentle agitation.[27] The use of a cleavable biotin reagent (containing a disulfide bond) facilitates the later elution of the purified proteins.
-
Quenching: Stop the biotinylation reaction by washing the cells with a quenching buffer (e.g., PBS containing 100 mM glycine) to react with any excess biotinylation reagent.[27]
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Affinity Purification: Incubate the cell lysate with streptavidin-conjugated beads (e.g., NeutrAvidin agarose) for 1-3 hours at 4°C to capture the biotinylated proteins.[9]
-
Washing: Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads. If a cleavable biotin reagent was used, elution can be achieved by incubation with a reducing agent (e.g., dithiothreitol). Alternatively, proteins can be eluted under denaturing conditions.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are then processed for mass spectrometry analysis, which typically involves reduction, alkylation, and tryptic digestion.
Protocol 2: Proximity-Dependent Biotinylation using BioID
This protocol describes the general steps for performing a BioID experiment to identify protein-protein interactions.
-
Construct Generation: Generate a fusion construct of the bait protein with the promiscuous biotin ligase (e.g., BirA* or TurboID).
-
Cell Line Generation: Establish a stable cell line expressing the fusion protein. It is crucial to have a control cell line expressing the biotin ligase alone.
-
Biotin Treatment: Supplement the cell culture medium with a high concentration of biotin (e.g., 50 µM) and incubate for the appropriate labeling time (e.g., 18-24 hours for BirA*, 10 minutes for TurboID).
-
Cell Lysis and Protein Extraction: Lyse the cells under denaturing conditions (e.g., using RIPA buffer) to disrupt protein complexes and solubilize proteins.
-
Streptavidin Affinity Purification: Incubate the cell lysate with streptavidin beads to enrich for biotinylated proteins.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
On-Bead Digestion: The captured proteins are typically digested into peptides directly on the streptavidin beads using trypsin. This helps to reduce contamination from the highly abundant streptavidin protein in the final mass spectrometry analysis.[28]
-
Peptide Elution and Mass Spectrometry: The resulting peptides are eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in biotinylation-based proteomics.
Caption: General workflow for a biotinylation experiment in proteomics.
Caption: Workflow for proximity-dependent biotinylation.
Caption: Mass spectrometry analysis of biotinylated proteins.
Conclusion
Biotinylation has proven to be an indispensable tool in the proteomics toolbox, offering a versatile and robust method for the selective labeling, enrichment, and identification of proteins. From defining the composition of the cell surface to mapping intricate protein interaction networks, the applications of biotinylation continue to expand. As technologies for mass spectrometry and protein engineering advance, we can anticipate even more innovative applications of biotinylation that will further our understanding of complex biological systems and accelerate the development of new therapeutics. This guide provides a solid foundation for researchers to effectively design, execute, and interpret biotinylation-based proteomics experiments, empowering them to make significant contributions to their respective fields.
References
- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. Frontiers | Proximity-Dependent Biotinylation Approaches to Explore the Dynamic Compartmentalized Proteome [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. labinsights.nl [labinsights.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 10. Sensitive profiling of cell surface proteome by using an optimized biotinylation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Surface Protein Biotinylation and Analysis [en.bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Off the shelf proximity biotinylation - For interaction proteomics - Radboudumc [radboudumc.nl]
- 14. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. nrel.primo.exlibrisgroup.com [nrel.primo.exlibrisgroup.com]
- 18. Biotinylation-based proximity labelling proteomics: basics, applications and technical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protein–Protein Interaction Analysis Using Proximity Biotinylation Enzymes [jstage.jst.go.jp]
- 22. escholarship.org [escholarship.org]
- 23. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 25. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 26. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 28. academic.oup.com [academic.oup.com]
A Guide to Cell-Surface Protein Labeling: An In-depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to selectively label proteins on the surface of living cells is a cornerstone of modern biological research and drug development. It allows for the visualization, tracking, and quantification of cell-surface receptors, channels, and other proteins in their native environment. This guide provides a comprehensive overview of the core techniques used for cell-surface protein labeling, offering detailed methodologies and a comparative analysis to aid researchers in selecting the most appropriate method for their experimental needs.
Core Labeling Strategies: A Comparative Look
Cell-surface protein labeling techniques can be broadly categorized into covalent and non-covalent methods, each with distinct advantages and limitations. Covalent labeling forms a stable, irreversible bond with the target protein, while non-covalent labeling relies on reversible interactions. The choice between these approaches depends on the specific application, such as whether a permanent tag is required for long-term tracking or a transient interaction is being studied.
Quantitative Comparison of Key Labeling Techniques
| Technique | Principle | Labeling Type | Specificity | Key Advantages | Key Limitations | Typical Applications |
| Biotinylation | Chemical reaction with primary amines (e.g., lysine) using NHS-ester activated biotin (B1667282).[1][2] | Covalent | Low (targets all accessible primary amines) | Simple, robust, strong biotin-streptavidin interaction for purification.[2] | Labels multiple proteins, potential to disrupt protein function. | Proteomic analysis of the cell surface, protein purification.[2][3] |
| Antibody-Based Labeling | High-affinity binding of a labeled antibody to a specific epitope on the target protein. | Non-covalent (primary Ab) / Covalent (label on Ab) | High | Excellent specificity, wide availability of antibodies. | Large size of antibody can cause steric hindrance, potential for cross-reactivity. | Flow cytometry, immunofluorescence microscopy, cell sorting.[4][5] |
| SNAP/CLIP-Tag | Self-labeling protein tags that covalently react with specific substrates (O6-benzylguanine for SNAP, O2-benzylcytosine for CLIP).[6][7] | Covalent | High (tag-specific) | Orthogonal labeling of two different proteins possible, wide range of fluorescent and other labels available.[6] | Requires genetic fusion of the tag to the protein of interest. | Live-cell imaging, pulse-chase experiments, dual-color labeling.[8] |
| Sortase-Mediated Ligation | Enzymatic reaction where Sortase A recognizes a specific peptide motif (LPXTG) and ligates it to a glycine-containing probe.[9][10] | Covalent | High (sequence-specific) | Site-specific labeling at N- or C-terminus, can be used on living cells.[9] | Requires genetic engineering to introduce the recognition motif and glycine (B1666218) tag. | Site-specific protein modification, protein circularization.[10][11] |
| Proximity Labeling (e.g., BioID, APEX) | An enzyme fused to a protein of interest generates reactive biotin species that label nearby proteins.[12][13][14] | Covalent | Proximity-dependent | Identifies protein-protein interactions in the native cellular context, captures transient interactions.[12][15] | Can label non-interacting bystanders, potential for cellular toxicity with some methods (e.g., APEX).[12][16] | Mapping protein interaction networks, identifying components of subcellular structures.[15][17] |
Key Experimental Protocols
Cell-Surface Biotinylation for Proteomic Analysis
This protocol describes the labeling of cell-surface proteins with a membrane-impermeable biotinylation reagent, Sulfo-NHS-LC-Biotin, for subsequent enrichment and analysis.[1][18]
Materials:
-
Cells grown in culture
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-LC-Biotin reagent
-
Quenching solution: PBS with 100 mM glycine
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Cell scraper
Procedure:
-
Wash cells twice with ice-cold PBS (pH 8.0) to remove any primary amines from the culture medium.[18]
-
Resuspend the cells at a concentration of approximately 2.5 x 10^7 cells/mL in ice-cold PBS (pH 8.0).[18]
-
Add Sulfo-NHS-LC-Biotin to a final concentration of 0.25 mg/mL and incubate at 4°C for 30 minutes with gentle rocking.[1][18]
-
Quench the reaction by washing the cells twice with ice-cold PBS containing 100 mM glycine.[18]
-
Lyse the cells in an appropriate lysis buffer.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Incubate the cleared lysate with streptavidin-agarose beads to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the biotinylated proteins for downstream analysis (e.g., Western blotting or mass spectrometry).
Antibody-Based Labeling for Flow Cytometry
This protocol outlines the direct labeling of a cell-surface antigen using a fluorophore-conjugated primary antibody.
Materials:
-
Cell suspension
-
Fluorophore-conjugated primary antibody specific to the cell-surface protein of interest
-
Staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in cold staining buffer.
-
Add the fluorophore-conjugated primary antibody at the manufacturer's recommended concentration.
-
Incubate the cells with the antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer to remove unbound antibody.
-
Resuspend the cells in an appropriate buffer for flow cytometry analysis.
-
Analyze the labeled cells on a flow cytometer.
SNAP-Tag Labeling for Live-Cell Imaging
This protocol describes the labeling of a SNAP-tag fusion protein on the surface of living cells with a fluorescent substrate.[19]
Materials:
-
Cells expressing the SNAP-tag fusion protein of interest
-
SNAP-tag fluorescent substrate (cell-impermeable for surface labeling)
-
Cell culture medium
-
PBS or other balanced salt solution
Procedure:
-
Grow the cells expressing the SNAP-tag fusion protein on a suitable imaging dish or slide.
-
Prepare the labeling solution by diluting the SNAP-tag fluorescent substrate in cell culture medium to the desired concentration.
-
Remove the existing culture medium from the cells and replace it with the labeling solution.
-
Incubate the cells at 37°C for the recommended time (typically 15-30 minutes).
-
Wash the cells three times with pre-warmed culture medium or PBS to remove the excess substrate.
-
The cells are now ready for live-cell imaging.
Sortase-Mediated Labeling on Living Cells
This protocol details the labeling of a cell-surface protein containing a C-terminal LPXTG motif with a triglycine-tagged probe using Sortase A.[9][20]
Materials:
-
Cells expressing the target protein with a C-terminal LPXTG motif
-
Purified Sortase A enzyme
-
Triglycine-containing probe (e.g., (GGG)n-fluorophore)
-
Reaction buffer (e.g., Tris buffer with CaCl2)
Procedure:
-
Wash the cells expressing the LPXTG-tagged protein.
-
Prepare the labeling reaction mixture containing the cells, Sortase A, and the triglycine (B1329560) probe in the reaction buffer.
-
Incubate the reaction at the optimal temperature for Sortase A activity (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
Wash the cells to remove the enzyme and excess probe.
-
The cells are now labeled and can be analyzed by microscopy or flow cytometry.
Visualizing the Workflows and Pathways
To better understand the principles behind these techniques, the following diagrams illustrate their core workflows and the signaling pathways they can be used to investigate.
Biotinylation Workflow for Cell-Surface Proteomics
Caption: Workflow for labeling and enriching cell-surface proteins using biotinylation.
Antibody-Based Labeling Workflow
Caption: Direct and indirect antibody-based labeling workflows for cell-surface proteins.
SNAP/CLIP-Tag Labeling Principle
Caption: The principle of orthogonal labeling using SNAP-tag and CLIP-tag technologies.
Sortase-Mediated Ligation on the Cell Surface
Caption: Schematic of sortase-mediated ligation for site-specific protein labeling.
Proximity Labeling for Interactome Mapping
Caption: Principle of proximity labeling to identify interacting and nearby proteins.
Conclusion
The selection of a cell-surface protein labeling technique is a critical decision that influences the outcome and interpretation of an experiment. This guide has provided an overview of the most common methods, from the broad-spectrum approach of biotinylation to the highly specific enzymatic and tag-based systems. By understanding the principles, advantages, and limitations of each technique, and by following detailed protocols, researchers can effectively label and study cell-surface proteins to unravel their complex roles in cellular function and disease. The continued development of novel labeling chemistries and enzymatic systems promises to further expand the toolkit available to scientists, enabling ever more precise and sophisticated investigations of the cell surface.
References
- 1. Surface protein biotinylation [protocols.io]
- 2. Detection of Cell Surface Proteins via Biotin Affinity Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Proteomic evaluation of cancer cells: identification of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. SNAP-tag and CLIP-tag overview | Proteintech Group [ptglab.com]
- 7. How do SNAP-tag and CLIP-tag work? | AAT Bioquest [aatbio.com]
- 8. neb.com [neb.com]
- 9. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sortase-mediated protein ligation: an emerging biotechnology tool for protein modification and immobilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Proximity labeling - Wikipedia [en.wikipedia.org]
- 14. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proximity Labeling: Precise Proteomics Technology for Mapping Receptor Protein Neighborhoods at the Cancer Cell Surface [mdpi.com]
- 16. Proximity Labeling for Weak Protein Interactions Study - Creative Proteomics [creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. Alternative Biotinylation Protocol for the Phospho-Immunoreceptor Array: R&D Systems [rndsystems.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Sulfo-NHS-LC-LC-Biotin Cell Surface Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulfo-NHS-LC-LC-Biotin for the specific and efficient labeling of cell surface proteins. This technique is invaluable for studying protein trafficking, receptor internalization, and identifying cell surface markers, which are critical aspects of cellular signaling and drug development.
Introduction
This compound (Sulfosuccinimidyl-6-(biotinamido)-6-hexanamido hexanoate) is a water-soluble, amine-reactive biotinylation reagent with a long spacer arm (30.5 Å).[1][2] Its key features make it an ideal choice for labeling cell surface proteins:
-
Membrane Impermeability: The sulfonyl group on the NHS ring renders the molecule negatively charged and membrane-impermeable, ensuring that only proteins on the outer surface of an intact cell are labeled.[3][4][5][6][7]
-
Amine Reactivity: The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines (-NH2) on proteins, primarily the side chains of lysine (B10760008) residues and the N-terminus of polypeptides, forming stable amide bonds.[3][4][8][9]
-
Long Spacer Arm: The extended spacer arm minimizes steric hindrance, allowing for efficient binding of the biotin (B1667282) tag to avidin (B1170675) or streptavidin probes, which is crucial for subsequent detection and purification steps.[1][2]
-
Water Solubility: Its solubility in aqueous solutions eliminates the need for organic solvents like DMSO or DMF, which can be detrimental to cell viability.[4][6]
Applications
The specific labeling of cell surface proteins with this compound enables a variety of downstream applications, including:
-
Monitoring Protein Trafficking: Studying the internalization, recycling, and degradation of cell surface receptors and other membrane proteins.
-
Quantifying Cell Surface Protein Expression: Determining the relative abundance of a specific protein on the cell surface under different experimental conditions.
-
Identifying Novel Cell Surface Markers: Isolating and identifying new proteins present on the plasma membrane.
-
Drug Target Validation: Assessing how a drug candidate affects the cell surface expression of its target protein.
Data Presentation
The efficiency of cell surface protein labeling with this compound can be influenced by factors such as reagent concentration and incubation time. Below is a table summarizing representative data on labeling efficiency under various conditions.
| This compound Concentration (mM) | Incubation Time (minutes) | Incubation Temperature (°C) | Relative Biotinylation Efficiency (%) |
| 0.5 | 30 | 4 | 65 |
| 1 | 30 | 4 | 85 |
| 2 | 30 | 4 | 95 |
| 1 | 15 | 4 | 70 |
| 1 | 45 | 4 | 90 |
| 1 | 30 | Room Temperature | 92 |
Note: This data is representative and may vary depending on the cell type, protein of interest, and specific experimental conditions.
Experimental Protocols
Materials
-
This compound (e.g., Thermo Scientific™ EZ-Link™ this compound)
-
Phosphate-Buffered Saline (PBS), ice-cold, pH 7.2-8.0
-
Quenching Buffer (e.g., PBS containing 100 mM glycine (B1666218) or Tris)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads or magnetic beads
-
Cells of interest (adherent or in suspension)
-
Standard cell culture reagents
Protocol for Cell Surface Biotinylation of Adherent Cells
-
Cell Preparation:
-
Culture adherent cells in multi-well plates to 80-90% confluency.
-
Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.[6]
-
-
Biotinylation Reaction:
-
Immediately before use, prepare a 10 mM stock solution of this compound in water. This solution is not stable and should be used promptly.[3]
-
Dilute the stock solution to the desired final concentration (typically 0.5-2 mM) in ice-cold PBS (pH 8.0).
-
Add the biotinylation solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate on ice for 30 minutes with gentle rocking. Incubation at 4°C minimizes the internalization of the biotin reagent.[3]
-
-
Quenching the Reaction:
-
Aspirate the biotinylation solution.
-
Wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove excess biotin reagent.[3] Incubate the final wash for 5-10 minutes on ice.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the protein extract) to a new tube.
-
-
Purification of Biotinylated Proteins (Optional):
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Incubate an aliquot of the cell lysate with streptavidin beads for 2 hours to overnight at 4°C with gentle rotation to capture biotinylated proteins.
-
Wash the beads several times with Lysis Buffer to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the total cell lysate or the purified biotinylated fraction by Western blotting using an antibody specific to the protein of interest.
-
Protocol for Cell Surface Biotinylation of Suspension Cells
-
Cell Preparation:
-
Biotinylation Reaction:
-
Immediately before use, prepare a 10 mM stock solution of this compound in water.
-
Add the this compound stock solution to the cell suspension to a final concentration of 0.5-2 mM.
-
Incubate at 4°C for 30 minutes with gentle rotation.
-
-
Quenching the Reaction:
-
Centrifuge the cells at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet three times with ice-cold Quenching Buffer.
-
-
Cell Lysis and Downstream Analysis:
-
Proceed with cell lysis, protein extraction, purification, and analysis as described for adherent cells (Steps 4-6 of the previous protocol).
-
Visualizations
Caption: Experimental workflow for cell surface protein biotinylation.
Application Example: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Cell surface biotinylation is a powerful tool to study the dynamics of receptor tyrosine kinases like EGFR. Upon ligand (EGF) binding, EGFR dimerizes, autophosphorylates, and initiates downstream signaling cascades. This activation also triggers receptor internalization, a key mechanism for signal attenuation. By biotinylating the cell surface, researchers can specifically track the pool of EGFR that was initially on the plasma membrane and follow its internalization over time after EGF stimulation.
Caption: EGFR signaling pathway and receptor internalization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. cephamls.com [cephamls.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Antibody Labeling with Sulfo-NHS-LC-LC-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin/avidin (B1170675) forms the basis for numerous detection, purification, and immobilization applications. Sulfo-NHS-LC-LC-Biotin is a long-chain, amine-reactive, and water-soluble biotinylation reagent that enables efficient labeling of antibodies and other proteins.[1] The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (-NH2) on lysine (B10760008) residues and the N-terminus of proteins to form stable amide bonds.[2][3][4] The sulfonated NHS ester increases the reagent's water solubility, allowing for biotinylation reactions in aqueous environments without the need for organic solvents like DMSO or DMF.[5] This is particularly advantageous for maintaining the native conformation and activity of antibodies. The extended spacer arm of the "LC-LC" (Long Chain-Long Chain) variant helps to minimize steric hindrance, which can improve the binding of the biotinylated antibody to avidin or streptavidin in downstream applications.[6]
These application notes provide detailed protocols for antibody labeling with this compound, methods for quantifying the degree of biotinylation, and protocols for common downstream applications such as immunoprecipitation and flow cytometry.
Data Presentation
Table 1: Recommended Molar Excess of this compound for Antibody Labeling
| Antibody Concentration | Recommended Molar Excess (Biotin:Antibody) | Expected Biotin Molecules per Antibody |
| 1-10 mg/mL | 12-20 fold | 4-8 |
| 50-200 µg/mL | 50 fold | 1-4[1][2] |
Note: The optimal molar excess may vary depending on the specific antibody and desired degree of labeling. It is recommended to perform a pilot experiment to determine the optimal ratio for your application.
Table 2: Properties of this compound
| Property | Value |
| Molecular Weight | 627.65 g/mol |
| Spacer Arm Length | 30.5 Å |
| Reactivity | Primary amines (-NH2) |
| Solubility | Water-soluble |
Experimental Protocols
Protocol 1: Antibody Biotinylation with this compound
This protocol describes the biotinylation of an antibody at a concentration of 1-10 mg/mL.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Desalting column or dialysis cassette
-
Microcentrifuge tubes
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and should be avoided.[2] If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Biotin Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in ultrapure water. The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for storage.[2]
-
-
Biotinylation Reaction:
-
Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (see Table 1).
-
Add the calculated volume of the biotin reagent to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2]
-
-
Removal of Excess Biotin:
-
Remove non-reacted biotin using a desalting column or by dialyzing the sample against PBS. This step is crucial for accurate determination of the degree of biotinylation and to prevent interference in downstream applications.[7]
-
-
Storage:
-
Store the biotinylated antibody at 4°C for short-term storage or at -20°C for long-term storage.
-
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.[7][8] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[9][10][11]
Materials:
-
Biotinylated antibody (with excess biotin removed)
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare HABA/Avidin Solution:
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
-
Measurement:
-
Cuvette Format:
-
Microplate Format:
-
-
Calculation of Biotin-to-Protein Ratio:
-
The moles of biotin per mole of protein can be calculated using the following formula and the Beer-Lambert law. Many manufacturers also provide online calculators for convenience.[8]
-
Protocol 3: Immunoprecipitation using a Biotinylated Antibody
This protocol outlines the use of a biotinylated antibody to immunoprecipitate a target antigen from a cell lysate.
Materials:
-
Cell lysate containing the target antigen
-
Biotinylated primary antibody
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
IP Lysis/Wash Buffer
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Microcentrifuge tubes
Procedure:
-
Cell Lysate Preparation:
-
Prepare cell lysate using a suitable IP lysis buffer.
-
-
Immunoprecipitation:
-
Add the biotinylated antibody to the cell lysate and incubate for 1-2 hours at 4°C with gentle rotation to form the antibody-antigen complex.
-
Add streptavidin-conjugated beads to the lysate and incubate for an additional 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnet or by centrifugation.
-
Remove the supernatant and wash the beads 3-5 times with IP Wash Buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the antigen-antibody complex from the beads by adding elution buffer and incubating at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins for downstream analysis (e.g., Western blotting).
-
Protocol 4: Flow Cytometry using a Biotinylated Antibody (Indirect Staining)
This protocol describes the use of a biotinylated primary antibody followed by a fluorescently labeled streptavidin for the detection of cell surface antigens.
Materials:
-
Cells in suspension
-
Biotinylated primary antibody
-
Fluorochrome-conjugated streptavidin
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Wash cells with Flow Cytometry Staining Buffer and resuspend to a concentration of 1x10^6 cells/100 µL.
-
-
Primary Antibody Staining:
-
Add the biotinylated primary antibody to the cell suspension at a predetermined optimal concentration.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
-
Washing:
-
Wash the cells twice with Flow Cytometry Staining Buffer to remove unbound primary antibody.
-
-
Secondary Staining:
-
Resuspend the cells in 100 µL of Flow Cytometry Staining Buffer.
-
Add the fluorochrome-conjugated streptavidin at the recommended concentration.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
-
Final Washes and Analysis:
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in an appropriate volume of buffer for flow cytometric analysis.
-
Visualizations
Caption: Workflow for antibody biotinylation using this compound.
Caption: Workflow for immunoprecipitation using a biotinylated antibody.
Caption: EGFR signaling pathway and its analysis via immunoprecipitation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 5. biorxiv.org [biorxiv.org]
- 6. nbinno.com [nbinno.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. anaspec.com [anaspec.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
Application Note: Utilizing Sulfo-NHS-LC-LC-Biotin for Enhanced Sensitivity and Flexibility in Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme-linked immunosorbent assay (ELISA) is a cornerstone technique for detecting and quantifying proteins, antibodies, and other biomolecules. Achieving high sensitivity and specificity is paramount for reliable results. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a widely adopted strategy for signal amplification in immunoassays. Sulfo-NHS-LC-LC-Biotin is a superior reagent for this purpose, offering distinct advantages for robust and sensitive ELISA development.
This water-soluble, amine-reactive biotinylation reagent features an extended spacer arm, which is critical for overcoming steric hindrance and ensuring optimal binding of biotin to streptavidin or avidin (B1170675) conjugates.[1] Its sulfated N-hydroxysuccinimide (Sulfo-NHS) ester group allows for direct use in aqueous buffers and makes it membrane-impermeable, a key feature for selectively labeling cell surface proteins.[2][3][4][5] This note provides detailed protocols for antibody biotinylation and its application in a sandwich ELISA format, alongside data interpretation and troubleshooting.
Principle of Biotinylation
This compound reacts efficiently with primary amines (–NH₂) present on proteins and other macromolecules.[2] The reaction targets the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides. The Sulfo-NHS ester forms a stable, covalent amide bond with the primary amine, effectively labeling the target molecule with biotin.[6][7][8] This reaction proceeds optimally in amine-free buffers at a pH range of 7-9.[3][7][8]
The "LC-LC" designation refers to the long-chain (Long Chain) spacer arm, which has a length of 30.5 Å. This extended spacer arm positions the biotin moiety away from the surface of the labeled protein. This separation is crucial for minimizing steric hindrance, thereby increasing the accessibility of the biotin for binding to the four available sites on a streptavidin molecule.[1] This enhanced binding leads to significant signal amplification and improved assay sensitivity.[9]
Diagram: Biotinylation Reaction
Caption: Reaction of this compound with a primary amine on a protein.
Key Advantages in ELISA
-
Enhanced Sensitivity: The high affinity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) is one of the strongest non-covalent bonds known.[10] This allows for a multi-layered detection system (e.g., biotinylated antibody -> streptavidin-HRP -> substrate), which significantly amplifies the signal compared to a direct enzyme-conjugated antibody.
-
Reduced Steric Hindrance: The long spacer arm ensures that the biotin molecule is readily accessible to the streptavidin-enzyme conjugate, which is a large molecule. This leads to more efficient binding and a stronger signal.[1][9]
-
Versatility and Flexibility: A single preparation of a biotinylated antibody can be used with various streptavidin-based detection systems (e.g., conjugated to HRP, AP, or fluorescent probes), eliminating the need to create a new enzyme conjugate for each primary antibody.
-
Water-Solubility: The reagent dissolves easily in aqueous buffers, avoiding the use of organic solvents like DMSO or DMF which can be detrimental to protein structure and function.[5][7][8]
Experimental Protocols
Protocol 1: Biotinylation of Antibodies/Proteins
This protocol is designed for labeling 1-10 mg of protein. Adjust volumes proportionally for different amounts.
Materials:
-
Antibody/Protein (in amine-free buffer like PBS)
-
EZ-Link™ this compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.0)
-
Desalting columns to remove excess biotin
-
Ultrapure water
Procedure:
-
Preparation of Protein:
-
Ensure the protein solution is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and must be removed by dialysis or buffer exchange.[7][11]
-
The protein concentration should ideally be between 1-10 mg/mL.
-
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM solution of the biotin reagent in ultrapure water. The NHS-ester is moisture-sensitive and hydrolyzes quickly, so do not prepare stock solutions for storage.[7][11]
-
-
Calculation of Reagent Volume:
-
A 20 to 50-fold molar excess of biotin to protein is generally recommended.[7] For more dilute protein solutions, a higher molar excess may be needed.[3]
-
Example Calculation: For 1 mL of a 2 mg/mL IgG solution (MW: 150,000 g/mol ):
-
Moles of IgG = (2 x 10⁻³ g) / (150,000 g/mol ) = 1.33 x 10⁻⁸ mol
-
Moles of Biotin (for 20-fold excess) = 1.33 x 10⁻⁸ mol * 20 = 2.66 x 10⁻⁷ mol
-
Volume of 10 mM Biotin solution = (2.66 x 10⁻⁷ mol) / (10 x 10⁻³ mol/L) = 26.6 µL
-
-
-
Reaction Incubation:
-
Removal of Excess Biotin:
-
Storage:
-
Store the biotinylated antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage.
-
Diagram: Antibody Biotinylation Workflow
Caption: Workflow for labeling antibodies with this compound.
Protocol 2: Sandwich ELISA with a Biotinylated Detection Antibody
Principle: An unlabeled capture antibody is immobilized on the ELISA plate. The antigen from the sample binds to the capture antibody. A biotinylated detection antibody then binds to a different epitope on the antigen. Finally, a streptavidin-HRP conjugate binds to the biotin, and a colorimetric substrate is added to produce a measurable signal.
Procedure:
-
Coating:
-
Dilute the capture antibody to an optimized concentration (e.g., 1-10 µg/mL) in coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL per well to a 96-well plate and incubate overnight at 4°C.
-
-
Washing & Blocking:
-
Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate 3 times.
-
Add 100 µL of standards and samples (diluted in blocking buffer) to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times.
-
Add 100 µL of the biotinylated detection antibody (prepared using Protocol 1) diluted to an optimized concentration (e.g., 0.1-1 µg/mL) in blocking buffer.
-
Incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate 3 times.
-
Add 100 µL of streptavidin-HRP conjugate, diluted according to the manufacturer's instructions in blocking buffer.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Substrate Development & Reading:
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate at room temperature in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄).
-
Read the absorbance at 450 nm on a microplate reader.
-
Diagram: Sandwich ELISA Workflow
Caption: Workflow for a Sandwich ELISA using a biotinylated detection antibody.
Data Presentation and Interpretation
ELISA results can be quantitative, semi-quantitative, or qualitative.[13][14] For quantitative analysis, a standard curve is generated by plotting the absorbance (Optical Density, OD) values of known concentrations of the antigen versus their concentrations.[14] The concentration of the antigen in unknown samples is then determined by interpolating their OD values from the linear portion of the standard curve.[14]
Table 1: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent | Typical Concentration | Incubation Time | Temperature |
| Coating | Capture Antibody | 1 - 10 µg/mL | 12 - 16 hours (overnight) | 4°C |
| Blocking | Blocking Buffer (e.g., 1% BSA) | N/A | 1 - 2 hours | Room Temp |
| Detection | Biotinylated Antibody | 0.1 - 1 µg/mL | 1 - 2 hours | Room Temp |
| Amplification | Streptavidin-HRP | Varies (per manufacturer) | 30 - 60 minutes | Room Temp |
| Development | TMB Substrate | N/A | 15 - 30 minutes | Room Temp |
Table 2: Example Standard Curve Data
| Standard Conc. (pg/mL) | Avg. OD at 450 nm | Std. Deviation | CV% |
| 2000 | 2.154 | 0.085 | 3.9% |
| 1000 | 1.682 | 0.061 | 3.6% |
| 500 | 1.055 | 0.042 | 4.0% |
| 250 | 0.610 | 0.028 | 4.6% |
| 125 | 0.345 | 0.019 | 5.5% |
| 62.5 | 0.201 | 0.015 | 7.5% |
| 31.25 | 0.135 | 0.011 | 8.1% |
| 0 (Blank) | 0.068 | 0.005 | 7.4% |
| Note: Data is representative. A Coefficient of Variation (CV%) below 10-15% for replicates is generally considered acceptable.[15] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient biotinylation of the detection antibody. | Optimize the molar excess of biotin during labeling. Confirm protein concentration before labeling. Ensure the use of an amine-free buffer. |
| Insufficient antibody or reagent concentration. | Titrate capture and detection antibodies, and streptavidin-HRP, to find optimal concentrations.[16][17] | |
| Reagents are inactive. | Use fresh substrate and ensure proper storage of all antibodies and conjugates.[16][18] | |
| High Background | Excessive biotinylation leading to non-specific binding. | Reduce the molar excess of biotin during the labeling reaction. Ensure complete removal of free biotin after labeling.[19] |
| Insufficient blocking or washing. | Increase blocking time or try a different blocking agent. Increase the number and vigor of wash steps.[16][17][20] | |
| Streptavidin-HRP concentration is too high. | Optimize the dilution of the streptavidin-HRP conjugate.[17] | |
| High Variability (High CV%) | Inconsistent pipetting or washing technique. | Ensure pipettes are calibrated and use fresh tips for each sample. Ensure uniform washing across all wells.[17][20] |
| Inconsistent incubation times or temperatures. | Ensure all wells are incubated for the same duration and at a stable temperature. Avoid stacking plates.[20] |
Conclusion
This compound is an exceptional reagent for preparing labeled antibodies and proteins for use in ELISA and other immunoassays. Its long spacer arm, water-solubility, and efficient amine-reactive chemistry contribute to assays with high sensitivity, low background, and excellent reproducibility. By following the detailed protocols and troubleshooting guidelines presented, researchers can effectively leverage the power of the biotin-streptavidin system to develop robust and reliable ELISAs for a wide range of applications in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermo Scientific™ EZ-Link™ Sulfo-NHS-LC-Biotin | Fisher Scientific [fishersci.ca]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. selectscience.net [selectscience.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 13. mybiosource.com [mybiosource.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. bosterbio.com [bosterbio.com]
- 16. ELISA Kit Troubleshooting | Technical Resources | Avivasysbio.com | Avivasysbio.com [avivasysbio.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. researchgate.net [researchgate.net]
- 20. stjohnslabs.com [stjohnslabs.com]
Application Notes and Protocols: Sulfo-NHS-LC-LC-Biotin for Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulfo-NHS-LC-LC-Biotin for the elucidation of protein-protein interactions. This reagent is a valuable tool for covalently labeling proteins and facilitating the capture and identification of their binding partners.
Introduction to this compound
This compound is a water-soluble, amine-reactive biotinylation reagent with a long, flexible spacer arm. Its N-hydroxysuccinimide (NHS) ester group reacts efficiently and specifically with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of polypeptides) to form stable amide bonds. The sulfonated NHS group renders the molecule water-soluble, allowing for biotinylation reactions in aqueous buffers without the need for organic solvents.[1] A key feature of this compound is its extended spacer arm, which minimizes steric hindrance and enhances the accessibility of the biotin (B1667282) moiety for binding to avidin (B1170675) or streptavidin. This is particularly advantageous when studying large protein complexes.
Key Features and Advantages:
-
Water-Soluble: The presence of a sulfonate group on the NHS ring allows for direct use in aqueous buffers, eliminating the need for organic solvents like DMSO or DMF.[1]
-
Amine-Reactive: Efficiently and irreversibly labels proteins and other molecules containing primary amines.[1]
-
Long Spacer Arm: The 30.5 Å spacer arm reduces steric hindrance, facilitating the binding of biotinylated proteins to avidin or streptavidin, which is crucial for the purification and detection of protein complexes.[2] This is an increase from the 22.4 Å spacer arm of Sulfo-NHS-LC-Biotin.[2]
-
Membrane Impermeable: The charged nature of the sulfo-NHS group prevents the reagent from crossing the plasma membrane, making it ideal for specifically labeling cell surface proteins.[1]
Data Presentation: Quantitative Parameters
The efficiency of biotinylation and subsequent pulldown of interacting proteins can be influenced by several factors, including the concentration of the biotinylation reagent, the protein concentration, and the buffer composition. The following tables provide a summary of typical experimental parameters and expected outcomes.
| Parameter | Recommended Range | Rationale |
| Molar Excess of this compound | 20-50 fold molar excess over the protein | Ensures efficient labeling of available primary amines. Higher excess may be needed for dilute protein solutions.[3] |
| Protein Concentration | 1-10 mg/mL | Higher protein concentrations generally lead to more efficient labeling. |
| Reaction pH | 7.2 - 8.0 | Optimal pH range for the reaction between the NHS ester and primary amines.[3] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (30-60 minutes), while 4°C reactions are slower (2 hours to overnight) but may be preferred to maintain protein stability.[3] |
| Reaction Time | 30 minutes to 2 hours | Incubation time can be adjusted based on the reaction temperature and the desired degree of labeling. |
| Application | Bait Protein | Identified Interacting Proteins (Example) | Method | Reference |
| Co-Immunoprecipitation | IKKα | IKKβ, IKKγ | Biotinylation of primary antibody followed by pulldown with anti-biotin beads. | (Sciuto et al., 2018) |
| Cell Surface Protein Profiling | Cell surface proteins of HeLa cells | Various membrane-associated proteins | Biotinylation of intact cells followed by streptavidin affinity purification and mass spectrometry. | (Thermo Fisher Scientific) |
Experimental Protocols
General Protein Biotinylation in Solution
This protocol describes the biotinylation of a purified protein in a tube.
Materials:
-
This compound
-
Purified protein in an amine-free buffer (e.g., PBS)
-
Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation: Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation. Prepare a 10 mM stock solution of this compound in ultrapure water immediately before use. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the biotinylation reaction and must be removed by dialysis or buffer exchange.
-
Biotinylation Reaction: Add the calculated amount of 10 mM this compound stock solution to the protein solution to achieve a 20-50 fold molar excess.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 15 minutes at room temperature.
-
Removal of Excess Biotin: Remove unreacted biotin and quenching buffer using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Cell Surface Protein Biotinylation
This protocol is for labeling proteins on the surface of living cells.
Materials:
-
This compound
-
Cells in suspension or adherent culture
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching buffer: 100 mM glycine in PBS
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS, pH 8.0, to remove any amine-containing media components.
-
Reagent Preparation: Prepare a fresh solution of this compound in ice-cold PBS, pH 8.0, at a concentration of 0.5-1.0 mg/mL.
-
Biotinylation Reaction: Resuspend or cover the cells with the this compound solution and incubate for 30 minutes at 4°C with gentle agitation. Performing the reaction on ice minimizes the internalization of the biotin label.
-
Quenching: Remove the biotinylation solution and wash the cells three times with ice-cold quenching buffer to stop the reaction.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors for downstream applications such as immunoprecipitation.
Co-Immunoprecipitation of a Biotinylated Protein Complex
This protocol outlines the steps for capturing a biotinylated "bait" protein and its interacting "prey" proteins.
Materials:
-
Biotinylated protein lysate
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE sample buffer)
Procedure:
-
Bead Preparation: Wash the streptavidin beads three times with wash buffer according to the manufacturer's instructions.
-
Binding of Biotinylated Protein: Add the biotinylated protein lysate to the washed beads and incubate for 1-2 hours at 4°C on a rotator to allow for the capture of the biotinylated protein and its interacting partners.
-
Washing: Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant. Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured protein complexes from the beads. For analysis by SDS-PAGE and Western blotting, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes. For mass spectrometry analysis, use a gentler elution method, such as a low pH buffer, to preserve protein-protein interactions if further analysis is required.
Visualizations
Workflow for Protein Biotinylation and Co-Immunoprecipitation
Caption: Workflow for labeling a 'bait' protein and capturing its interaction partners.
Signaling Pathway Investigation Using Cell Surface Biotinylation
Caption: Investigating signaling pathways by labeling and capturing cell surface receptor complexes.
Proximity Labeling Workflow using an Antibody-Based Approach
Caption: Proximity labeling workflow to identify proteins near a target protein of interest.
References
Application Notes and Protocols for Calculating Sulfo-NHS-LC-LC-Biotin to Protein Molar Ratio
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin forms the basis for numerous detection, purification, and immobilization applications. Sulfo-NHS-LC-LC-Biotin is a water-soluble, amine-reactive biotinylation reagent widely used for labeling proteins and antibodies. Its long spacer arm (22.4 Å) minimizes steric hindrance, ensuring efficient binding of the biotin moiety to avidin or streptavidin.[1][2]
This document provides detailed protocols for biotinylating proteins with this compound and for subsequently determining the molar ratio of biotin incorporation, a critical parameter for ensuring the quality and consistency of biotinylated conjugates.
Principle of Biotinylation
This compound features an N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[3][4][5] The reaction is typically performed in a pH range of 7-9.[3][6] The sulfonate group on the NHS ring renders the molecule water-soluble, allowing the reaction to be conducted in aqueous buffers without the need for organic solvents like DMSO or DMF.[3][4][7] This property also makes it membrane-impermeable, ideal for specifically labeling cell surface proteins.[3][6]
Experimental Protocols
Protein Preparation
For successful biotinylation, the protein of interest must be in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the this compound, significantly reducing labeling efficiency.[1][4]
Protocol: Buffer Exchange
-
If the protein solution contains primary amines, perform a buffer exchange into an amine-free buffer like Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0.
-
Buffer exchange can be accomplished using dialysis, desalting columns, or spin filtration units with a molecular weight cut-off (MWCO) appropriate for the protein size.[8]
Biotinylation of Proteins
The extent of biotinylation is dependent on the molar ratio of the biotin reagent to the protein. This ratio needs to be optimized for each specific protein and application to ensure sufficient labeling without compromising protein activity.
Protocol: Protein Biotinylation
-
Equilibrate Reagents: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.[1][4]
-
Prepare Biotin Solution: Immediately before use, prepare a 10 mM solution of this compound in ultrapure water.[4][7] Note: The NHS-ester is susceptible to hydrolysis, so stock solutions should not be stored.[4][5]
-
Calculate Reagent Volume: Determine the volume of the 10 mM biotin solution needed to achieve the desired molar excess. The recommended molar excess varies with protein concentration (see Table 1).
-
Formula for calculating millimoles of biotin: (Volume of Protein (mL) × Concentration of Protein (mg/mL)) / Molecular Weight of Protein (Da) × Molar Fold Excess = mmol of Biotin[9]
-
Formula for calculating the volume of 10 mM biotin solution: (mmol of Biotin × 1,000,000) / 10 = µL of 10 mM Biotin Solution
-
-
Reaction: Add the calculated volume of the 10 mM this compound solution to the protein solution.
-
Incubation: Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[4][7]
-
Quenching (Optional but Recommended): To stop the reaction, a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 7.5 or 100 mM glycine) can be added.[10]
Table 1: Recommended Molar Ratios for Protein Biotinylation
| Protein Concentration | Recommended Molar Excess of Biotin Reagent | Expected Biotin Incorporation |
| ≤ 2 mg/mL | ≥ 20-fold | Varies, requires optimization |
| 2-10 mg/mL | ≥ 12-fold | Varies, requires optimization |
| 50-200 µg of IgG in 200-700 µL | 50-fold | 1-4 biotins per antibody[11] |
| 1-10 mg of IgG in 0.5-2 mL | 20-fold | 4-6 biotins per antibody[12] |
Removal of Excess Biotin
It is crucial to remove any non-reacted or hydrolyzed biotin reagent before downstream applications and prior to determining the biotin-to-protein molar ratio.[13][14]
Protocol: Desalting
-
Use a desalting column (e.g., Zeba™ Spin Desalting Columns) with a MWCO suitable for the protein.[15][16]
-
Equilibrate the column with the desired storage buffer (e.g., PBS).
-
Apply the biotinylation reaction mixture to the column.
-
Centrifuge the column according to the manufacturer's instructions to collect the purified, biotinylated protein.
-
Alternatively, dialysis or spin filtration can be used to remove excess biotin.[8]
Determination of Biotin to Protein Molar Ratio (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.[13] HABA binds to avidin, producing a complex with a characteristic absorbance at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[17]
Protocol: HABA Assay
-
Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in PBS according to the kit manufacturer's instructions. The absorbance of this solution at 500 nm should be between 0.9 and 1.3 in a 1 cm cuvette.[18]
-
Measure Baseline Absorbance:
-
Measure Sample Absorbance:
-
Cuvette Format: Add 100 µL of the desalted biotinylated protein sample to the cuvette, mix well, and measure the absorbance at 500 nm after the reading stabilizes (A500 HABA/Avidin/Biotin Sample).[13][19]
-
Microplate Format: Add 20 µL of the desalted biotinylated protein sample to a new well containing 180 µL of HABA/Avidin solution, mix, and measure the absorbance at 500 nm.[19]
-
-
Calculate Molar Ratio: Use the following equations to determine the moles of biotin per mole of protein.
-
Change in Absorbance (ΔA500): ΔA500 = (A500 HABA/Avidin) - (A500 HABA/Avidin/Biotin Sample)[1]
-
Concentration of Biotin (mmol/mL): mmol Biotin / mL = ΔA500 / (34,000 × b) *Where 34,000 M⁻¹cm⁻¹ is the molar extinction coefficient of the HABA-avidin complex at 500 nm and 'b' is the path length in cm.[1]
-
Concentration of Protein (mmol/mL): mmol Protein / mL = Protein Concentration (mg/mL) / Molecular Weight of Protein ( g/mol )
-
Biotin to Protein Molar Ratio: (mmol Biotin / mL) / (mmol Protein / mL) = Moles of Biotin / Mole of Protein
-
Table 2: Example HABA Assay Calculation
| Parameter | Value |
| Protein | IgG |
| Protein Concentration | 0.69 mg/mL |
| Molecular Weight of IgG | 150,000 g/mol |
| A500 HABA/Avidin | 0.904 |
| A500 HABA/Avidin/Biotin Sample | 0.771 |
| Calculated Biotin:Protein Molar Ratio | ~2.7 [18] |
Visualizations
Caption: Experimental workflow for protein biotinylation and quantification.
Caption: Reaction of this compound with a primary amine on a protein.
References
- 1. apexbt.com [apexbt.com]
- 2. Sulfo-NHS-LC-Biotin | CAS:127062-22-0 | Amine-reactive biotinylation agent | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. store.sangon.com [store.sangon.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Sulfo-NHS-LC-Biotin | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. biochemistry - How do I remove free biotin after biotin-protein conjugation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. apexbt.com [apexbt.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. broadpharm.com [broadpharm.com]
- 15. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.ie [fishersci.ie]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols for Sulfo-NHS-LC-LC-Biotin Reaction Buffer Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of reaction buffers for Sulfo-NHS-LC-LC-Biotin, a water-soluble and long-chain amine-reactive biotinylation reagent. Proper buffer preparation is critical for achieving high-efficiency labeling of proteins, antibodies, and other primary amine-containing molecules.
Introduction
This compound (Sulfosuccinimidyl-6-(biotinamido)-6-hexanamidohexanoate) is a popular reagent for attaching a biotin (B1667282) label to macromolecules in an aqueous environment. The N-hydroxysulfosuccinimide (Sulfo-NHS) ester moiety reacts specifically and efficiently with primary amines (-NH₂) at a pH range of 7-9 to form stable amide bonds.[1][2][3][4] The hydrophilic nature of the Sulfo-NHS group makes the reagent water-soluble, eliminating the need for organic solvents like DMSO or DMF, and also prevents it from permeating cell membranes, making it ideal for cell surface labeling.[1][4][5][6]
The stability of the Sulfo-NHS ester is pH-dependent. While the reaction with primary amines is more rapid at higher pH, the hydrolysis of the ester also increases, which can reduce labeling efficiency.[7][8] Therefore, careful preparation of the reaction buffer is paramount for successful biotinylation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for preparing and using this compound reaction buffers.
Table 1: Recommended Reaction Buffer Components and pH Ranges
| Buffer Component | Recommended Concentration | Optimal pH Range | Notes |
| Phosphate (B84403) Buffered Saline (PBS) | 1X (e.g., 0.1 M phosphate, 0.15 M NaCl) | 7.2 - 8.0 | Most commonly recommended buffer for protein biotinylation.[1][2][9][10][11] |
| Carbonate-Bicarbonate Buffer | 0.1 M | 8.3 - 8.5 | Can be used as an alternative to phosphate buffers.[12][13] |
| Borate Buffer | 0.1 M | 8.0 - 9.0 | Another suitable alternative for maintaining alkaline pH.[12][13] |
| HEPES Buffer | 0.1 M | 7.2 - 8.0 | A non-amine containing buffer suitable for the reaction.[12] |
Table 2: Reagent Stability and Reaction Conditions
| Parameter | Value | Notes |
| This compound Hydrolysis Half-life at pH > 8.0 | < 15 minutes | The reagent is highly susceptible to hydrolysis at alkaline pH.[7] |
| This compound Hydrolysis Half-life at pH < 6.5 | > 2 hours | The reagent is more stable at a slightly acidic to neutral pH.[7] |
| Recommended Molar Excess of Biotin Reagent to Protein | 10- to 20-fold | This ratio may need to be optimized depending on the protein concentration and number of available primary amines.[10][14] For dilute protein solutions, a higher molar excess may be required.[10] |
| Incubation Time | 30-60 minutes at Room Temperature or 2 hours on Ice | Longer incubation times are generally not harmful to the reaction but may affect protein stability.[2][9] |
| Storage of Reconstituted Reagent | Not Recommended | The Sulfo-NHS-ester moiety readily hydrolyzes. Solutions should be prepared immediately before use and any unused portion discarded.[1][2][6][9] |
Table 3: Substances to Avoid in the Reaction Buffer
| Substance | Reason for Avoidance |
| Primary Amine-Containing Buffers (e.g., Tris, Glycine) | Competitively react with the Sulfo-NHS ester, reducing the labeling efficiency of the target molecule.[1][2][9][12][15] |
| High Concentrations of Sodium Azide | Can interfere with the NHS-ester reaction. Low concentrations (≤ 3 mM) are generally tolerated.[12] |
| High Concentrations of Glycerol (20-50%) | Can decrease reaction efficiency.[12][14] |
| Potassium-Containing Buffers | May cause precipitation in subsequent HABA assays for biotin quantification.[2] |
Experimental Protocols
Protocol 1: Preparation of 1X Phosphate Buffered Saline (PBS), pH 7.4
This protocol describes the preparation of a commonly used reaction buffer for this compound labeling.
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Sodium chloride (NaCl)
-
Ultrapure water
-
pH meter
Procedure:
-
To prepare 1 liter of 10X PBS stock solution, dissolve the following in 800 mL of ultrapure water:
-
80 g of NaCl
-
2 g of KCl (optional, can be omitted if using for HABA assay later)
-
14.4 g of Na₂HPO₄
-
2.4 g of KH₂PO₄ (or 2.1 g of NaH₂PO₄)
-
-
Adjust the pH to 7.4 with HCl or NaOH if necessary.
-
Add ultrapure water to a final volume of 1 liter.
-
Sterilize by autoclaving if required for your application and store at room temperature.
-
To prepare 1X PBS working solution, dilute the 10X stock solution 1:10 with ultrapure water.
-
Verify that the final pH of the 1X PBS is 7.4.
Protocol 2: Biotinylation of a Protein using this compound
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., 1X PBS, pH 7.2-8.0)
-
This compound
-
Ultrapure water
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation:
-
Calculation of Reagent Quantity:
-
Calculate the moles of protein to be labeled.
-
Determine the desired molar excess of this compound (typically 10-20 fold).[10]
-
Calculate the mass of this compound required.
-
-
Reagent Reconstitution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2][9][10]
-
Immediately before use, dissolve the calculated amount of this compound in a small volume of ultrapure water to create a stock solution (e.g., 10 mM).[1][9] Do not store the reconstituted reagent.[1][2][9]
-
-
Biotinylation Reaction:
-
Removal of Excess Biotin:
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in preparing the reaction buffer and performing the protein biotinylation.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. store.sangon.com [store.sangon.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Thermo Scientific EZ-Link Sulfo NHS-LC-LC-Biotin, No-Weigh Format 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.nl]
- 6. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]
- 7. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. apexbt.com [apexbt.com]
- 10. proteochem.com [proteochem.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. selectscience.net [selectscience.net]
- 14. benchchem.com [benchchem.com]
- 15. covachem.com [covachem.com]
Application Note and Protocols for Quenching Excess Sulfo-NHS-LC-LC-Biotin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest such as a protein or antibody, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin/avidin enables a wide range of applications, including affinity purification, ELISA, Western blotting, and cellular imaging. Sulfo-NHS-LC-LC-Biotin is a popular reagent for this purpose due to its water-solubility and long spacer arm, which minimizes steric hindrance.
The reagent's N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines (-NH₂) on target molecules to form stable amide bonds. However, after the desired labeling has occurred, any excess, unreacted this compound must be neutralized or "quenched." Failure to quench the reaction can lead to non-specific biotinylation of other molecules in subsequent steps, resulting in high background noise and unreliable data. This application note provides a detailed overview of the principles and protocols for effectively quenching excess this compound.
Principle of the Quenching Reaction
The quenching process relies on the addition of a small molecule containing a primary amine. This quenching reagent competes with the target molecule for the NHS ester of the this compound. The primary amine of the quenching agent performs a nucleophilic attack on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond with the biotin reagent and the release of N-hydroxysuccinimide. This effectively inactivates the excess biotinylation reagent, preventing it from reacting with other molecules.
Commonly used quenching reagents include Tris(hydroxymethyl)aminomethane (Tris), glycine, lysine, and ethanolamine.[1][2] The choice of quenching reagent can be critical and may depend on the downstream application. For instance, in mass spectrometry-based proteomics, some quenching reagents may be more suitable than others to avoid interference.[3]
Data Presentation: Comparison of Common Quenching Reagents
While direct quantitative comparisons of quenching efficiency are not extensively published, the following table summarizes the commonly used quenching reagents and their recommended working conditions based on established protocols. The efficiency of quenching is generally considered high when the quenching reagent is used in molar excess and for a sufficient duration.
| Quenching Reagent | Final Concentration (mM) | Incubation Time (minutes) | Incubation Temperature | pH | Key Considerations |
| Tris | 20-100 | 15-30 | Room Temperature or 4°C | 7.2-8.5 | Widely used and effective. May interfere with downstream applications involving primary amines.[1][4] |
| Glycine | 20-100 | 15-30 | Room Temperature or 4°C | 7.2-8.0 | A simple amino acid, effective for quenching. Can be a good alternative to Tris.[5][6] |
| Lysine | 20-50 | 15-30 | Room Temperature or 4°C | 7.2-8.0 | Possesses two primary amines, potentially offering efficient quenching. |
| Ethanolamine | 20-50 | 15-30 | Room Temperature or 4°C | 7.2-8.0 | Another effective primary amine-containing quenching reagent. |
| Hydroxylamine | 10-50 | 15-60 | Room Temperature | ~8.5 | Can also be used to reverse O-acylation side reactions in proteomics workflows.[3] |
Experimental Protocols
Below are detailed protocols for biotinylating proteins in solution and on the cell surface, including the critical quenching step.
Protocol for Biotinylation of Proteins in Solution
This protocol is suitable for labeling purified proteins, such as antibodies, for use in various immunoassays.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF (if needed to dissolve the biotin reagent)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (like Tris), perform a buffer exchange into PBS.
-
Prepare the Biotin Reagent: Immediately before use, dissolve the this compound in an appropriate solvent (water, DMSO, or DMF) to a concentration of 10 mg/mL.
-
Biotinylation Reaction: Add a 20-fold molar excess of the biotin reagent to the protein solution. Incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 1/20th volume of 1 M Tris-HCl). Incubate for 15-30 minutes at room temperature.[1][4]
-
Purification: Remove excess, quenched biotin reagent and byproducts using a desalting column or by dialysis against PBS.
Protocol for Cell Surface Biotinylation
This protocol is designed to label proteins on the surface of living cells, which can then be used for studying protein trafficking or for isolating membrane proteins.
Materials:
-
Adherent or suspension cells
-
Ice-cold PBS, pH 8.0
-
This compound
-
Quenching Buffer (e.g., 100 mM Glycine in PBS, pH 7.4)[5][6]
-
Lysis Buffer
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
Biotinylation: Resuspend or cover the cells with ice-cold PBS (pH 8.0) containing 0.5 mg/mL this compound. Incubate for 30 minutes on ice with gentle agitation.
-
Quenching: Aspirate the biotinylation solution and wash the cells three times with ice-cold Quenching Buffer. Incubate the cells with the Quenching Buffer for 15 minutes on ice to ensure all unreacted biotin is quenched.[5][6]
-
Cell Lysis: After the final wash, lyse the cells using an appropriate lysis buffer for your downstream application. The biotinylated cell surface proteins are now ready for purification or analysis.
Visualizations
The following diagrams illustrate the key chemical reactions and the general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive LC-MS based study of factors influencing biotinylation of critical reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Purification of Biotinylated Proteins Using Desalting Columns
Introduction
Protein biotinylation, the process of covalently attaching biotin (B1667282) to a protein, is a cornerstone technique in molecular biology, biochemistry, and drug development.[1][2] The remarkably strong and specific non-covalent interaction between biotin (Vitamin H) and proteins like avidin (B1170675) or streptavidin (Ka = 1015 M-1) is widely exploited for protein detection, purification, and immobilization.[2][3] Common applications include immunoassays like ELISA and Western blotting, affinity purification, cell surface labeling, and pull-down assays.[1][2][3]
Following the biotinylation reaction, the sample contains a mixture of the desired biotinylated protein, unreacted (free) biotin, and reaction byproducts. The presence of excess free biotin is highly problematic as it will compete with the biotinylated protein for binding sites on avidin or streptavidin conjugates in downstream applications, leading to reduced signal and inaccurate results.[4] Therefore, the efficient removal of these small molecular weight contaminants is a critical purification step.
Desalting columns, which operate on the principle of size exclusion chromatography (SEC), offer a rapid and gentle method for separating large biotinylated proteins from small, unreacted biotin molecules.[5][6][7] This technique, also known as gel filtration, separates molecules based on their size as they pass through a column packed with a porous resin.[8][9][10] Larger molecules that cannot enter the pores of the resin beads travel a shorter path and elute first, while smaller molecules penetrate the pores, taking a longer, more tortuous path, and elute later.[5][11] This allows for an effective group separation of the high-molecular-weight protein from low-molecular-weight contaminants like salts and free biotin.[6]
Principle of Purification
The purification strategy leverages the significant size difference between the biotinylated protein and the free biotin reagent. Desalting columns are packed with a porous resin matrix with a specific molecular weight cut-off (MWCO). Biotinylated proteins, being larger than the MWCO, are excluded from the pores and travel in the void volume, eluting quickly. In contrast, small molecules like excess biotin and salts enter the pores, significantly slowing their progression through the column and effectively separating them from the protein.
Caption: Principle of Size Exclusion Chromatography for Purification.
Experimental Workflow
The overall process involves three main stages: the biotinylation reaction, the purification step to remove excess biotin, and the use of the purified conjugate in downstream applications.
Caption: Workflow from Biotinylation to Downstream Application.
Data Presentation
Desalting columns are available in various formats, primarily gravity-flow and spin columns, each with distinct characteristics.
Table 1: Comparison of Common Desalting Column Formats
| Feature | Spin Column Format | Gravity-Flow Column Format |
| Principle | Centrifugation | Gravity Flow |
| Processing Time | Fast (< 10 minutes)[12] | Slower (15-30 minutes) |
| Sample Dilution | Minimal[13] | Significant[13] |
| Throughput | High (suitable for multiple samples) | Low to Medium |
| Protein Recovery | Typically >95%[14] | Typically >90% |
| Ease of Use | Very simple, requires a centrifuge | Simple, requires a column stand |
| Example Products | Thermo Scientific™ Zeba™ Spin[14][15], Cytiva™ MiniTrap™[16] | Cytiva™ PD-10[14][17] |
Table 2: Typical Performance Data for Spin Desalting Columns (>7 kDa MWCO)
| Parameter | Specification | Source |
| Protein Recovery | >95% | [14] |
| Biotin Removal | >95% | [4] |
| Sample Volume Range | 2 µL to 4 mL (depending on column size) | [15][16] |
| Required Equipment | Variable-speed benchtop centrifuge | [15] |
| Recommended Protein Size | >7 kDa | [15] |
| Storage Solution | 0.1 N NaCl / 0.05% sodium azide (B81097) solution | [15] |
Experimental Protocols
Protocol 1: General Protein Biotinylation
This protocol provides a general guideline for biotinylating a protein using an amine-reactive NHS-ester biotinylation reagent. The protein must be in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine (B1666218) are incompatible as they will quench the reaction.[3]
Materials:
-
Target Protein (0.5 - 2.0 mg/mL in PBS, pH 7.2-7.5)[12]
-
NHS-Biotin Reagent
-
Anhydrous DMSO
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting Column (pre-equilibrated with desired final buffer)
Procedure:
-
Prepare Biotin Reagent: Immediately before use, dissolve the NHS-Biotin reagent in DMSO to create a 10 mM stock solution.
-
Biotinylation Reaction: Add a 20-fold molar excess of the biotin reagent to the protein solution. Mix gently.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.[17]
-
Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM.[17] Incubate for 15 minutes at room temperature.
-
Purification: Proceed immediately to Protocol 2 or 3 to remove excess, unreacted biotin.
Protocol 2: Purification with a Gravity-Flow Desalting Column (e.g., PD-10)
This method is suitable for sample volumes between 1.5 and 2.5 mL.[17]
Procedure:
-
Column Preparation: Remove the column's bottom cap and allow the storage buffer to drain out completely by gravity.[17]
-
Equilibration: Place the column on a collection stand. Equilibrate the resin by passing approximately 25 mL of the desired final buffer (e.g., PBS) through the column. Discard the flow-through.[17]
-
Sample Application: Allow the equilibration buffer to fully enter the packed bed. Carefully load the biotinylation reaction sample (up to 2.5 mL) onto the center of the resin bed.[17]
-
Elution: Allow the sample to enter the packed bed. Once it has fully entered, place a clean collection tube under the column.
-
Collection: Add 3.5 mL of the final buffer to the top of the column and collect the eluate. This fraction contains the purified biotinylated protein.[17]
Protocol 3: Purification with a Spin Desalting Column (e.g., Zeba™ Spin)
This method is ideal for rapid processing and minimal sample dilution.[14][15] Ensure you are using the correct size column for your sample volume.[15]
Procedure:
-
Prepare Column: Snap off the column's bottom closure and loosen the top cap. Place the column into a collection tube.[12]
-
Remove Storage Buffer: Centrifuge the column at 1,500 x g for 1-2 minutes to remove the storage buffer.[12][15]
-
Equilibration (Optional but Recommended): Place the column in a new collection tube. Add 300-500 µL of the desired final buffer to the resin. Centrifuge at 1,500 x g for 1-2 minutes. Repeat this step 2-3 times, discarding the flow-through each time.[12]
-
Sample Application: Place the column in a new, clean collection tube. Remove the top cap. Slowly apply your sample to the center of the compacted resin.[12][15]
-
Collect Purified Sample: Centrifuge the column at 1,500 x g for 2 minutes.[12][15] The purified biotinylated protein is now in the collection tube. Discard the used column.
-
Storage: Store the purified protein at 4°C or as required for your specific protein. For long-term storage, the addition of sodium azide to 0.02% may be considered.[15]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 3. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Small Molecule and Biotin Removal | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 8. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 9. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 10. goldbio.com [goldbio.com]
- 11. youtube.com [youtube.com]
- 12. thenativeantigencompany.com [thenativeantigencompany.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Desalting Columns | Fisher Scientific [fishersci.co.uk]
- 17. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulfo-NHS-LC-LC-Biotin Labeling of Proteins in Living Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-NHS-LC-LC-Biotin is a water-soluble, membrane-impermeable biotinylation reagent widely used for labeling cell surface proteins on living cells.[1][2][3][4][5][6][7] Its hydrophilic nature, due to the inclusion of a sulfonate group on the N-hydroxysuccinimide (NHS) ester, prevents it from crossing the plasma membrane, ensuring that only proteins and other molecules with accessible primary amines on the extracellular surface are labeled.[2][4][5][7][8][9] This specificity makes it an invaluable tool for researchers studying protein localization, trafficking, and dynamics at the cell surface.
The reagent reacts efficiently with primary amines (-NH2), such as the side chains of lysine (B10760008) residues and the N-termini of polypeptides, to form stable amide bonds.[1][2][3][4] The long spacer arm (30.5 Å) of the "LC-LC" variant helps to minimize steric hindrance, allowing for effective biotinylation and subsequent detection or purification using avidin (B1170675) or streptavidin-based methods.[6][10] Common applications include the study of receptor and transporter expression and regulation, the differentiation of plasma membrane proteins from intracellular proteins, and the analysis of protein distribution in polarized cells.[1][2]
Key Features of this compound
| Feature | Description | References |
| Membrane Impermeability | The negatively charged sulfonate group prevents passive diffusion across the cell membrane, restricting labeling to the cell surface. | [2][4][5][7][8][9] |
| Water Solubility | Readily dissolves in aqueous buffers, eliminating the need for organic solvents like DMSO or DMF which can be harmful to cells. | [1][2][3][4] |
| Amine Reactivity | Efficiently and specifically reacts with primary amines at physiological to slightly alkaline pH (7-9) to form stable amide bonds. | [1][2][3][4][7] |
| Long Spacer Arm | The 30.5 Å spacer arm reduces steric hindrance, facilitating the binding of avidin or streptavidin to the biotin (B1667282) tag. | [6][10] |
| Irreversible Labeling | Forms a stable, covalent amide bond with the target protein. | [4][5][7] |
Experimental Protocols
Materials
-
This compound (e.g., Thermo Scientific EZ-Link this compound)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: PBS containing 100 mM glycine (B1666218)
-
Adherent or suspension cells
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Protocol for Biotinylation of Cell Surface Proteins
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
-
Cell Preparation:
-
Washing:
-
Biotinylation Reaction:
-
Prepare a fresh solution of this compound in ice-cold PBS (pH 8.0) at a concentration of 0.5-1.0 mg/mL.[1][11] Note: The reagent is moisture-sensitive and should be equilibrated to room temperature before opening. Unused reconstituted reagent should be discarded.[1][9][12]
-
For adherent cells, add the biotinylation solution to the plate, ensuring the cells are completely covered.
-
For suspension cells, resuspend the cell pellet in the biotinylation solution.
-
Incubate for 30 minutes at 4°C (on ice) with gentle agitation.[8][11] Performing the incubation at a low temperature minimizes the internalization of the biotin reagent.[1][11]
-
-
Quenching:
-
Final Washes:
-
Downstream Processing:
-
The biotinylated cells are now ready for lysis and subsequent analysis, such as immunoprecipitation with streptavidin beads followed by Western blotting or mass spectrometry.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes | References |
| Cell Density (Suspension) | 1-25 x 10^6 cells/mL | Higher cell concentrations can improve labeling efficiency. | [1][2][9][11] |
| This compound Concentration | 0.5 - 1.0 mg/mL | The optimal concentration may vary depending on the cell type and protein of interest. | [1][11] |
| Reaction Buffer | Ice-cold PBS, pH 8.0 | A slightly alkaline pH enhances the reaction with primary amines. | [1][2][9][11] |
| Incubation Temperature | 4°C | Minimizes internalization of the biotin reagent. | [8][11] |
| Incubation Time | 30 minutes | [1][8][9][11] | |
| Quenching Reagent | 100 mM Glycine in PBS | Tris-based buffers can also be used but glycine is common. | [1][8][11] |
| Quenching Time | 10-15 minutes | [8] |
Visualizing the Workflow and Applications
Experimental Workflow for Cell Surface Protein Labeling
The following diagram illustrates the key steps in labeling cell surface proteins with this compound.
Caption: Workflow for cell surface protein biotinylation.
Investigating Receptor Internalization
This technique can be used to study the internalization of cell surface receptors following ligand binding.
Caption: Workflow for studying receptor internalization.
Conclusion
This compound is a powerful and versatile tool for the specific labeling of cell surface proteins in living cells. Its properties of membrane impermeability and high reactivity with primary amines, combined with a long spacer arm, make it ideal for a wide range of applications in cell biology and drug development. By following established protocols and optimizing conditions for the specific experimental system, researchers can effectively isolate, identify, and quantify cell surface proteins to gain valuable insights into their function and regulation.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. apexbt.com [apexbt.com]
- 4. apexbt.com [apexbt.com]
- 5. Sulfo-NHS-LC-Biotin Kit (8 rxn kit) | BroadPharm [broadpharm.com]
- 6. cephamls.com [cephamls.com]
- 7. Thermo Scientific EZ-Link Sulfo NHS-LC-LC-Biotin, No-Weigh Format 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.nl]
- 8. Surface protein biotinylation [protocols.io]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. This compound I CAS#: 194041-66-2 I biotin reagent I InvivoChem [invivochem.com]
- 11. researchgate.net [researchgate.net]
- 12. assets.fishersci.com [assets.fishersci.com]
Troubleshooting & Optimization
how to avoid precipitation during Sulfo-NHS-LC-LC-biotin labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common issues, such as precipitation, during Sulfo-NHS-LC-LC-biotin labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Sulfosuccinimidyl-6-(biotinamido)-6-hexanamido hexanoate) is a water-soluble and membrane-impermeable reagent used for biotinylating proteins and other molecules with primary amines (-NH2).[1] It is commonly used for labeling antibodies and cell surface proteins.[1] The biotin (B1667282) tag allows for high-affinity binding to avidin (B1170675) and streptavidin for detection or purification.[1]
Q2: Why is my protein precipitating during the labeling reaction?
Protein precipitation during this compound labeling can be caused by several factors:
-
Over-modification: Excessive labeling of primary amines can alter the protein's isoelectric properties, leading to precipitation.[2]
-
Inappropriate Buffer: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer will compete with the target protein for biotinylation.[3][4][5] Additionally, certain buffer components like potassium can cause precipitation.[6][7]
-
Incorrect pH: The reaction of NHS esters with primary amines is most efficient at a pH of 7-9.[1][6][8] Deviations from this range can lead to inefficient labeling and potential side reactions.
-
Reagent Hydrolysis: this compound is moisture-sensitive and can hydrolyze, becoming non-reactive.[6][9] This can be exacerbated by improper storage or handling.
Q3: What is the optimal buffer for this compound labeling?
Phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0 is a commonly recommended buffer.[10][11][12] Other amine-free buffers such as borate (B1201080) or carbonate can also be used.[13] It is crucial to avoid buffers containing primary amines like Tris or glycine.[3][4][5]
Q4: How should I prepare and store the this compound reagent?
The reagent is moisture-sensitive and should be stored at -20°C with a desiccant.[1][3] Before use, the vial must be equilibrated to room temperature to prevent moisture condensation.[6][11] The reagent should be dissolved immediately before use, and any unused solution should be discarded as it hydrolyzes quickly.[3][4][5][6] Do not prepare stock solutions for storage.[3][4][5]
Q5: What molar excess of biotin reagent should I use?
The optimal molar excess of biotin reagent depends on the protein concentration. For more concentrated protein solutions (2-10 mg/mL), a ≥ 12-fold molar excess is generally recommended.[1] For more dilute solutions (≤ 2 mg/mL), a ≥ 20-fold molar excess may be necessary to achieve the same level of incorporation.[1] It is often recommended to empirically determine the optimal ratio for your specific protein and application.
Troubleshooting Guide
This guide addresses the common issue of precipitation during the labeling procedure.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon adding this compound | Over-modification of the protein. [2] Lysine residues crucial for solubility may have been modified. | Reduce the molar excess of the biotin reagent in the reaction.[2] After the reaction, adding 1 M Tris (pH 9.0) can sometimes help to re-suspend the precipitated protein.[2] |
| Incorrect buffer composition. The buffer may contain primary amines (e.g., Tris, glycine) or other incompatible components.[3][4][5] | Perform a buffer exchange into an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0 before labeling.[10][11][12] | |
| Protein concentration is too high. | Dilute the protein to the recommended concentration range (typically 1-10 mg/mL). | |
| Low or no biotin labeling efficiency | Hydrolysis of the this compound reagent. [6][9] The reagent is sensitive to moisture. | Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[6][11] Prepare the biotin solution immediately before use and discard any unused portion.[3][4][5][6] |
| Presence of competing primary amines in the buffer. [3][4][5] | Ensure the buffer is free of primary amines. Perform buffer exchange if necessary.[12] | |
| Incorrect pH of the reaction buffer. The optimal pH range for the reaction is 7-9.[1][6][8] | Adjust the pH of the reaction buffer to be within the 7.2-8.0 range. |
Experimental Protocols
Protocol: Biotinylating Proteins in Solution
-
Preparation of Protein:
-
Preparation of this compound:
-
Biotinylation Reaction:
-
Add the calculated amount of the freshly prepared biotin reagent solution to the protein solution. The molar ratio of biotin to protein should be optimized, but a starting point of 12- to 20-fold molar excess is common.[1]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8][12]
-
-
Removal of Excess Biotin:
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Reaction pH | 7.0 - 9.0 (Optimal: 7.2 - 8.0) | [1][6][8] |
| Protein Concentration | 1 - 10 mg/mL | [4] |
| Molar Excess of Biotin (for 2-10 mg/mL protein) | ≥ 12-fold | [1] |
| Molar Excess of Biotin (for ≤ 2 mg/mL protein) | ≥ 20-fold | [1] |
| Incubation Time (Room Temperature) | 30 - 60 minutes | [8][12] |
| Incubation Time (On Ice) | 2 hours | [8][12] |
| Solubility in Water | ~10 mg/mL |
Visualizations
Caption: Workflow for this compound labeling of proteins.
Caption: Troubleshooting logic for precipitation during biotin labeling.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. store.sangon.com [store.sangon.com]
- 10. store.sangon.com [store.sangon.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. apexbt.com [apexbt.com]
- 13. selectscience.net [selectscience.net]
- 14. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Sulfo-NHS-LC-LC-Biotin Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with quenching Sulfo-NHS-LC-LC-biotin reactions.
Troubleshooting Guide & FAQs
This section addresses common problems in a question-and-answer format, providing potential causes and solutions.
Q1: I'm observing high background or non-specific binding in my downstream application (e.g., Western blot, ELISA) after biotinylation and quenching. What could be the cause?
A1: High background is often due to insufficient quenching of the biotinylation reaction, leading to the biotinylation of non-target molecules.
-
Potential Cause 1: Ineffective Quenching Reagent or Concentration. The quenching reagent may not be efficiently neutralizing all unreacted this compound.
-
Solution: Ensure you are using a primary amine-containing buffer such as Tris or glycine (B1666218) to quench the reaction.[1][2][3] These reagents contain primary amines that react with and consume the excess this compound. Verify that the final concentration of your quenching agent is sufficient. A common starting point is a final concentration of 20-100 mM.[4][5][6]
-
-
Potential Cause 2: Inadequate Quenching Time or Temperature. The quenching reaction may not have proceeded to completion.
-
Solution: Increase the incubation time for the quenching step. Typically, 15-30 minutes at room temperature is sufficient, but this can be optimized.
-
-
Potential Cause 3: Presence of Amines in Buffers. Your protein sample or reaction buffers may contain primary amines (e.g., Tris, glycine) that compete with your target protein for biotinylation, reducing the efficiency of the intended reaction and potentially interfering with the quenching step.[1][2][7]
Q2: My biotinylated protein shows low or no signal in my downstream assay. What went wrong?
A2: A weak or absent signal suggests that the biotinylation reaction itself was inefficient.
-
Potential Cause 1: Hydrolysis of this compound. Sulfo-NHS esters are moisture-sensitive and can hydrolyze, rendering them unreactive.[7][8][9]
-
Solution: Always allow the this compound reagent to equilibrate to room temperature before opening the vial to prevent condensation.[8][10] Prepare the biotin (B1667282) solution immediately before use and do not store it for later use.[7][11]
-
-
Potential Cause 2: Insufficient Molar Excess of Biotin Reagent. The ratio of biotin reagent to your protein may be too low for efficient labeling.
-
Potential Cause 3: Incorrect Reaction pH. The reaction between Sulfo-NHS esters and primary amines is pH-dependent.
-
Solution: Ensure the reaction buffer pH is between 7.2 and 8.5 for optimal labeling of primary amines.[2]
-
Q3: I see precipitation or aggregation of my protein after the biotinylation reaction. Why is this happening?
A3: Protein precipitation can occur due to over-biotinylation or inappropriate reaction conditions.
-
Potential Cause 1: Over-biotinylation. Excessive labeling can alter the protein's physicochemical properties, leading to aggregation.[13]
-
Solution: Reduce the molar excess of the this compound reagent in your reaction. Perform a titration experiment to find the optimal ratio that provides sufficient labeling without causing precipitation.
-
-
Potential Cause 2: Presence of Organic Solvents. While this compound is water-soluble, some protocols might involve dissolving it in a small amount of an organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[1] High concentrations of organic solvents can denature proteins.
-
Solution: If using an organic solvent, ensure the final concentration in the reaction mixture is low (typically less than 10%). Whenever possible, dissolve the water-soluble this compound directly in the aqueous reaction buffer.[5]
-
Quantitative Data Summary
The following table provides recommended concentrations and incubation times for the quenching step of a this compound reaction.
| Quenching Reagent | Typical Final Concentration | Typical Incubation Time | Incubation Temperature |
| Tris | 20-100 mM | 15-30 minutes | Room Temperature |
| Glycine | 20-100 mM | 15-30 minutes | Room Temperature |
| Lysine | 20-50 mM | 15-30 minutes | Room Temperature |
| Hydroxylamine | 10-50 mM | 15-30 minutes | Room Temperature |
Key Experimental Protocols
Protocol 1: Standard Quenching of this compound Reaction
-
Perform Biotinylation: React your protein with this compound in an amine-free buffer (e.g., PBS, pH 7.2-8.0) for 30 minutes to 2 hours at room temperature or on ice.[5][10]
-
Prepare Quenching Solution: Prepare a stock solution of your chosen quenching reagent (e.g., 1M Tris-HCl, pH 7.5).
-
Add Quenching Reagent: Add the quenching reagent to your biotinylation reaction to achieve the desired final concentration (e.g., 50 mM).
-
Incubate: Incubate the reaction mixture for 15-30 minutes at room temperature to ensure all unreacted this compound is neutralized.
-
Purification: Remove excess biotin reagent and the quenching agent by dialysis or using a desalting column.[7][14]
Protocol 2: Assessing Biotinylation Efficiency with a HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.
-
Prepare Samples: You will need your biotinylated protein sample, an un-biotinylated protein control, and a biotin standard. Excess, unreacted biotin must be removed from the biotinylated protein sample prior to the assay.[10]
-
HABA/Avidin Mixture: Prepare a solution of HABA bound to avidin. This complex has a characteristic absorbance at 500 nm.
-
Perform Assay: Add your biotinylated sample to the HABA/avidin mixture. The biotin in your sample will displace the HABA from the avidin, causing a decrease in absorbance at 500 nm.
-
Calculate Biotin Incorporation: The change in absorbance is proportional to the amount of biotin in your sample. By comparing this to a standard curve generated with known amounts of free biotin, you can calculate the molar ratio of biotin to protein.
Visualizations
References
- 1. covachem.com [covachem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. store.sangon.com [store.sangon.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Sulfo-NHS-LC-LC-Biotin Labeling: A Technical Support Guide
Welcome to our technical support center for optimizing your Sulfo-NHS-LC-LC-biotin labeling experiments. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals achieve efficient and consistent biotinylation of proteins and other primary amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for this compound labeling?
A1: The optimal incubation time can vary depending on the specific application and desired degree of labeling. However, general recommendations are provided in the table below. It is important to note that extending the incubation time is generally not harmful to the reaction itself, but potential protein degradation or microbial growth should be considered.[1][2][3][4][5][6][7]
Q2: Can I extend the incubation time beyond the recommended period?
A2: Yes, in most cases, you can extend the incubation time without negatively impacting the biotinylation reaction.[1][2][3][4][5][6][7] The primary concerns with extended incubation are the stability of your protein and the potential for microbial contamination.
Q3: What factors can influence the required incubation time?
A3: Several factors can affect the ideal incubation time, including:
-
Protein Concentration: Dilute protein solutions may require a longer incubation time or a higher molar excess of the biotin (B1667282) reagent to achieve the desired labeling efficiency.[5][8]
-
Number of Available Primary Amines: The abundance and accessibility of primary amines (N-terminus and lysine (B10760008) side chains) on the target molecule will influence the reaction rate.[1][9]
-
Desired Degree of Labeling: To achieve a higher degree of biotinylation, a longer incubation time or a higher concentration of the biotin reagent may be necessary.[5][8]
Q4: How do I stop or quench the labeling reaction?
A4: The labeling reaction is quenched by adding a reagent that contains primary amines, which will react with and consume the excess this compound. Common quenching agents include Tris, glycine, or lysine.[1][3] Following quenching, unincorporated biotin reagent should be removed by a desalting column or dialysis.[1][2][3]
Q5: My protein lost its function after biotinylation. What could be the cause?
A5: Excessive biotinylation can lead to a loss of protein function.[8] This can happen if the labeling reaction proceeds for too long or if the molar excess of the biotin reagent is too high. To troubleshoot this, you can try reducing the incubation time, decreasing the molar ratio of biotin to protein, or performing the incubation at a lower temperature (e.g., on ice).[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Biotinylation | Insufficient incubation time. | Increase the incubation time at room temperature (e.g., to 60 minutes) or on ice (e.g., to 2.5-3 hours). |
| Inactive biotin reagent due to hydrolysis. | This compound is moisture-sensitive. Ensure the reagent is equilibrated to room temperature before opening and dissolve it immediately before use. Do not use pre-made stock solutions.[2][10][11] | |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Exchange the protein into an amine-free buffer such as Phosphate Buffered Saline (PBS) at pH 7.2-8.0 before labeling.[2][10][11] | |
| Low Protein Recovery After Labeling | Protein precipitation during the reaction. | Optimize buffer conditions. Consider performing the incubation on ice to improve protein stability. |
| Protein loss during removal of excess biotin. | Ensure the correct desalting column or dialysis membrane cutoff is used for your protein size. | |
| Inconsistent Labeling Results | Variation in incubation time or temperature between experiments. | Standardize the incubation time and temperature for all experiments to ensure reproducibility. |
| Inconsistent preparation of the biotin reagent. | Always prepare the this compound solution fresh for each experiment. |
Experimental Protocols and Data
Recommended Incubation Conditions
| Application | Temperature | Incubation Time | Notes |
| Protein Labeling in Solution | Room Temperature | 30 - 60 minutes | A common starting point for many proteins.[2][8] |
| On Ice (4°C) | 2 hours | Recommended for proteins that may be unstable at room temperature.[1][2][3][5] | |
| Cell Surface Labeling | Room Temperature | 30 minutes | A standard time for labeling primary amines on the surface of intact cells.[1][3][5] |
| On Ice (4°C) | 30 minutes | Performing the incubation at 4°C can reduce the active internalization of the biotin reagent by the cells.[3][5] |
Detailed Experimental Protocol: Biotinylation of a Protein in Solution
-
Buffer Preparation: Ensure your protein is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0. If your buffer contains primary amines like Tris or glycine, you must perform a buffer exchange using a desalting column or dialysis.[2][11]
-
Reagent Preparation: Immediately before use, bring the vial of this compound to room temperature. Dissolve the reagent in an appropriate solvent (e.g., water or DMSO) to the desired concentration. Do not store the reconstituted reagent.[2][10][11]
-
Biotinylation Reaction: Add the calculated amount of the this compound solution to your protein sample. The molar ratio of biotin to protein may need to be optimized, but a 20- to 50-fold molar excess is a common starting point.[5]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin and the quenching reagent by gel filtration (desalting column) or dialysis.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical reaction, please refer to the diagrams below.
Caption: Experimental workflow for protein biotinylation.
Caption: Chemical reaction of this compound.
References
- 1. store.sangon.com [store.sangon.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. apexbt.com [apexbt.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. EZ-Link™ Sulfo-NHS-LC-Biotinylation Kit - FAQs [thermofisher.com]
- 10. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]
- 11. store.sangon.com [store.sangon.com]
effect of pH on Sulfo-NHS-LC-LC-biotin reaction efficiency
Welcome to the technical support resource for Sulfo-NHS-LC-LC-biotin and other NHS-ester-based labeling experiments. This guide provides in-depth information on the critical role of pH in reaction efficiency, offers troubleshooting advice for common issues, and includes detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a protein?
The optimal pH range for reacting this compound with primary amines (like the side chain of lysine (B10760008) residues) is between pH 7.2 and 8.5 .[1][2] A commonly recommended pH is 8.3-8.5 for the most effective labeling.[1][3][4] While the reaction proceeds faster at the higher end of this range (e.g., pH 8.0), the reagent's stability decreases.[5][6] Therefore, the ideal pH is a trade-off between reaction rate and the stability of the biotin (B1667282) reagent.
Q2: Why is pH so critical for the reaction's success?
The pH of the reaction buffer governs a crucial chemical equilibrium. The target of this compound is a primary amine (-NH₂), typically on a lysine residue or the N-terminus of a protein.[7][8] This reaction is a nucleophilic attack, and only the unprotonated, neutral amine (-NH₂) is reactive.
-
At acidic pH (below 7): Primary amines are predominantly in their protonated, non-nucleophilic form (-NH₃⁺), which prevents the reaction from occurring.[1][3][4]
-
At optimal pH (7.2-8.5): A sufficient concentration of the reactive, unprotonated amine is available to react with the NHS ester.[2]
-
At high pH (above 9): While the concentration of reactive amines is high, the rate of hydrolysis of the Sulfo-NHS ester itself increases dramatically.[9][10] This competing hydrolysis reaction consumes the biotin reagent before it can label the protein, significantly reducing efficiency.[1][4]
Q3: What happens to the this compound reagent in an aqueous buffer?
In an aqueous solution, the Sulfo-NHS ester has two competing reactions:
-
Aminolysis (Desired Reaction): The reactive primary amine on the protein attacks the ester, forming a stable amide bond and releasing N-hydroxysulfosuccinimide (Sulfo-NHS).
-
Hydrolysis (Undesired Reaction): Water molecules attack the ester, cleaving it and rendering the biotin reagent inactive. This rate of hydrolysis is highly pH-dependent, increasing as the pH becomes more alkaline.[9][10]
Due to this hydrolysis, solutions of this compound should always be prepared immediately before use and should not be stored as stock solutions in aqueous buffers.[5][11]
Q4: Which buffers are recommended for the biotinylation reaction?
Amine-free buffers are essential to prevent the buffer components from competing with your protein for the biotin label.[5][8] Recommended buffers include:
-
Phosphate-Buffered Saline (PBS) at a pH between 7.2 and 8.0.[5][7]
-
Bicarbonate/Carbonate buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[1][12]
-
HEPES buffer .[2]
Q5: Which buffers must be avoided?
Buffers containing primary amines are incompatible with NHS ester reactions and must be avoided.[8][13] These include:
If your protein is in one of these buffers, you must perform a buffer exchange via dialysis or a desalting column before starting the biotinylation reaction.[5][7]
Data Presentation: pH and Reagent Stability
The stability of the NHS ester is inversely related to the pH of the solution. As the pH increases, the half-life of the reagent in an aqueous solution decreases significantly. This highlights the importance of using freshly prepared reagent and controlling the reaction time, especially at higher pH values.
| pH | Approximate Half-life of NHS Ester |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
| > 9.0 | Minutes |
| Data compiled from multiple sources.[14][15][16] |
Visualizations
Reaction Pathway Diagram
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. store.sangon.com [store.sangon.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. store.sangon.com [store.sangon.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. selectscience.net [selectscience.net]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. interchim.fr [interchim.fr]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
reducing non-specific binding in Sulfo-NHS-LC-LC-biotin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Sulfo-NHS-LC-LC-biotin experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding in this compound experiments?
High non-specific binding in this compound experiments can arise from several factors:
-
Hydrophobic and Electrostatic Interactions: Proteins and other biomolecules can non-specifically adhere to surfaces, including beads and membranes, through hydrophobic or charge-based interactions.[1][2]
-
Endogenous Biotin (B1667282): Some tissues and cell types, such as those from the liver and brain, have high levels of endogenous biotin, which can lead to background signal.[3][4]
-
Ineffective Blocking: Incomplete blocking of non-specific binding sites on beads, membranes, or other surfaces can leave them free to interact with biotinylated probes or detection reagents.[5][6]
-
Suboptimal Reagent Concentration: Using an excessively high concentration of the this compound reagent can lead to the labeling of non-target proteins and increase background.
-
Inadequate Washing: Insufficient or ineffective washing steps may fail to remove all unbound biotinylation reagent and non-specifically bound proteins.[7]
-
Contamination: Contamination of buffers or samples with biotin-containing molecules can contribute to high background. Milk, for example, contains biotin and should be avoided as a blocking agent in biotin-avidin detection systems.[6][8]
Q2: How can I effectively block non-specific binding sites?
Effective blocking is crucial to minimize background noise.[5] Here are some common strategies:
-
Protein-Based Blocking Agents: Bovine Serum Albumin (BSA) and casein are widely used to block non-specific sites.[5][8] For immunohistochemistry, serum from the same species as the secondary antibody can be effective.[6]
-
Non-Ionic Detergents: Low concentrations of non-ionic detergents like Tween-20 can help disrupt hydrophobic interactions.[2][9]
-
Synthetic Blocking Agents: For applications sensitive to protein-based blockers, synthetic options like polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG) can be used.[8]
-
Pre-blocking of Beads: Before adding your sample, pre-incubate streptavidin or avidin-coated beads with a blocking agent to saturate non-specific binding sites.[5][7]
Q3: What are the best practices for washing steps to reduce background?
Optimizing your washing protocol is critical for removing unbound reagents and reducing non-specific binding.[7] Consider the following:
-
Increase Salt Concentration: High salt concentrations (e.g., 1 M NaCl) in the washing buffer can help disrupt electrostatic interactions.[1][7][10]
-
Include Detergents: Adding a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer can help reduce hydrophobic interactions.[7][9]
-
Increase the Number and Duration of Washes: Performing multiple, thorough washes is more effective than a single long wash.
-
Vary Buffer pH: Adjusting the pH of the wash buffer can influence the charge of interacting molecules and reduce non-specific binding.[1][7]
Q4: How do I properly quench the this compound reaction?
Quenching is essential to stop the biotinylation reaction and prevent the labeling of non-target proteins during subsequent steps.
-
Primary Amine-Containing Buffers: Use a buffer containing primary amines, such as Tris or glycine (B1666218), to quench the reaction. A common quenching solution is PBS supplemented with 100 mM glycine.[11][12]
-
Incubation Time: Allow sufficient time for the quenching reaction to complete, typically 15-30 minutes at room temperature.
Troubleshooting Guides
Issue 1: High Background Signal on Western Blots
| Potential Cause | Recommended Solution |
| Ineffective blocking | Use a high-quality blocking agent like 1-3% BSA or casein in your blocking buffer.[5] Avoid using non-fat dry milk as it contains endogenous biotin.[6][8] Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. |
| Suboptimal antibody concentration | Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background. |
| Inadequate washing | Increase the number of washes (at least 3-5 times) and the duration of each wash (5-15 minutes). Add a detergent like 0.05% Tween-20 to your wash buffer.[7] |
| Endogenous biotin | If working with tissues known to have high levels of endogenous biotin, consider using an avidin/biotin blocking kit prior to incubation with streptavidin conjugates.[4] |
Issue 2: Non-Specific Binding to Streptavidin Beads
| Potential Cause | Recommended Solution |
| Insufficient pre-blocking of beads | Before adding your cell lysate or sample, incubate the streptavidin beads with a blocking buffer (e.g., PBS with 1% BSA) for at least 30 minutes at room temperature.[5][7] |
| Hydrophobic/electrostatic interactions with lysate proteins | Increase the stringency of your wash buffers. Consider adding high salt (up to 1 M NaCl), a non-ionic detergent (e.g., 0.1% Tween-20), or even a mild denaturant like 2M urea (B33335) in your wash steps.[9] |
| Biotin contamination in the sample | Ensure all buffers and reagents are free of biotin contamination. |
| Non-optimal lysate preparation | Use harsh lysis buffers (e.g., RIPA) to fully solubilize proteins and reduce non-specific interactions.[9] |
Experimental Protocols
Protocol: Cell Surface Biotinylation using this compound
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.[11][13]
-
Cell Preparation:
-
Biotinylation Reaction:
-
Immediately before use, prepare a 10 mM stock solution of this compound in water.
-
Add the biotin solution to the cell suspension to a final concentration of 0.5-2 mM.
-
Incubate the reaction on ice or at room temperature for 30 minutes. Incubation at 4°C can help reduce the internalization of the biotin reagent.[11][13]
-
-
Quenching:
-
Cell Lysis:
-
Lyse the biotinylated cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
-
Downstream Processing:
-
The biotinylated protein lysate is now ready for downstream applications such as immunoprecipitation with streptavidin beads followed by Western blotting.
-
Visualizations
Caption: Workflow for cell surface protein biotinylation.
Caption: Troubleshooting flowchart for high non-specific binding.
References
- 1. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. store.sangon.com [store.sangon.com]
Technical Support Center: Sulfo-NHS-LC-LC-Biotin Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of excess Sulfo-NHS-LC-LC-biotin following protein biotinylation.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after a labeling reaction?
Excess, unreacted biotin (B1667282) can interfere with downstream applications that utilize the high affinity of biotin for streptavidin or avidin.[1] Free biotin will compete with your biotinylated protein for binding sites on streptavidin-coated surfaces or conjugates, leading to reduced signal and inaccurate results in assays such as ELISA, Western blotting, and pull-down experiments.
Q2: What are the most common methods for removing excess biotin?
The most prevalent methods for purifying biotinylated proteins from excess biotin are dialysis, spin desalting columns (a form of size-exclusion chromatography), and affinity purification.[2][3][4]
Q3: How do I choose the best removal method for my experiment?
The choice of method depends on factors such as your sample volume, protein concentration, and the required level of purity.[3] Spin desalting columns are rapid and ideal for small sample volumes, while dialysis is suitable for larger volumes but is more time-consuming.[3][5] Affinity purification offers high specificity but may require optimization for elution.
Q4: Can I use the biotinylated protein solution without purification for a preliminary test?
For some preliminary tests like ELISA or Western blots, it may be possible to use the unpurified biotinylated protein.[6] However, for optimal performance, stability, and quantitative assays, purification is highly recommended.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the removal of excess this compound.
Issue 1: Low Protein Recovery After Purification
Q: I am losing a significant amount of my protein after removing the excess biotin. What could be the cause and how can I fix it?
A: Low protein recovery can stem from several factors:
-
Protein Aggregation: Over-labeling with biotin can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[5]
-
Solution: Reduce the molar ratio of biotin to protein in your labeling reaction. A 10-20 fold molar excess is a common starting point.
-
-
Nonspecific Binding: The protein may be sticking to the purification device (e.g., desalting column membrane or dialysis tubing).
-
Solution: For centrifugal filters, using membranes with polyvinylpyrrolidone (B124986) can help prevent the antibody from sticking. Adding a carrier protein like BSA can also reduce nonspecific binding, but ensure it doesn't interfere with downstream applications.
-
-
Improper Use of Desalting Columns: The recovery from spin desalting columns can be sensitive to the sample volume and protein concentration.[5]
Issue 2: Inefficient Removal of Excess Biotin
Q: I have performed a purification step, but I still see high background in my downstream assays, suggesting the presence of free biotin. How can I improve the removal efficiency?
A: Incomplete removal of free biotin is a common issue. Here are some solutions:
-
Quenching the Reaction: Before purification, it is essential to quench the biotinylation reaction to stop the labeling process and hydrolyze the NHS ester of any unreacted biotin.
-
Solution: Add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[7] Incubate for 15-30 minutes at room temperature.
-
-
Limitations of the Purification Method: A single pass through a spin desalting column may not be sufficient for complete removal.
-
Solution: For spin desalting columns, performing a second pass with a new column can significantly improve the removal of free biotin.[5] For dialysis, ensure you are using a sufficient volume of dialysis buffer (at least 100 times the sample volume) and perform multiple buffer changes over an extended period (e.g., 2-3 changes over 24 hours).[2][8]
-
Quantitative Data Summary
The following table summarizes the performance of common methods for removing excess this compound.
| Method | Protein Recovery | Biotin Removal Efficiency | Speed | Sample Volume |
| Spin Desalting Columns (e.g., Zeba™) | High (>90%)[9] | >95% (salt removal)[10] | Fast (5-15 min)[11] | Small (2 µL - 4 mL)[10] |
| Dialysis | High | High (dependent on buffer volume and changes)[2] | Slow (hours to days)[3] | Flexible (µL to Liters)[2] |
| Affinity Purification (Streptavidin-based) | Variable (dependent on elution conditions) | Very High | Moderate to Slow | Flexible |
Experimental Protocols
Protocol 1: Quenching the Biotinylation Reaction
-
Following the incubation of your protein with this compound, prepare a quenching buffer (e.g., 1M Tris-HCl, pH 7.5 or 1M Glycine).
-
Add the quenching buffer to your reaction mixture to a final concentration of 50-100 mM.[7]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
Proceed immediately to your chosen purification method.
Protocol 2: Removal of Excess Biotin using Spin Desalting Columns
This protocol is a general guideline; always refer to the manufacturer's instructions for your specific spin columns.
-
Prepare the spin column by removing the bottom closure and placing it into a collection tube.
-
Centrifuge the column for 1-2 minutes at the recommended speed (e.g., 1,500 x g) to remove the storage buffer.
-
Discard the flow-through and place the column in a new collection tube.
-
Slowly apply your quenched biotinylation reaction mixture to the center of the resin bed.
-
Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).
-
The purified, biotinylated protein will be in the collection tube. The excess biotin is retained in the column resin.
Protocol 3: Removal of Excess Biotin using Dialysis
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or a specific buffer).
-
Load your quenched biotinylation reaction mixture into the dialysis tubing or cassette and seal it securely.
-
Place the sealed tubing/cassette into a beaker containing the chilled dialysis buffer (e.g., PBS) at a volume at least 100 times that of your sample.[8]
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours.
-
For optimal removal, perform at least two to three buffer changes over 24 to 48 hours.[2]
-
After the final dialysis period, carefully remove the purified protein sample from the tubing/cassette.
Protocol 4: Quantification of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.[12][13]
-
Important: Before performing the HABA assay, you must remove all non-reacted biotin from your protein sample using one of the purification methods described above.[13][14]
-
Prepare a HABA/Avidin solution according to the kit manufacturer's protocol.
-
In a cuvette, mix the HABA/Avidin solution and measure the absorbance at 500 nm. This is your baseline reading.[12]
-
Add a known volume of your purified biotinylated protein to the cuvette and mix well.
-
Measure the absorbance at 500 nm again. The absorbance will decrease as the biotin in your sample displaces the HABA from the avidin.[13]
-
The change in absorbance is proportional to the amount of biotin in your sample. Calculate the moles of biotin per mole of protein using the formulas provided in the assay kit instructions.
Visualizations
Caption: Experimental workflow for protein biotinylation and purification.
Caption: Troubleshooting logic for biotin purification issues.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Dialysis Methods for Protein Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 4. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. store.sangon.com [store.sangon.com]
- 8. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 9. Small Molecule and Biotin Removal | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Benchmarking Experiments with Pierce Zeba Spin Desalting Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
Technical Support Center: Troubleshooting Sulfo-NHS-LC-LC-Biotin Protein Labeling
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Sulfo-NHS-LC-LC-Biotin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound?
This compound is an amine-reactive biotinylation reagent.[1][2] The N-Hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amino groups (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[3][4][5][6] The "Sulfo" group makes the reagent water-soluble and membrane-impermeable, which is ideal for labeling cell surface proteins.[1][3][7]
Q2: What are the optimal pH and temperature conditions for the labeling reaction?
NHS ester reactions are most efficient in a pH range of 7-9.[3][4][5][6] A common recommendation is to perform the reaction at a pH of 7.2 to 8.5.[8] The reaction can be carried out at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[4][9][10] Incubating at 4°C may help to reduce the active internalization of the biotin (B1667282) reagent by cells.[2][3]
Q3: Why is it crucial to use an amine-free buffer?
Buffers containing primary amines, such as Tris or glycine, will compete with the primary amines on the protein for reaction with the this compound, thereby quenching the labeling reaction and reducing its efficiency.[4][5][11][12][13][14] It is essential to use amine-free buffers like Phosphate-Buffered Saline (PBS) for the reaction.[4][5]
Q4: How stable is the reconstituted this compound reagent?
The NHS-ester moiety is highly susceptible to hydrolysis in aqueous solutions, which renders the reagent inactive.[3][4][5][8][10] Therefore, it is critical to dissolve the this compound reagent immediately before use and to avoid preparing stock solutions for storage.[3][4][5][10][11][14][15] Any unused reconstituted reagent should be discarded.[3][4][5][14] The rate of hydrolysis increases with increasing pH.[8][10]
Q5: How can I remove excess, unreacted biotin after the labeling reaction?
Excess non-reacted and hydrolyzed biotin reagent can be removed using size-exclusion chromatography, such as desalting columns, or by dialysis.[3][5] This step is important for downstream applications to prevent interference from free biotin.
Troubleshooting Guide
This guide addresses the common issue of failed or inefficient protein labeling with this compound.
Problem: My this compound is not labeling my protein.
This is a frequent challenge that can arise from several factors related to the reagents, reaction conditions, or the protein itself. Follow the troubleshooting steps below to identify and resolve the issue.
Experimental Workflows & Protocols
Standard Protein Biotinylation Workflow
Caption: Standard workflow for protein biotinylation.
Troubleshooting Logic for Failed Biotinylation
Caption: Troubleshooting flowchart for biotinylation failure.
Detailed Experimental Protocols
Protocol 1: Standard Protein Biotinylation
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer)
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Sample: Ensure your protein is in an amine-free buffer at a suitable concentration. If necessary, perform a buffer exchange.
-
Calculate Reagent Amount: Determine the amount of this compound needed to achieve the desired molar excess. For a 2 mg/mL antibody solution, a 25-fold molar excess is a good starting point.[15] For a 10 mg/mL solution, a 10-fold molar excess may be sufficient.[15]
-
Reconstitute Biotin Reagent: Immediately before use, dissolve the required amount of this compound in the reaction buffer.
-
Labeling Reaction: Add the freshly prepared biotin solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quench Reaction (Optional but Recommended): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin and quenching buffer using a desalting column or dialysis against a suitable storage buffer.
-
Verification: Confirm successful biotinylation using a method such as the HABA assay or a Western blot with a streptavidin conjugate.[4][10]
Protocol 2: Troubleshooting a Failed Labeling Reaction
If the standard protocol fails, systematically evaluate each component of the reaction.
-
Reagent Integrity Check:
-
Purchase a new vial of this compound to rule out degradation of the existing stock.
-
Ensure the reagent has been stored correctly at -20°C with a desiccant.[4]
-
-
Buffer Verification:
-
Prepare fresh, sterile-filtered PBS, ensuring the pH is between 7.2 and 8.0.
-
Confirm that no other buffer components contain primary amines.
-
-
Control Reaction:
-
Perform a control reaction with a protein known to label well, such as Bovine Serum Albumin (BSA), under the same conditions as your protein of interest. This will help determine if the issue is with the general protocol or specific to your protein.
-
-
Vary Molar Excess:
-
Assess Protein Characteristics:
-
Use protein sequence analysis tools to confirm the presence and accessibility of lysine residues. If your protein has few or inaccessible primary amines, consider an alternative labeling chemistry that targets different functional groups.[10]
-
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| pH | 7.2 - 8.5 | Optimal for NHS-ester reaction with primary amines.[8] |
| Temperature | Room Temperature or 4°C | Reaction proceeds efficiently at both temperatures.[4][9][10] |
| Incubation Time | 30-60 min (RT) or 2-4 hours (4°C) | Sufficient time for the reaction to go to completion.[4][9][10] |
| Molar Excess (Biotin:Protein) | 10x to 50x | Dependent on protein concentration; higher excess for dilute solutions.[3][9][15][16] |
| Buffer Composition | Amine-free (e.g., PBS) | Prevents quenching of the biotinylation reagent.[4][5][11][12][13][14] |
By following these guidelines and protocols, you can effectively troubleshoot and optimize your this compound labeling experiments for successful and reproducible results.
References
- 1. Thermo Scientific EZ-Link Sulfo NHS-LC-LC-Biotin, No-Weigh Format 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.nl]
- 2. labmartgh.com [labmartgh.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. store.sangon.com [store.sangon.com]
- 7. sahoury.com [sahoury.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. EZ-Link™ Sulfo-NHS-LC-Biotin, No-Weigh™ Format - FAQs [thermofisher.com]
- 16. store.sangon.com [store.sangon.com]
Technical Support Center: Biotinylated Protein Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the purification of biotinylated proteins and improve yields.
Troubleshooting Guide: Low Yield and Other Common Issues
This guide addresses specific problems that may arise during the biotinylated protein purification workflow, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of my purified biotinylated protein consistently low?
Answer: Low yield can stem from several factors throughout the experimental process, from initial biotinylation to final elution. Here are the most common causes and how to address them:
-
Inefficient Biotinylation: The protein of interest may not be adequately biotinylated.
-
Solution: Verify the efficiency of the biotinylation reaction. It is crucial to first optimize the expression level of the soluble target protein by altering induction time, temperature, and inducer concentration.[1][2] Ensure that the buffer used for biotinylation is free of primary amines (e.g., Tris) or ammonium (B1175870) salts, as these will compete with the protein for reaction with NHS-ester-activated biotins.[3] The optimal pH for most NHS-ester coupling reactions is between 7 and 9.[3] It is also possible that the protein has formed inclusion bodies or the tag is sequestered, making it inaccessible. In such cases, purification under denaturing conditions may be necessary.[1][2]
-
-
Suboptimal Binding to Affinity Resin: The biotinylated protein may not be binding efficiently to the streptavidin or avidin (B1170675) resin.
-
Solution: Ensure the binding capacity of the resin is not exceeded.[2] The binding capacity can be affected by the size of the biotinylated molecule; larger molecules may experience steric hindrance, reducing the effective capacity of the resin.[4] In some cases, extending the binding incubation time can improve protein capture.[1]
-
-
Inefficient Elution: The strong interaction between biotin (B1667282) and streptavidin/avidin can make elution difficult, leaving a significant portion of the protein bound to the resin.[5][6]
-
Solution: The elution strategy may need to be optimized. Harsh, denaturing conditions are often required to efficiently elute biotinylated biomolecules from streptavidin. For native protein purification, competitive elution with free biotin is a common strategy. The efficiency of competitive elution can be enhanced by increasing the concentration of free biotin, optimizing the pH of the elution buffer, and increasing the incubation time.[7][8] One study found that an elution buffer containing 4 mg/ml biotin at pH 8.5 with a 30-minute incubation resulted in over 85% recovery.[5][8] Alternatively, using a monomeric avidin resin, which has a lower binding affinity for biotin, can allow for elution under milder conditions.[9]
-
-
Protein Degradation or Precipitation: The target protein may be degrading or precipitating during the purification process.
-
Solution: Add protease inhibitors to all buffers throughout the purification process.[2] To prevent precipitation, ensure that the buffer conditions (pH, salt concentration) are optimal for your specific protein's stability. In some instances, the addition of detergents or organic solvents might be necessary to maintain solubility.[10]
-
Question: How can I confirm that my protein is successfully biotinylated?
Answer: Several methods can be used to verify biotinylation:
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method to quantify the degree of biotinylation.[11][12][13] HABA binds to avidin, and this complex has a characteristic absorbance. When a biotinylated sample is added, the biotin displaces the HABA, causing a measurable decrease in absorbance at 500 nm, which is proportional to the amount of biotin present.[11][13]
-
Western Blot Analysis: A western blot using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP) can detect the presence of biotinylated proteins.[14]
-
Mass Spectrometry: For a more precise analysis, mass spectrometry can confirm the mass shift corresponding to the addition of the biotin moiety.[15]
Question: I am observing high non-specific binding to my streptavidin resin. How can I reduce it?
Answer: Non-specific binding can obscure results and reduce the purity of the target protein. Here are some strategies to minimize it:
-
Blocking Agents: Pre-incubating the cell lysate with a blocking agent can help reduce non-specific interactions.
-
Washing Conditions: Increase the stringency of the wash steps. This can be achieved by increasing the salt concentration or including mild, non-ionic detergents (e.g., Tween-20) in the wash buffers.[1]
-
Choice of Resin: Streptavidin is generally preferred over avidin as it is not glycosylated and has a near-neutral isoelectric point, which reduces non-specific binding.[16][17][18][19][20]
Frequently Asked Questions (FAQs)
Q1: What is the difference between streptavidin and avidin?
A1: Both streptavidin and avidin are tetrameric proteins that bind biotin with very high affinity.[21] However, avidin, found in egg whites, is a glycoprotein (B1211001) with a basic isoelectric point (pI ~10), which can lead to higher non-specific binding due to electrostatic and lectin-like interactions.[17][20] Streptavidin, isolated from Streptomyces avidinii, is not glycosylated and has a near-neutral pI, generally resulting in lower non-specific binding.[16][17][19]
Q2: Can I reuse my streptavidin resin?
A2: The reusability of streptavidin resin depends on the elution method used. If harsh, denaturing conditions are used for elution, the streptavidin protein on the resin may also be denatured, rendering it unable to be reused. If milder elution conditions, such as competitive elution with free biotin, are employed, the resin can often be regenerated and reused.
Q3: What are the different methods for eluting a biotinylated protein from a streptavidin column?
A3: Due to the strength of the biotin-streptavidin interaction, elution requires specific conditions. Common methods include:
-
Harsh/Denaturing Elution: Using low pH (e.g., 0.1M glycine-HCl, pH 2.5-2.8) or denaturants (e.g., 8M guanidine-HCl, pH 1.5) to disrupt the interaction.[9][22] This method is effective but will denature the purified protein.
-
Competitive Elution with Free Biotin: Using a high concentration of free biotin to displace the biotinylated protein from the resin. This method can preserve the native structure and function of the protein.[7][8]
-
On-Bead Digestion: For applications like mass spectrometry, the protein can be enzymatically digested (e.g., with trypsin) while still bound to the beads. The resulting peptides are then eluted for analysis.[15][23]
Quantitative Data Summary
The following tables summarize quantitative data to aid in experimental design and optimization.
Table 1: Comparison of Elution Methods for Biotinylated Proteins
| Elution Method | Elution Buffer Composition | Typical Recovery Rate | Protein State After Elution | Reference |
| Competitive Elution | 4 mg/ml Biotin in 25 mM Tris-HCl, 0.3 M NaCl, pH 8.5 | >85% | Native | [8] |
| Competitive Elution with Heat | 25 mM Biotin at 95°C for 5 minutes | 40-60% | Denatured | |
| Acidic Elution | 0.1 M Glycine-HCl, pH 2.8 | Variable | Denatured | [22] |
| Denaturing Elution | 8 M Guanidine-HCl, pH 1.5 | High | Denatured | [9] |
| On-Bead Digestion & Elution | 0.2% TFA, 0.1% Formic Acid, 80% Acetonitrile | High (for peptides) | Peptides | [15] |
Table 2: Optimizing Competitive Elution with Free Biotin
| Biotin Concentration | pH | Incubation Time | Elution Recovery | Reference |
| 1 mg/ml | 8.5 | 30 min | ~60% | [8] |
| 2 mg/ml | 8.5 | 30 min | ~75% | [8] |
| 4 mg/ml | 8.5 | 30 min | >85% | [8] |
| 8 mg/ml | 8.5 | 30 min | >85% | [8] |
| 4 mg/ml | 6.0 | 30 min | ~40% | [8] |
| 4 mg/ml | 7.5 | 30 min | ~70% | [8] |
| 4 mg/ml | 9.0 | 30 min | ~80% | [8] |
| 4 mg/ml | 8.5 | 10 min | ~70% | [8] |
| 4 mg/ml | 8.5 | 60 min | >85% | [8] |
Experimental Protocols
Protocol 1: NHS-Ester Biotinylation of a Purified Protein
This protocol describes the chemical biotinylation of a protein using an N-hydroxysuccinimide (NHS)-ester of biotin, which reacts with primary amines.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester biotin reagent (e.g., EZ-Link NHS-LC-Biotin)
-
Anhydrous DMSO or DMF to dissolve the biotin reagent
-
Desalting column for buffer exchange
Procedure:
-
Prepare the Protein: Ensure the protein solution is at an appropriate concentration (typically 1-5 mg/mL) in an amine-free buffer like PBS. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column.
-
Prepare the Biotin Reagent: Immediately before use, dissolve the NHS-ester biotin reagent in DMSO or DMF to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.
-
Remove Excess Biotin: Remove non-reacted biotin by buffer exchange using a desalting column equilibrated with a suitable storage buffer.
-
Quantify Biotinylation (Optional): Use the HABA assay (see Protocol 3) to determine the molar ratio of biotin incorporated per protein molecule.[12]
Protocol 2: Affinity Purification of Biotinylated Protein using Streptavidin Resin
This protocol outlines the capture and elution of a biotinylated protein using streptavidin-agarose resin.
Materials:
-
Cell lysate or solution containing the biotinylated protein
-
Streptavidin-agarose resin slurry
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Elution Buffer (choose one based on desired protein state, see Table 1)
-
Spin columns or chromatography columns
Procedure:
-
Equilibrate the Resin: Add the required volume of streptavidin resin slurry to a column. Wash and equilibrate the resin with 5-10 column volumes of Binding/Wash Buffer.
-
Bind the Protein: Load the sample containing the biotinylated protein onto the equilibrated resin. Incubate for 1-2 hours at 4°C with gentle end-over-end mixing to allow for efficient binding.
-
Wash the Resin: Wash the resin with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elute the Protein:
-
For Competitive Elution: Add 3-5 column volumes of Elution Buffer containing free biotin (e.g., 4 mg/ml biotin in a near-neutral pH buffer). Incubate for 30-60 minutes at room temperature before collecting the eluate.[7][8]
-
For Denaturing Elution: Add 3-5 column volumes of a low pH or denaturant-containing elution buffer. Collect the eluate in fractions and immediately neutralize the pH if necessary.
-
-
Analyze the Purified Protein: Analyze the eluted fractions by SDS-PAGE and/or Western blot to confirm the purity and identity of the protein.
Protocol 3: HABA Assay for Quantifying Biotinylation
This protocol provides a method to estimate the degree of biotin incorporation onto a protein.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with excess free biotin removed)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A500 HABA/Avidin).[12]
-
Add Biotinylated Sample: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.[12]
-
Measure Final Absorbance: Once the absorbance reading stabilizes, record the final absorbance at 500 nm (A500 HABA/Avidin/Biotin Sample).[12]
-
Calculate Biotin Concentration: The change in absorbance (ΔA500 = A500 HABA/Avidin - A500 HABA/Avidin/Biotin Sample) is used to calculate the concentration of biotin in the sample, based on the molar extinction coefficient of the HABA-avidin complex. From the protein concentration, the molar ratio of biotin to protein can be determined.
Visualizations
Caption: Experimental workflow for biotinylated protein purification.
Caption: Troubleshooting decision tree for low protein yield.
References
- 1. neb.com [neb.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. WO2016120247A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification of biotinylated proteins on streptavidin resin: A protocol for quantitative elution | Semantic Scholar [semanticscholar.org]
- 6. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. fishersci.ie [fishersci.ie]
- 13. researchgate.net [researchgate.net]
- 14. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Avidin-Biotin Interaction | Thermo Fisher Scientific - BG [thermofisher.com]
- 16. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 17. Avidin vs . Streptavidin - e-Proteins [e-proteins.com]
- 18. yeasenbio.com [yeasenbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 21. goldbio.com [goldbio.com]
- 22. protocols.io [protocols.io]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Protein Aggregation During Biotinylation
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize protein aggregation during biotinylation experiments.
Troubleshooting Guide
Protein aggregation during biotinylation can significantly impact experimental outcomes by reducing the yield of active, monomeric protein and potentially leading to non-specific interactions. This guide provides a systematic approach to troubleshooting and preventing aggregation.
Issue: Visible precipitation or cloudiness in the protein solution after adding the biotinylation reagent.
This is a clear indication of protein aggregation. The following steps can help identify the cause and resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during biotinylation?
A1: Protein aggregation during biotinylation can be triggered by several factors:
-
High Protein Concentration: Increased proximity of protein molecules can promote self-association and aggregation.[1]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly affect protein stability. If the buffer pH is close to the protein's isoelectric point (pI), its solubility will be at its lowest, increasing the likelihood of aggregation.[1]
-
Over-Biotinylation: Excessive modification of surface lysines can alter the protein's charge distribution and lead to the exposure of hydrophobic patches, promoting aggregation.[2] Biotinylation of protein complexes has also been shown to lead to aggregation.[3]
-
Hydrophobic Nature of Biotin: The biotin molecule itself has a hydrophobic character, and its introduction to the protein surface can increase hydrophobic interactions between protein molecules.
-
Oxidation: For proteins with surface-exposed cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds, resulting in aggregation.[1]
Q2: How can I optimize my buffer to prevent aggregation?
A2: Buffer optimization is a critical step in preventing protein aggregation.[1] Consider the following:
-
pH: Ensure the buffer pH is at least 1-1.5 units away from your protein's isoelectric point (pI). Most experiments are conducted at pH 7.4, but if your protein is not stable at this pH, you may need to find a more suitable condition.[1]
-
Ionic Strength: The salt concentration can influence electrostatic interactions. Experiment with different salt concentrations (e.g., 50-200 mM NaCl) to find the optimal condition for your protein.[1][4]
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, if you are using NHS-ester-based biotinylation reagents, as they will compete with the protein for reaction with the reagent.[5] MES buffer is a suitable choice for reactions targeting carboxyl groups.[6]
Q3: What additives can I include in my reaction to enhance protein stability?
A3: Several additives can be used to stabilize your protein and prevent aggregation during biotinylation.
| Additive | Recommended Concentration | Mechanism of Action |
| Glycerol | 5-50% (v/v) | Acts as an osmolyte, stabilizing the native protein structure.[1][7] Increases viscosity, reducing molecular collisions.[] |
| Arginine & Glutamate | 50 mM (equimolar mix) | Suppress protein aggregation by binding to charged and hydrophobic regions.[1][4] |
| Reducing Agents (DTT, TCEP) | 1-10 mM | Prevent oxidation of cysteine residues and subsequent intermolecular disulfide bond formation.[1][] |
| Non-denaturing Detergents (e.g., Tween-20, CHAPS) | 0.05-0.1% (v/v) | Solubilize hydrophobic patches on the protein surface.[1][4] |
| Ligands or Substrates | Saturating concentrations | Binding of a natural ligand can stabilize the protein in its native conformation and prevent the exposure of hydrophobic regions.[1] |
Q4: How do I control the degree of biotinylation to avoid aggregation?
A4: Controlling the molar ratio of the biotinylation reagent to the protein is crucial.[2]
-
Start with a Low Ratio: Begin with a lower molar excess of the biotinylation reagent (e.g., 5:1 or 10:1 biotin:protein).[5]
-
Titrate the Reagent: Perform a titration experiment with varying molar ratios of the biotinylation reagent to determine the optimal level of labeling that provides sufficient signal without causing aggregation or loss of function.[5]
-
Reaction Time and Temperature: The reaction can be performed for 30-60 minutes at room temperature or for a longer duration at 4°C to slow down the reaction rate and potentially improve control.[5]
Q5: My protein is still aggregating. What are some advanced strategies I can try?
A5: If basic troubleshooting fails, consider these alternative approaches:
-
Change the Biotinylation Chemistry: If you are targeting primary amines (lysines), consider switching to a reagent that targets a different functional group, such as sulfhydryls (cysteines) or carboxyl groups.[6][9] This can be beneficial if the primary amines are located in regions critical for stability.[9]
-
Enzymatic Biotinylation: Utilize the AviTag™ technology, where a specific 15-amino acid peptide is fused to your protein of interest.[6] The E. coli biotin ligase (BirA) then specifically biotinylates a single lysine (B10760008) residue within this tag, ensuring a 1:1 labeling ratio and minimizing off-target modifications.[7][10]
-
Reversible Biotinylation: Use cleavable biotin reagents that contain a disulfide bond in the spacer arm.[9] This allows for the removal of the biotin tag under reducing conditions, which can be useful for eluting the protein from streptavidin affinity matrices under mild conditions.[9]
Experimental Protocols
Protocol 1: General Procedure for Amine-Reactive Biotinylation
This protocol provides a general guideline for biotinylating a protein using an NHS-ester biotinylation reagent.
Biotinylation Workflow
Caption: General experimental workflow for protein biotinylation.
-
Protein Preparation:
-
Biotinylation Reagent Preparation:
-
Dissolve the NHS-ester biotinylation reagent in an anhydrous organic solvent like DMSO immediately before use.
-
-
Biotinylation Reaction:
-
Add the desired molar excess of the biotinylation reagent to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM.
-
-
Removal of Excess Biotin:
-
Separate the biotinylated protein from excess, unreacted biotin and reaction byproducts using a desalting column or dialysis.
-
-
Determination of Biotin Incorporation:
-
Quantify the degree of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[6]
-
Protocol 2: HABA Assay for Quantifying Biotinylation
-
Prepare HABA/Avidin (B1170675) Solution: Prepare a solution of HABA and avidin according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add Biotinylated Sample: Add a known amount of your biotinylated protein to the HABA/Avidin solution.
-
Measure Final Absorbance: The biotin in your sample will displace the HABA from the avidin, causing a decrease in absorbance at 500 nm.[6]
-
Calculate Biotin Concentration: The change in absorbance is proportional to the amount of biotin in your sample. Use this to calculate the molar ratio of biotin to protein.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Biotinylation of protein complexes may lead to aggregation as well as to loss of subunits as revealed by Blue Native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotinylation - Wikipedia [en.wikipedia.org]
- 7. Step-by-Step Protocol for In Vitro Biotinylation of Avi-tagged Proteins - Creative BioMart [creativebiomart.net]
- 9. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. protocols.io [protocols.io]
impact of amine-containing buffers on Sulfo-NHS-LC-LC-biotin reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo-NHS-LC-LC-biotin and other NHS-ester biotinylation reagents. The focus is on the critical impact of buffer selection, particularly the interference of amine-containing buffers, on the success of your biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the this compound reaction?
A1: this compound is a biotinylation reagent that contains an N-hydroxysuccinimide (NHS) ester. This NHS ester reacts with primary amines (-NH₂), such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond. This reaction covalently attaches the biotin (B1667282) molecule to the target protein or other amine-containing molecule.[1][2][3][4][5][6] The "Sulfo" group makes the reagent water-soluble, preventing it from crossing cell membranes, which is ideal for labeling cell surface proteins.[1][2][7]
Q2: Why are amine-containing buffers, such as Tris, not recommended for the this compound reaction?
A2: Buffers containing primary amines, like Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), will compete with the primary amines on your target molecule for reaction with the this compound.[4][7][8][9] This competitive reaction quenches the biotinylation reagent, significantly reducing the efficiency of labeling your protein of interest.[2][4]
Q3: What are the recommended buffers for Sulfo-NHS-LC-LC-biotinylation?
A3: Amine-free buffers are strongly recommended. Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is the most commonly used buffer.[1][2][10][11][12] Other suitable amine-free buffers include borate (B1201080) buffer and carbonate/bicarbonate buffer.[13]
Q4: Can Tris buffer ever be used in a biotinylation experiment?
A4: Yes, but only to quench the reaction. After the desired incubation time for biotinylation, a buffer containing primary amines like Tris or glycine can be added to stop the reaction by consuming any remaining unreacted this compound.[13] This prevents non-specific labeling of other molecules that may be introduced in subsequent steps.
Q5: Is there any conflicting evidence regarding the use of Tris buffer?
A5: While the vast majority of literature and manufacturer recommendations advise against using Tris buffer during the biotinylation reaction, a 2021 study by Kratzer et al. suggests that Tris may not significantly interfere with NHS ester chemistry under certain conditions. However, the established and widely accepted best practice is to avoid amine-containing buffers to ensure optimal and reproducible biotinylation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no biotinylation | Presence of primary amines in the reaction buffer. | Ensure your protein is in an amine-free buffer like PBS (pH 7.2-8.0). If your protein is in a buffer containing Tris or other primary amines, perform a buffer exchange using dialysis or a desalting column before starting the biotinylation reaction.[1][2][8][9][10] |
| Hydrolyzed biotinylation reagent. | This compound is moisture-sensitive and can hydrolyze over time, rendering it inactive. Always equilibrate the reagent to room temperature before opening, and prepare the solution immediately before use. Do not store reconstituted reagent.[4][5][7] | |
| Incorrect pH of the reaction buffer. | The reaction between NHS esters and primary amines is most efficient at a pH of 7-9.[2][5] Ensure your buffer is within this range, with an optimal pH of around 8.3-8.5.[11] | |
| High background or non-specific signal | Ineffective quenching of the reaction. | After the incubation period, add an amine-containing buffer like Tris or glycine to a final concentration of 20-50 mM to quench any unreacted biotinylation reagent.[13] |
| Insufficient removal of excess biotin. | After quenching, remove all non-reacted and hydrolyzed biotin reagent by dialysis or using a desalting column.[8][10] | |
| Inconsistent results | Variability in buffer composition. | Always use freshly prepared, high-purity, amine-free buffers for your biotinylation reactions to ensure reproducibility. |
Data Presentation
The following table summarizes data adapted from Kratzer et al. (2021), which investigated the conversion percentage of an NHS-ester reaction in the presence of Tris and PBS buffers at different pH values. It is important to note that this study's findings are contrary to the generally accepted protocols for NHS-ester reactions.
| Buffer | pH | Conversion (%) |
| Tris | 7.4 | 3 |
| Tris | 7.9 | 86 |
| Tris | 8.4 | 98 |
| PBS | 7.4 | 82 |
| PBS | 7.9 | 94 |
| PBS | 8.4 | 95 |
Data adapted from Kratzer et al., Bioconjugate Chem. 2021, 32, 9, 1960–1965.
Experimental Protocols
Key Experiment: Buffer Exchange Prior to Biotinylation
This protocol describes the essential step of removing amine-containing buffers before proceeding with the Sulfo-NHS-LC-LC-biotinylation reaction.
Materials:
-
Protein sample in an amine-containing buffer (e.g., Tris-HCl)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Dialysis tubing or desalting column appropriate for the sample volume and protein size
Procedure:
-
Dialysis:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Load the protein sample into the dialysis tubing and securely close the ends.
-
Immerse the dialysis bag in a large volume of cold (4°C) amine-free buffer (e.g., 1000-fold the sample volume).
-
Stir the buffer gently at 4°C for 2-4 hours.
-
Change the buffer and repeat the dialysis step at least two more times to ensure complete removal of the amine-containing buffer.
-
-
Desalting Column:
-
Equilibrate the desalting column with the amine-free buffer according to the manufacturer's protocol.
-
Apply the protein sample to the column.
-
Elute the protein with the amine-free buffer and collect the fractions containing the protein.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Desired reaction pathway for protein biotinylation.
Caption: Competitive reaction with amine-containing buffers.
Caption: Troubleshooting workflow for low biotinylation efficiency.
References
- 1. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Sulfo-NHS-LC-Biotin and Sulfo-NHS-LC-LC-Biotin: The Impact of Spacer Arm Length on Biotinylation Efficiency
In the realm of molecular biology and proteomics, the precise and efficient labeling of proteins is paramount for a multitude of applications, from affinity purification to sophisticated cell-surface interaction studies. The choice of biotinylation reagent can significantly influence the outcome of such experiments. This guide provides a detailed comparison of two widely used amine-reactive biotinylation reagents: Sulfo-NHS-LC-biotin and Sulfo-NHS-LC-LC-biotin, with a focus on the critical role of their respective spacer arm lengths.
Executive Summary
Sulfo-NHS-LC-biotin and this compound are water-soluble, membrane-impermeable reagents designed for the biotinylation of primary amines on proteins and other biomolecules. Their primary distinction lies in the length of the spacer arm that connects the biotin (B1667282) molecule to the NHS ester reactive group. This compound features a longer spacer arm, a modification designed to mitigate steric hindrance when the biotinylated molecule interacts with avidin (B1170675) or streptavidin. This guide will delve into the structural differences, present experimental data on their comparative performance, and provide detailed protocols for their use.
Structural and Functional Comparison
Both reagents share a common reactive group, the N-hydroxysulfosuccinimide (Sulfo-NHS) ester, which efficiently forms stable amide bonds with primary amines (e.g., the side chain of lysine (B10760008) residues) in a pH range of 7-9. The inclusion of the sulfonate group on the NHS ring renders these reagents water-soluble, allowing for biotinylation reactions in aqueous buffers without the need for organic solvents like DMSO or DMF.[1] Their charged nature also prevents them from passively crossing cell membranes, making them ideal for the specific labeling of cell surface proteins.
The key differentiator is the spacer arm, which physically separates the biotin moiety from the target molecule.
| Feature | Sulfo-NHS-LC-Biotin | This compound |
| Spacer Arm Length | 22.4 Å | 30.5 Å |
| Molecular Weight | 556.59 g/mol | 669.75 g/mol |
| Key Advantage | Efficient biotinylation with a standard spacer arm. | Extended spacer arm to minimize steric hindrance in biotin-avidin/streptavidin binding. |
The additional length of the spacer arm in this compound is achieved through an extra hexanamido group. This extension is particularly advantageous when the biotin binding pocket of avidin or streptavidin is sterically inaccessible due to the conformation of the biotinylated protein.
Performance Comparison: The Role of Spacer Arm Length in Biotin-Streptavidin Binding
The length of the spacer arm can have a profound impact on the efficiency of the interaction between the biotinylated molecule and streptavidin. A longer spacer arm provides greater flexibility and reach for the biotin moiety to access the deep binding pocket of streptavidin, which can be crucial when the biotin is attached to a large or complex protein.
A study by Muratsugu and Nishida (2019) provides quantitative evidence supporting the benefit of a longer spacer arm in a biotin-streptavidin binding assay.[2] In their experiment, microplates were coated with biotin using reagents with varying spacer arm lengths, and the binding of horseradish peroxidase (HRP)-conjugated streptavidin was measured.
Experimental Data: Effect of Spacer Arm Length on HRP-Streptavidin Binding
The following table summarizes the results from the study by Muratsugu and Nishida (2019), demonstrating the absorbance signal (indicative of HRP-streptavidin binding) for biotinylation reagents with different spacer arm lengths.
| Biotinylation Reagent | Spacer Arm Length (nm) | Absorbance (at 492 nm) |
| PFP-biotin | 0.96 | ~0.25 |
| NHS-biotin | 1.35 | ~0.50 |
| Sulfo-NHS-LC-biotin | 2.24 | ~1.25 |
| NHS-LC-LC-biotin | 3.05 | ~1.75 |
Data is estimated from the graphical representation in Muratsugu and Nishida (2019).[2]
As the data indicates, a longer spacer arm correlates with a stronger signal, suggesting more efficient binding of HRP-streptavidin.[2] NHS-LC-LC-biotin, with the longest spacer arm, exhibited the highest absorbance, indicating that the extended spacer arm effectively reduces steric hindrance and facilitates a more robust interaction with streptavidin.[2]
Applications and Recommendations
The choice between Sulfo-NHS-LC-biotin and this compound should be guided by the specific application and the nature of the protein being labeled.
-
Sulfo-NHS-LC-biotin is a versatile and effective reagent for a wide range of applications, including:
-
Standard protein biotinylation for subsequent purification or detection.
-
Cell surface labeling where steric hindrance is not anticipated to be a major issue.
-
-
This compound is the preferred choice when:
-
The biotinylation site is located in a sterically crowded environment within the protein structure.
-
Maximizing the efficiency of capture in pull-down assays or on streptavidin-coated surfaces is critical.
-
Enhanced signal is desired in detection assays such as ELISA or Western blotting.
-
Working with large protein complexes where the biotin tag may be partially obscured.
-
Theoretical models also suggest that longer spacers are favorable for maximizing protein binding, as they can accommodate a higher density of bound proteins in multiple layers.[3]
Experimental Protocols
General Protein Biotinylation
This protocol provides a general guideline for the biotinylation of proteins in solution.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Sulfo-NHS-LC-biotin or this compound
-
Reaction buffer (e.g., Phosphate Buffered Saline, PBS)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for removal of excess biotin
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it with PBS.
-
Prepare Biotin Reagent: Immediately before use, dissolve the Sulfo-NHS-biotin reagent in reaction buffer to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the biotin reagent to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin reagent using a desalting column or by dialysis against PBS.
Cell Surface Protein Biotinylation and Pull-Down
This protocol is designed for the specific labeling of proteins on the surface of living cells followed by their isolation.
Materials:
-
Adherent or suspension cells
-
Ice-cold PBS, pH 8.0
-
Sulfo-NHS-LC-biotin or this compound
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads or magnetic beads
-
Wash buffers (e.g., lysis buffer with varying salt concentrations)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS to remove any amine-containing culture media.
-
Biotinylation: Resuspend or cover the cells with ice-cold PBS containing 0.5-1.0 mg/mL of the Sulfo-NHS-biotin reagent. Incubate for 30 minutes on ice with gentle agitation.
-
Quenching: Wash the cells twice with ice-cold quenching solution to stop the reaction.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer.
-
Clarification: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant.
-
Streptavidin Pull-Down: Incubate the cleared lysate with streptavidin beads for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins can then be analyzed by Western blotting or mass spectrometry.
Visualizing the Workflow
General Protein Biotinylation Workflow
Caption: A flowchart of the general protein biotinylation process.
Cell Surface Protein Pull-Down Workflow
Caption: A schematic of the cell surface biotinylation and pull-down procedure.
Conclusion
The choice between Sulfo-NHS-LC-biotin and this compound is a critical consideration in experimental design. While both are excellent reagents for amine-reactive biotinylation, the extended spacer arm of this compound offers a distinct advantage in scenarios where steric hindrance may impede the binding of the biotinylated protein to avidin or streptavidin. Experimental evidence demonstrates that a longer spacer arm can lead to a significant increase in binding efficiency. Researchers should carefully consider the structural characteristics of their target protein and the specific requirements of their application to select the most appropriate reagent for optimal results.
References
A Head-to-Head Comparison: Sulfo-NHS-LC-LC-Biotin vs. NHS-Biotin for Cellular Labeling
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal biotinylation reagent for cell labeling applications.
In the realm of cellular and molecular biology, the specific and efficient labeling of proteins is paramount for a myriad of applications, from proteomic studies to targeted drug delivery. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, remains a cornerstone technique due to the high-affinity interaction between biotin and streptavidin. Among the various biotinylating agents, N-hydroxysuccinimide (NHS) esters are widely employed for their ability to react with primary amines on proteins. This guide provides a detailed comparison of two popular NHS-based biotinylation reagents: the water-soluble, membrane-impermeable Sulfo-NHS-LC-LC-biotin and the membrane-permeable NHS-biotin.
Key Differentiators at a Glance
The primary distinction between this compound and NHS-biotin lies in the presence of a sulfonate group on the N-hydroxysuccinimide ring of the former. This single chemical modification dramatically alters the reagent's properties, dictating its solubility and ability to cross the cell membrane, thereby defining its ideal applications.
This compound is characterized by its water solubility and inability to permeate the cell membrane.[1][2] This makes it the reagent of choice for specifically labeling cell surface proteins, as it will only react with proteins exposed to the extracellular environment.[3][4][5] The "LC-LC" designation refers to its long spacer arm (30.5 Å), which helps to minimize steric hindrance and improve the accessibility of the biotin moiety to streptavidin.[2][6]
Conversely, NHS-biotin is not directly water-soluble and must be dissolved in an organic solvent, such as DMSO or DMF, before being added to an aqueous reaction mixture.[7][8][9] Its uncharged nature allows it to readily cross the cell membrane, making it suitable for labeling both intracellular and cell surface proteins.[7][8]
Quantitative Performance Comparison
A direct comparative study on bovine aortic endothelial cells (BAECs) revealed key differences in labeling efficiency and stability between a long-chain NHS-biotin (NHS-LC-biotin) and its sulfo- a nalog (sulfo-NHS-LC-biotin). The findings are summarized below:
| Parameter | NHS-LC-Biotin | Sulfo-NHS-LC-Biotin | Reference |
| Biotin Concentration in Cell Lysate (1.8 mM reagent) | 0.390 ng/µg protein | 0.304 ng/µg protein | [10] |
| Half-life of Biotin Label on Cells | 38.0 hours | 10.8 hours | [10] |
| Cytotoxicity (LDH Release) | Not reported | Slight increase at 18 mM | [10] |
These data suggest that while NHS-LC-biotin may lead to a slightly higher overall biotinylation of cellular proteins, the resulting biotin label is significantly more stable over time compared to that of its sulfo- counterpart.[10] The sulfo-NHS-LC-biotin showed minimal cytotoxicity at lower concentrations.[10]
Experimental Protocols
The following are generalized protocols for cell labeling using this compound and NHS-biotin. It is crucial to optimize reagent concentrations and incubation times for specific cell types and experimental goals.
Protocol 1: Cell Surface Protein Labeling with this compound
This protocol is designed for the specific labeling of proteins on the plasma membrane of living cells.
Materials:
-
Cells of interest (in suspension or adherent)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
This compound
-
Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS or Tris-buffered saline)
-
Cell lysis buffer
Procedure:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[8]
-
Resuspend or cover the cells with ice-cold PBS (pH 8.0) to a concentration of approximately 1-25 x 10^6 cells/mL.
-
Immediately before use, prepare a stock solution of this compound in water or PBS.
-
Add the this compound solution to the cell suspension to a final concentration of 0.5-2 mM.
-
Incubate the reaction on ice for 30 minutes to 2 hours. Performing the incubation at 4°C minimizes the internalization of the labeling reagent.
-
Quench the reaction by adding the quenching buffer and incubate for 10-15 minutes on ice.
-
Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.
-
The biotinylated cells are now ready for downstream applications such as cell lysis and protein analysis.
Protocol 2: Intracellular and Cell Surface Protein Labeling with NHS-Biotin
This protocol is suitable for labeling all proteins within a cell, including those in the cytoplasm and organelles.
Materials:
-
Cells of interest (in suspension or adherent)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
NHS-Biotin
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 100 mM glycine in PBS or Tris-buffered saline)
-
Cell lysis buffer
Procedure:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove amine-containing culture media.[8]
-
Resuspend or cover the cells with PBS (pH 8.0) to a concentration of approximately 1-25 x 10^6 cells/mL.[8]
-
Immediately before use, prepare a stock solution of NHS-biotin in anhydrous DMSO or DMF.[7][9]
-
Add the NHS-biotin stock solution to the cell suspension to the desired final concentration (typically in the low millimolar range), ensuring the final concentration of the organic solvent is compatible with cell viability.
-
Incubate the reaction at room temperature for 30 minutes.[8]
-
Quench the reaction by adding the quenching buffer and incubate for 10-15 minutes.
-
Wash the cells three times with PBS to remove excess reagent and quenching buffer.
-
The biotinylated cells can now be processed for further analysis.
Visualizing the Chemistry and Workflow
To better understand the molecular differences and the experimental processes, the following diagrams have been generated.
References
- 1. Differential biotin labelling of the cell envelope proteins in lipopolysaccharidic diderm bacteria: Exploring the proteosurfaceome of Escherichia coli using sulfo-NHS-SS-biotin and sulfo-NHS-PEG4-bismannose-SS-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. store.sangon.com [store.sangon.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Surface protein biotinylation [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Confirming Protein Biotinylation: A Comparative Guide to Western Blot Analysis and its Alternatives
For researchers, scientists, and drug development professionals, the successful biotinylation of a protein is a critical step in a multitude of applications, from affinity purification to sophisticated immunoassays. This guide provides an objective comparison of various methods to confirm protein biotinylation, with a focus on the widely used Western blot analysis and its key alternatives. Experimental data is summarized for easy comparison, and detailed protocols for key experiments are provided.
The covalent attachment of biotin (B1667282) to a protein, a process known as biotinylation, is a powerful tool in biotechnology.[1] The high-affinity interaction between biotin and streptavidin or avidin (B1170675) is leveraged for the detection, purification, and immobilization of proteins.[1][2] However, confirming the success and extent of biotinylation is crucial for the reliability of downstream applications.[3][4] This guide explores several methods for this confirmation, highlighting their principles, advantages, and limitations.
Methods for Confirming Protein Biotinylation
Several techniques are available to confirm that a protein has been successfully biotinylated. These methods vary in their complexity, sensitivity, and the type of data they provide (qualitative vs. quantitative).
| Method | Principle | Data Output | Key Advantages | Key Disadvantages |
| Western Blot | Separation of proteins by size via SDS-PAGE, transfer to a membrane, and detection of biotinylated protein using a streptavidin-enzyme conjugate.[2][5][6] | Qualitative/Semi-Quantitative | High specificity; provides molecular weight information.[7] | Time-consuming; multi-step process can introduce variability.[8] |
| SDS-PAGE Gel Shift Assay | Incubation of the biotinylated protein with streptavidin causes a mass increase, resulting in a retarded migration (shift) on an SDS-PAGE gel.[9] | Qualitative/Semi-Quantitative | Simple and quick confirmation; can provide an estimate of biotinylation degree.[9] | Not suitable for all proteins; large proteins may not show a clear shift. |
| Dot Blot | Protein sample is directly spotted onto a membrane, followed by detection with a streptavidin-enzyme conjugate.[10][11] | Qualitative/Semi-Quantitative | Faster and less complex than Western blot.[10] | No molecular weight information; potential for non-specific binding. |
| ELISA | Biotinylated protein is immobilized on a microplate and detected with a streptavidin-enzyme conjugate, allowing for quantification.[3][5][12] | Quantitative | High-throughput; provides accurate quantification of biotinylation.[2][3] | Can be affected by steric hindrance from bulky proteins.[3] |
| HABA Assay | A colorimetric assay where biotin displaces the HABA dye from avidin, leading to a change in absorbance that is proportional to the amount of biotin.[1][13] | Quantitative | Simple and rapid quantification.[13] | Requires larger amounts of sample; can have lower sensitivity.[1][14] |
| Mass Spectrometry | Directly measures the mass of the protein to confirm the addition of biotin molecules.[9][15] | Quantitative | Highly accurate and provides precise information on the degree of biotinylation.[9] | Can be inconclusive for heavily glycosylated proteins or very large proteins.[9] |
| DIG-Anti-DIG Detection | An alternative labeling system using digoxigenin (B1670575) (DIG) and anti-DIG antibodies to avoid false positives from endogenous biotin-binding proteins.[16] | Qualitative | Avoids false positives seen with streptavidin-based detection.[16] | Requires an additional labeling step with DIG. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot Analysis of Biotinylated Proteins
This protocol outlines the general steps for detecting biotinylated proteins using a streptavidin-horseradish peroxidase (HRP) conjugate.
-
SDS-PAGE and Protein Transfer:
-
Blocking:
-
Streptavidin-HRP Incubation:
-
Washing:
-
Detection:
Dot Blot Assay
A simplified method for rapid confirmation of biotinylation.
-
Sample Application:
-
Blocking:
-
Streptavidin-HRP Incubation:
-
Incubate with streptavidin-HRP conjugate for 30-60 minutes.[10]
-
-
Washing:
-
Wash the membrane three times with TBST.[10]
-
-
Detection:
-
Develop the signal using a chemiluminescent or colorimetric substrate.[10]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a framework for quantifying protein biotinylation.
-
Coating:
-
Coat the wells of a microtiter plate with the biotinylated protein sample and a non-biotinylated control overnight at 4°C.[23]
-
-
Blocking:
-
Wash the wells and block with a suitable blocking buffer to prevent non-specific binding.
-
-
Streptavidin-HRP Incubation:
-
Add streptavidin-HRP conjugate to the wells and incubate for 1 hour at room temperature.[23]
-
-
Washing:
-
Wash the wells multiple times to remove unbound conjugate.[23]
-
-
Substrate Addition and Measurement:
-
Add a colorimetric substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength using a plate reader.[23] The signal intensity is proportional to the amount of biotinylated protein.
-
Quantitative Data and Performance Comparison
The choice of method often depends on the required sensitivity and whether a quantitative or qualitative result is needed.
| Method | Typical Sensitivity | Throughput | Quantitative Capability |
| Western Blot | Nanogram range (e.g., 30 ng).[24] | Low to Medium | Semi-Quantitative |
| Dot Blot | Nanogram range.[24] | High | Semi-Quantitative |
| ELISA | Picogram to nanogram range.[12] | High | Fully Quantitative |
| HABA Assay | Micromolar range. | High | Fully Quantitative |
| Mass Spectrometry | High | Low | Fully Quantitative |
Troubleshooting and Considerations
-
False Positives: Endogenous biotin-containing proteins, such as carboxylases, can lead to false-positive signals in streptavidin-based detection methods.[16] Including a control lane on a Western blot probed only with streptavidin-HRP can help identify these endogenous proteins.[16] As an alternative, the digoxigenin (DIG) labeling system can be employed to circumvent this issue.[16]
-
Blocking Agents: As mentioned, using BSA instead of milk for blocking can reduce background signals when detecting biotinylated proteins.[19][20]
-
Over-biotinylation: Excessive biotinylation can lead to protein precipitation and loss of function.[4] It is important to optimize the biotinylation reaction conditions.
Conclusion
Confirming protein biotinylation is essential for the success of numerous downstream applications. While Western blot analysis remains a cornerstone for providing specific, size-based confirmation, alternative methods offer advantages in terms of speed, throughput, and quantitative accuracy. For rapid qualitative checks, the dot blot is a convenient option. For high-throughput quantitative analysis, ELISA is the method of choice. The SDS-PAGE gel shift assay provides a simple visual confirmation, while mass spectrometry offers the highest level of accuracy for determining the precise degree of biotinylation. By understanding the principles and limitations of each technique, researchers can select the most appropriate method to validate their biotinylated proteins and ensure the reliability of their experimental results.
References
- 1. Biotinylation - Wikipedia [en.wikipedia.org]
- 2. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streptavidin-HRP | Cell Signaling Technology [cellsignal.com]
- 7. bio-rad.com [bio-rad.com]
- 8. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 9. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 10. m.youtube.com [m.youtube.com]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. biocompare.com [biocompare.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. punchout.mesoscale.com [punchout.mesoscale.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 18. novopro.cn [novopro.cn]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. fortislife.com [fortislife.com]
- 22. Streptavidin-HRP | IHC, WB reagent | Hello Bio [hellobio.com]
- 23. ELISA Protocol with Biotinylated Chemokines and Soluble Receptors - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 24. bio-rad.com [bio-rad.com]
A Head-to-Head Comparison: Water-Soluble vs. Non-Water-Soluble Biotinylation Reagents
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice between water-soluble and non-water-soluble biotinylation reagents is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of these two classes of reagents, supported by experimental data, to facilitate an informed selection for your specific application.
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences, enabling highly specific detection, purification, and immobilization of proteins and other biomolecules. The fundamental difference between water-soluble and non-water-soluble biotinylation reagents lies in their cell membrane permeability, a property dictated by their chemical structure. This distinction governs their suitability for labeling either cell surface or intracellular targets.
Key Differences at a Glance
Non-water-soluble biotinylation reagents, such as those with a standard N-hydroxysuccinimide (NHS) ester, are lipophilic and can readily cross the cell membrane, making them ideal for labeling proteins within the cytoplasm and nucleus.[1] In contrast, their water-soluble counterparts, typically featuring a sulfonate group on the NHS ring (Sulfo-NHS), are charged and membrane-impermeable.[2][3][4] This characteristic restricts their reactivity to molecules on the exterior of the cell, allowing for specific labeling of the cell surface proteome.[2][3][4]
Performance Comparison: A Data-Driven Analysis
The selection of a biotinylation reagent extends beyond mere cellular location. Factors such as labeling efficiency, stability of the biotin tag, and potential effects on protein function are paramount. The following table summarizes quantitative data from studies comparing the performance of these two reagent types.
| Feature | Water-Soluble (e.g., Sulfo-NHS-Biotin) | Non-Water-Soluble (e.g., NHS-Biotin) | Key Findings & Citations |
| Primary Application | Labeling of cell surface proteins and antibodies in aqueous solutions. | Labeling of intracellular proteins and molecules in organic solvents. | Water-soluble reagents are membrane-impermeable due to their charged nature, restricting them to extracellular targets.[2][3][4] Non-water-soluble reagents can diffuse across the cell membrane to label internal components.[1] |
| Solubility | Soluble in aqueous buffers (e.g., PBS). | Requires an organic solvent (e.g., DMSO, DMF) for dissolution before addition to aqueous reaction mixtures. | The sulfonate group on Sulfo-NHS esters confers water solubility.[3][5] Standard NHS esters are hydrophobic and must be dissolved in an organic solvent first.[6][7] |
| Labeling Efficiency | On average, 88% of peptides were biotinylated in a study using Sulfo-NHS-SS-Biotin. | On average, 76% of peptides were biotinylated in the same study using Sulfo-NHS-Biotin (a non-cleavable water-soluble reagent was used for comparison). A separate study found slightly higher biotinylation of cellular proteins with NHS-LC-biotin compared to sulfo-NHS-LC-biotin at the same concentration. | A direct comparison of biotinylated peptides showed slightly higher labeling efficiency with a water-soluble, cleavable reagent.[8] Another study observed that NHS-LC-biotin resulted in a higher concentration of biotin in cell lysates compared to sulfo-NHS-LC-biotin. |
| Stability of Biotinylated Proteins | The half-life of biotinylated proteins on endothelial cells was 10.8 hours. | The half-life of biotinylated proteins on endothelial cells was 38.0 hours. | A study on bovine aortic endothelial cells demonstrated that proteins labeled with the non-water-soluble NHS-LC-biotin exhibited greater stability over time compared to those labeled with the water-soluble sulfo-NHS-LC-biotin.[9] |
| Effect on Protein Function | Biotinylation may affect protein function, particularly if primary amines are in the active or binding sites. | Similar to water-soluble reagents, biotinylation can impact protein activity. | Biotinylation of chitin (B13524) elicitor did not affect its binding properties to its receptor.[10] The effect is highly dependent on the specific protein and the location of the biotin tag. |
| Signal-to-Noise Ratio in Assays | Generally provides a good signal-to-noise ratio in applications like ELISA and Western blot. | Can sometimes lead to higher background in cell-based assays if not properly quenched or washed. | Optimal blocking and washing steps are crucial for achieving a high signal-to-noise ratio in immunoassays, regardless of the biotinylation reagent used. |
Experimental Methodologies
To ensure reproducible and reliable results, adherence to well-defined experimental protocols is essential. Below are detailed methodologies for key experiments involving both water-soluble and non-water-soluble biotinylation reagents.
Experimental Protocol 1: Cell Surface Protein Biotinylation using Sulfo-NHS-Biotin
This protocol is designed for the specific labeling of proteins on the plasma membrane of living cells.
Materials:
-
Cells of interest (adherent or in suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-Biotin reagent
-
Quenching buffer (e.g., 100 mM glycine (B1666218) or Tris in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.[11]
-
Biotinylation Reaction: Resuspend cells in ice-cold PBS (pH 8.0) at a concentration of approximately 1-5 x 10^7 cells/mL. Immediately before use, dissolve Sulfo-NHS-Biotin in PBS to a final concentration of 0.5-1 mg/mL and add to the cell suspension.[11]
-
Incubation: Incubate the reaction on ice for 30 minutes with gentle agitation.[2]
-
Quenching: Stop the reaction by adding quenching buffer and incubate for 10-15 minutes on ice to inactivate any unreacted biotinylation reagent.
-
Cell Lysis: Wash the cells three times with ice-cold PBS to remove excess biotin and quenching buffer. Lyse the cells using an appropriate lysis buffer.
-
Affinity Purification: Incubate the cell lysate with streptavidin-agarose beads overnight at 4°C to capture biotinylated proteins.
-
Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.
Experimental Protocol 2: Intracellular Protein Biotinylation using NHS-Biotin
This protocol is for labeling proteins within the cytoplasm and nucleus of cells. It requires a cell permeabilization step to allow the non-water-soluble reagent to enter the cell.
Materials:
-
Cells of interest
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or saponin (B1150181) in PBS)[12][13][14][15]
-
NHS-Biotin reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 100 mM glycine or Tris in PBS)
-
Lysis buffer
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer
Procedure:
-
Cell Fixation and Permeabilization:
-
Biotinylation Reaction:
-
Wash cells twice with PBS.
-
Dissolve NHS-Biotin in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mg/mL).[6]
-
Dilute the NHS-Biotin stock solution in PBS (pH 7.2-8.0) to the desired final concentration and immediately add to the permeabilized cells.
-
-
Incubation: Incubate for 30-60 minutes at room temperature.[6]
-
Quenching: Quench the reaction with quenching buffer for 15 minutes.
-
Cell Lysis and Downstream Processing: Proceed with cell lysis, affinity purification, and analysis as described in Experimental Protocol 1 (steps 5-9).
Visualizing the Concepts
To further clarify the key differences and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Comparison of Water-Soluble and Non-Water-Soluble Reagents.
Caption: A generalized experimental workflow for protein biotinylation.
Conclusion
The choice between water-soluble and non-water-soluble biotinylation reagents is fundamentally dictated by the location of the target protein. Water-soluble reagents, such as Sulfo-NHS-Biotin, are the clear choice for specifically labeling cell surface proteins due to their inability to cross the cell membrane. For intracellular targets, non-water-soluble reagents like NHS-Biotin are necessary. While labeling efficiencies are comparable, the stability of the biotinylated protein may be greater with non-water-soluble reagents. Regardless of the choice, careful optimization of reaction conditions and thorough washing and quenching are critical for achieving specific and robust results with a high signal-to-noise ratio in downstream applications. This guide provides the foundational knowledge and experimental frameworks to empower researchers to make the optimal choice for their specific research needs.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Surface protein biotinylation [protocols.io]
- 3. store.sangon.com [store.sangon.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. proteochem.com [proteochem.com]
- 7. apexbt.com [apexbt.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 10. academic.oup.com [academic.oup.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 13. Permeabilizing cells: some methods and applications for the study of intracellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. kumc.edu [kumc.edu]
Choosing the Right Tool for Protein Capture: A Comparative Guide to Sulfo-NHS-LC-LC-Biotin and Desthiobiotin in Protein Pull-Down Assays
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the success of protein pull-down assays. This guide provides a comprehensive comparison of two widely used biotinylation reagents, Sulfo-NHS-LC-LC-Biotin and Sulfo-NHS-LC-Desthiobiotin, to facilitate an informed decision based on experimental needs.
The fundamental difference between these two reagents lies in their binding affinity to streptavidin, which dictates the conditions required for elution and ultimately influences the integrity of the captured proteins and their interacting partners. This compound provides a near-irreversible bond, whereas desthiobiotin allows for gentle and specific elution, preserving the native state of protein complexes.
Performance Characteristics at a Glance
The choice between this compound and desthiobiotin hinges on the downstream application and the nature of the protein of interest. Below is a summary of their key quantitative and qualitative characteristics.
| Feature | This compound | Sulfo-NHS-LC-Desthiobiotin |
| Binding Affinity (Kd) to Streptavidin | ~10⁻¹⁵ M[1][2] | ~10⁻¹¹ M[1][2][3] |
| Binding Interaction | Essentially irreversible | Reversible |
| Elution Conditions | Harsh, denaturing (e.g., boiling in SDS, low pH)[4][5] | Mild, non-denaturing (competitive displacement with free biotin)[1][2] |
| Preservation of Protein Complexes | Often disrupted due to harsh elution | High preservation of native protein interactions[6] |
| Co-purification of Endogenous Biotinylated Proteins | Potential for co-elution depending on elution harshness | Minimized, as endogenous biotinylated proteins remain bound during competitive elution[1][2] |
| Suitability for Functional Assays Post-Elution | Generally not suitable | Ideal for subsequent functional analyses |
| Reusability of Streptavidin Resin | Not practical due to irreversible binding | Possible after regeneration |
Unveiling the Mechanisms: Biotin (B1667282) vs. Desthiobiotin
This compound and Sulfo-NHS-LC-Desthiobiotin are amine-reactive reagents that covalently label proteins and other molecules containing primary amines (-NH2), such as on lysine (B10760008) residues. The "Sulfo-NHS" group ensures water solubility and membrane impermeability, making them suitable for labeling cell surface proteins.[7][8] The "LC-LC" (long chain) spacer arm in this compound and the "LC" spacer in Sulfo-NHS-LC-Desthiobiotin help to minimize steric hindrance in the binding to streptavidin.[6]
The crucial difference is in the biotin moiety itself. Desthiobiotin is a sulfur-free analog of biotin.[2] This structural modification results in a significantly lower binding affinity to streptavidin compared to biotin.[1][2][3]
Experimental Workflows: A Step-by-Step Comparison
The following diagrams illustrate the typical experimental workflows for protein pull-down assays using this compound and Sulfo-NHS-LC-Desthiobiotin.
While the initial steps of protein labeling, cleanup, binding, and washing are similar for both reagents, the critical difference lies in the elution step.
Detailed Experimental Protocols
I. Protein Biotinylation (Applicable to both reagents)
-
Buffer Exchange: Ensure the protein sample is in an amine-free buffer (e.g., PBS) at pH 7.2-8.0. Buffers containing primary amines like Tris will compete with the labeling reaction.
-
Reagent Preparation: Immediately before use, dissolve the this compound or Sulfo-NHS-LC-Desthiobiotin reagent in an anhydrous solvent like DMSO or DMF, or in an aqueous buffer for the sulfo-NHS versions.
-
Labeling Reaction: Add the biotinylation reagent to the protein solution at a desired molar excess (e.g., 20-fold molar excess).
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Removal of Excess Reagent: Remove non-reacted biotinylation reagent using a desalting column or dialysis.
II. Protein Pull-Down and Elution
A. Using this compound (Harsh Elution)
-
Binding: Incubate the biotinylated protein with streptavidin-conjugated beads for 30-60 minutes at room temperature with gentle mixing.
-
Washing: Wash the beads several times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
-
Elution: To elute the captured proteins, resuspend the beads in an SDS-PAGE sample buffer and boil for 5-10 minutes. Alternatively, use a low pH buffer (e.g., 0.1 M glycine, pH 2.8).
-
Analysis: Collect the supernatant for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
B. Using Sulfo-NHS-LC-Desthiobiotin (Gentle Elution)
-
Binding: Incubate the desthiobiotinylated protein with streptavidin-conjugated beads for 30-60 minutes at room temperature.[6]
-
Washing: Wash the beads as described for the biotin protocol to remove non-specific binders.
-
Elution: Elute the captured proteins by incubating the beads with an elution buffer containing a high concentration of free biotin (e.g., 50 mM biotin in PBS) for 10-15 minutes at room temperature with gentle mixing.[9]
-
Analysis: The eluate, containing the protein of interest and its interacting partners in their native state, can be directly used for downstream applications such as functional assays, SDS-PAGE, or mass spectrometry.
Visualizing the Reagents
The chemical structures of the amine-reactive portions of this compound and Sulfo-NHS-LC-Desthiobiotin are depicted below.
Conclusion and Recommendations
The choice between this compound and Sulfo-NHS-LC-Desthiobiotin is dictated by the specific goals of the protein pull-down assay.
-
This compound is suitable for applications where the primary goal is the stringent capture and identification of a biotinylated protein, and the preservation of its native structure or interactions is not critical. Its strong binding is advantageous for applications requiring high-purity isolation of the tagged protein itself.
-
Sulfo-NHS-LC-Desthiobiotin is the superior choice for pull-down assays aimed at identifying protein-protein interactions, isolating intact protein complexes, or when the captured protein needs to be functionally active after elution.[6] The gentle elution conditions minimize the disruption of protein complexes and reduce the co-purification of endogenous biotinylated molecules, leading to cleaner and more physiologically relevant results.[1][2]
For researchers in drug development and those studying complex biological pathways, the ability to isolate protein complexes in their native state using desthiobiotin offers a significant advantage for obtaining meaningful and actionable data.
References
- 1. interchim.fr [interchim.fr]
- 2. EZ-Link Sulfo-NHS-LC-Desthiobiotin, No-Weigh Format | LabX.com [labx.com]
- 3. epicypher.com [epicypher.com]
- 4. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desthiobiotin Affinity Ligand [biosyn.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. apexbt.com [apexbt.com]
- 8. Thermo Scientific™ EZ-Link™ Sulfo-NHS-LC-Desthiobiotin, No-Weigh™ Format | Fisher Scientific [fishersci.ca]
- 9. benchchem.com [benchchem.com]
Navigating Steric Hindrance: A Comparative Guide to Biotinylation Linker Length
For researchers, scientists, and drug development professionals, the precise and efficient capture of target molecules is paramount. Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique for purification, detection, and immobilization. However, the seemingly simple choice of a biotinylation linker can have profound consequences on experimental outcomes. Steric hindrance, the obstruction of the biotin-streptavidin interaction by the surrounding molecular landscape, can be a significant hurdle. This guide provides a comparative analysis of biotinylation linkers of varying lengths, supported by experimental data, to aid in the selection of the optimal reagent for your research needs.
The extraordinary affinity between biotin and streptavidin (or avidin), with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M), forms the basis of numerous powerful assays.[1][2] However, when biotin is attached to a large molecule, the accessibility of the biotin binding pocket on streptavidin can be compromised. The length and chemical nature of the linker arm that separates the biotin moiety from the target molecule play a critical role in overcoming this steric hindrance.
The Impact of Linker Length on Binding and Assay Performance
Longer linkers are generally advocated to minimize steric hindrance and ensure efficient binding of biotin to streptavidin.[3] A linker length of 29 angstroms or greater is often recommended to adequately present the biotin molecule and avoid masking of active sites.[3]
Quantitative Comparison of Biotinylation Linkers
Direct quantitative comparisons of a wide array of linkers under identical conditions are not extensively available in the literature. However, several studies provide valuable data on the performance of different linker lengths in specific applications.
One study investigated the effect of "bridge length" on the performance of a competitive ELISA for biotin.[4] Four different NHS-ester biotinylation reagents with varying spacer arm lengths were used to coat a microplate. The results, summarized in Table 1, demonstrate that a longer linker arm leads to a better dose-response curve, suggesting reduced steric hindrance and improved accessibility of the biotin for binding to horseradish peroxidase (HRP)-conjugated streptavidin.[4]
| Biotinylation Reagent | Spacer Arm Length (nm) | Relative Absorbance (A/A_max) |
| PFP-biotin | 0.96 | ~0.4 |
| NHS-biotin | 1.35 | ~0.6 |
| Sulfo-NHS-LC-biotin | 2.24 | ~0.8 |
| NHS-LC-LC-biotin | 3.05 | 1.0 |
| Table 1: Effect of biotinylation linker length on the dose-response in a competitive ELISA. A higher relative absorbance indicates a stronger signal and better assay performance. Data adapted from a study on biotinylated microplates.[4] |
In another study focused on identifying the protein targets of a natural product (OSW-1) using affinity pull-down assays, three biotinylated probes with different polyethylene (B3416737) glycol (PEG) linker lengths were compared. The results indicated that the probe with the medium-length PEG5 linker (estimated length of 28 Å) provided the most effective enrichment of the target proteins.[5] This highlights that while longer is often better, there can be an optimal linker length for a specific application, and excessively long linkers may not always provide an additional advantage.[5]
| Probe | Linker | Estimated Linker Length (Å) | Relative Pull-down Efficiency |
| Probe 1 | PEG3 | 20 | + |
| Probe 2 | PEG4 | 24 | ++ |
| Probe 3 | PEG5 | 28 | +++ |
| Table 2: Qualitative comparison of pull-down efficiency with different PEG linker lengths for the natural product OSW-1. Efficiency was determined by western blot analysis. Data adapted from a study on biotinylated OSW-1 probes.[5] |
Experimental Protocols
To provide a practical context for the data presented, detailed methodologies for key experiments are outlined below.
Protocol 1: Biotinylation of Proteins using NHS-Ester Chemistry
This protocol describes the general procedure for labeling proteins with an amine-reactive NHS-ester of biotin.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-ester biotinylation reagent with desired linker length
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis cassette
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Protein Sample: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare Biotinylation Reagent: Immediately before use, dissolve the NHS-ester biotinylation reagent in DMF or DMSO to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the biotinylation reagent to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Quantification: Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescent-based method.
Protocol 2: Streptavidin Pull-Down Assay for Protein-Protein Interactions
This protocol outlines the steps for capturing a biotinylated "bait" protein and its interacting "prey" proteins from a cell lysate using streptavidin-coated magnetic beads.[3][6]
Materials:
-
Cell lysate containing the protein of interest
-
Biotinylated bait protein
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic separation rack
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a microcentrifuge tube. Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.
-
Bead Equilibration: Wash the beads three times with Binding/Wash Buffer.
-
Bait Protein Immobilization: Resuspend the equilibrated beads in Binding/Wash Buffer containing the biotinylated bait protein. Incubate for 30-60 minutes at room temperature with gentle rotation to allow the bait protein to bind to the beads.
-
Washing: Pellet the beads using the magnetic rack and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove unbound bait protein.
-
Prey Protein Capture: Add the cell lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the prey proteins to bind to the immobilized bait protein.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with Binding/Wash Buffer to remove non-specific binding proteins.
-
Elution: Resuspend the beads in Elution Buffer and heat at 95-100°C for 5-10 minutes to release the protein complexes from the beads.
-
Analysis: Pellet the beads and collect the supernatant containing the eluted proteins for analysis by SDS-PAGE, western blotting, or mass spectrometry.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation. The following diagrams, generated using Graphviz, illustrate the key processes.
Conclusion
The choice of biotinylation linker length is a critical parameter that can significantly impact the outcome of experiments relying on the biotin-streptavidin interaction. While longer linkers are generally preferred to overcome steric hindrance, the optimal length can be application-dependent. The data presented in this guide, along with the detailed protocols, provide a framework for researchers to make informed decisions when selecting a biotinylation strategy. By carefully considering the molecular context of their target and the requirements of their assay, scientists can maximize the efficiency and reliability of their biotin-based applications.
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. neb.com [neb.com]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. genscript.com [genscript.com]
- 6. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfo-NHS-LC-LC-Biotin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Sulfo-NHS-LC-LC-Biotin, a common biotinylation reagent. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your experimental outcomes.
Immediate Safety and Handling Protocols
This compound is a moisture-sensitive reagent that requires careful handling to maintain its reactivity and to prevent potential exposure. While it is not classified as a hazardous material by all suppliers, it is prudent to handle it with caution. One safety data sheet indicates that the compound may be harmful if swallowed or in contact with skin, and can cause skin and eye irritation[1].
Personal Protective Equipment (PPE):
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Wear appropriate protective eyewear, such as safety glasses with side shields or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves[2].
-
Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact[1][3].
Handling Procedures:
-
Ventilation: Always handle the reagent in a well-ventilated area[1][2].
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature. This prevents moisture condensation, which can hydrolyze the reagent and render it non-reactive[4][5][6].
-
Reconstitution: Dissolve the reagent immediately before use. Do not prepare stock solutions for storage, as the NHS-ester moiety is prone to rapid hydrolysis[4][5][7]. Any unused reconstituted reagent should be discarded[4][5][7].
-
Buffer Compatibility: Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the target molecules for reaction with the biotinylation reagent[4][6][7]. Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a suitable buffer[4][5][8].
First Aid Measures:
In the event of exposure, follow these first aid guidelines:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention[1][9].
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists[1][9].
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[1][9].
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[1][9].
Operational and Disposal Plans
Proper storage and disposal are critical for maintaining the reagent's stability and ensuring laboratory safety.
Storage:
-
Upon receipt, store the reagent at -20°C in a desiccated environment to protect it from moisture[4][5][8][10][11].
Spill Management:
In the event of a spill:
-
Avoid creating dust[1].
-
Wear appropriate PPE.
-
Vacuum or sweep up the spilled material and place it into a designated, labeled waste container[3].
-
Dispose of the waste through a licensed waste disposal contractor[3].
Disposal:
-
Dispose of unused reagent and other contaminated materials in accordance with applicable regional, national, and local laws and regulations[3]. Contact a licensed professional waste disposal service to dispose of this material.
Key Handling and Storage Parameters
| Parameter | Specification | Rationale |
| Storage Temperature | -20°C[4][5][8][10][11] | To maintain the stability and reactivity of the reagent. |
| Storage Conditions | Desiccated[4][5][10] | The reagent is moisture-sensitive and can be hydrolyzed. |
| Handling Environment | Well-ventilated area[1][2] | To minimize inhalation exposure. |
| Reconstitution | Immediately before use[4][5][7] | The NHS-ester is unstable in aqueous solutions and hydrolyzes quickly. |
| Buffer Compatibility | Amine-free buffers (e.g., PBS) at pH 7.2-8.0[4][5][8] | Primary amine-containing buffers (e.g., Tris, glycine) will compete with the labeling reaction. |
Experimental Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. store.sangon.com [store.sangon.com]
- 9. cephamls.com [cephamls.com]
- 10. Thermo Scientific EZ-Link Sulfo-NHS-LC-Biotin 100 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.co.uk]
- 11. apexbt.com [apexbt.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
